Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C44H70O17 |
|---|---|
分子量 |
871.0 g/mol |
IUPAC名 |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2R,4R,5'S,6S,7R,8R,9R,12R,13S,16R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27-,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m0/s1 |
InChIキー |
MXFOMMHAIRXMFQ-FGBVCOJRSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (3beta,25R)-17-hydroxyspirost-5-en-3-yl Glucopyranoside
Introduction
(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is a steroidal saponin (B1150181), a class of naturally occurring glycosides characterized by a steroid aglycone linked to one or more sugar chains. This particular compound is found in the roots of Ophiopogon japonicus, a plant with a long history of use in traditional medicine.[1] Steroidal saponins (B1172615) from Ophiopogon japonicus have garnered significant interest in the scientific community for their diverse biological activities, including cytotoxic, neuritogenic, anti-inflammatory, and cardioprotective effects. This guide provides a detailed technical overview of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, consolidating available data on its chemical properties, biological significance, and potential therapeutic applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is fundamental for its study and application in research and development. The key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside | N/A |
| CAS Number | 84914-58-9 | [2] |
| Molecular Formula | C₄₄H₇₀O₁₇ | [3] |
| Molecular Weight | 871.02 g/mol | [3] |
| Natural Source | Roots of Ophiopogon japonicus | [1] |
| Storage Conditions | 2-8°C | [3] |
Biological Activity and Therapeutic Potential
While research specifically on (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is limited, the broader class of steroidal saponins from Ophiopogon japonicus has been the subject of numerous studies, revealing a wide range of pharmacological activities. It is plausible that this specific compound contributes to the observed effects of extracts from the plant.
General Activities of Steroidal Saponins from Ophiopogon japonicus
-
Cytotoxic Activity: Studies have demonstrated that novel steroidal saponins isolated from the roots of Ophiopogon japonicus exhibit cytotoxic activities against various cancer cell lines. This suggests a potential role for these compounds in oncology research.
-
Neuritogenic Activity: Certain steroidal saponins from this plant have been shown to possess neuritogenic properties, indicating their potential in the context of neurodegenerative diseases and nerve regeneration.
-
Anti-inflammatory Effects: Saponins from Ophiopogon japonicus have been reported to have anti-inflammatory properties, a common characteristic of this class of compounds.
-
Cardioprotective Effects: Extracts rich in steroidal saponins from Ophiopogon japonicus have shown promise in ameliorating cardiac-related conditions, suggesting a potential therapeutic avenue for cardiovascular diseases.
Due to the lack of specific studies on (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, detailed quantitative data such as IC50 or EC50 values are not available in the public domain. Further research is required to elucidate the specific bioactivities and potency of this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside are not explicitly available in the reviewed literature. However, a general workflow for the isolation and characterization of steroidal saponins from Ophiopogon japonicus can be inferred.
Illustrative Experimental Workflow
The following diagram illustrates a general workflow for the extraction, isolation, and analysis of steroidal saponins from Ophiopogon japonicus.
Conclusion and Future Directions
(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside represents a promising, yet understudied, natural product from Ophiopogon japonicus. While the broader class of steroidal saponins from this plant has demonstrated significant therapeutic potential, a focused research effort is needed to delineate the specific biological activities and mechanisms of action of this particular compound. Future research should aim to:
-
Isolate or synthesize sufficient quantities of the pure compound for comprehensive biological screening.
-
Evaluate its cytotoxic, neuritogenic, anti-inflammatory, and cardioprotective activities in relevant in vitro and in vivo models.
-
Elucidate the specific signaling pathways modulated by this saponin to understand its mechanism of action at the molecular level.
-
Conduct pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.
Such studies will be crucial in unlocking the full therapeutic potential of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside and paving the way for its potential development as a novel therapeutic agent.
References
An In-depth Technical Guide to (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside and its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, a steroidal saponin (B1150181) of significant interest in phytochemical and pharmacological research. The primary documented natural source for this class of compounds is the roots of Ophiopogon japonicus (Thunb.) Ker Gawl., a perennial herb widely used in traditional medicine. This document details the natural occurrence, methodologies for extraction and quantification, and the known biological activities of structurally related compounds, offering valuable insights for researchers and drug development professionals. Due to the limited specific data on the target molecule, this guide leverages information on closely related and abundant steroidal glycosides from Ophiopogon japonicus, such as ruscogenin (B1680278) and ophiopogonin D, to provide representative protocols and mechanistic insights.
Natural Sources
Table 1: Quantitative Analysis of Major Steroidal Saponins (B1172615) in Ophiopogon japonicus
| Compound | Plant Part | Method of Analysis | Concentration Range | Reference |
| Ruscogenin | Radix (Root) | HPLC-ELSD | 0.0035% to 0.0240% | [2] |
| Multiple Saponins | Radix (Root) & Liriope Radix | HPLC-QQQ-MS/MS | Varies significantly | [3] |
Experimental Protocols
While a specific protocol for the isolation of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is not detailed in the available literature, a general and representative methodology can be constructed based on the established procedures for isolating steroidal glycosides from Ophiopogon japonicus.
Extraction and Isolation of Steroidal Glycosides from Ophiopogon japonicus
The following protocol is a composite of methods described for the extraction and isolation of various steroidal saponins from the roots of Ophiopogon japonicus.
1. Preparation of Plant Material:
-
Air-dry the tubers of Ophiopogon japonicus.
-
Grind the dried tubers into a coarse powder.
2. Extraction:
-
Reflux the powdered plant material with 70-75% ethanol.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Perform successive partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The steroidal glycosides are typically enriched in the n-butanol fraction.
4. Chromatographic Separation:
-
Subject the n-butanol fraction to column chromatography on a macroporous resin or silica (B1680970) gel column.
-
Elute with a gradient of chloroform-methanol or a similar solvent system.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
5. Purification:
-
Further purify the combined fractions using repeated column chromatography, including Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual steroidal glycosides.
6. Structure Elucidation:
-
Characterize the pure compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HMQC, and HMBC).
Quantitative Analysis by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and accurate method for the quantification of steroidal saponins in plant extracts.
Instrumentation:
-
HPLC system with a C18 column.
-
Mass spectrometer (e.g., Triple Quadrupole).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.02%).
Method Validation:
-
Validate the method for linearity, precision, repeatability, stability, and recovery using a reference standard of a related compound like ruscogenin.
Biological Signaling Pathways
Direct studies on the signaling pathways of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside are not available. However, extensive research has been conducted on the aglycone, ruscogenin, and other saponins from Ophiopogon japonicus, revealing their significant anti-inflammatory and cardioprotective effects. These mechanisms are primarily attributed to the modulation of the NF-κB and Nrf2 signaling pathways.
Anti-inflammatory Signaling Pathway of Ruscogenin
Ruscogenin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5] This pathway is a central regulator of the inflammatory response.
Caption: Anti-inflammatory mechanism of Ruscogenin via NF-κB pathway inhibition.
Cardioprotective and Antioxidant Signaling Pathway
The cardioprotective effects of saponins from Ophiopogon japonicus are linked to their antioxidant properties, which can be mediated through the activation of the Nrf2 signaling pathway.[6]
Caption: Cardioprotective mechanism of O. japonicus saponins via Nrf2 pathway.
Conclusion
(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside represents a class of steroidal saponins with potential therapeutic applications, primarily sourced from the roots of Ophiopogon japonicus. While specific data for this compound is limited, the wealth of information on structurally similar saponins from the same source provides a strong foundation for future research. The experimental protocols and mechanistic insights presented in this guide, based on analogous compounds, offer a robust starting point for researchers and drug development professionals interested in the isolation, characterization, and pharmacological evaluation of this and other related natural products. Further studies are warranted to isolate and quantify the title compound specifically and to elucidate its unique biological activities and signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of Ruscogenin in Ophiopogonis Radix by High-performance Liquid Chromatography-evaporative Light Scattering Detector Coupled with Hierarchical Clustering Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Comparison of Ophiopogonis radix and Liriopes radix Based on Quantitative Analysis of Multiple Components by HPLC Coupled with Electrospray Ionization Tandem Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruscogenin Ameliorates Experimental Nonalcoholic Steatohepatitis via Suppressing Lipogenesis and Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruscogenin reduces cerebral ischemic injury via NF-κB-mediated inflammatory pathway in the mouse model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruscogenins Improve CD-Like Enteritis by Inhibiting Apoptosis of Intestinal Epithelial Cells and Activating Nrf2/NQO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isolating (3beta,25R)-17-hydroxyspirost-5-en-3-yl O-D-glucopyranoside from Ophiopogon japonicus: A Technical Guide
This technical guide provides an in-depth overview of the isolation of the steroidal saponin (B1150181), (3beta,25R)-17-hydroxyspirost-5-en-3-yl O-D-glucopyranoside, from the roots of Ophiopogon japonicus. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. While a specific, detailed protocol for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes common methodologies for the extraction and purification of similar steroidal saponins (B1172615) from Ophiopogon japonicus.
Introduction
Ophiopogon japonicus (Thunb.) Ker-Gawl, a member of the Liliaceae family, is a traditional Chinese medicine with a history of use in treating inflammation and cardiovascular diseases.[1] Its tuberous roots are rich in a variety of bioactive compounds, including steroidal saponins, homoisoflavonoids, and polysaccharides.[2][3] Among these, steroidal saponins are a significant class of constituents that have garnered attention for their diverse pharmacological activities, including immunomodulatory, anti-diabetic, and anti-cancer properties.[2]
The target compound, (3beta,25R)-17-hydroxyspirost-5-en-3-yl O-D-glucopyranoside, is a steroidal saponin that can be isolated from the roots of this plant.[4] This guide outlines a representative protocol for its isolation and purification, based on established methods for steroidal saponins from this source.
Experimental Protocols
The isolation of (3beta,25R)-17-hydroxyspirost-5-en-3-yl O-D-glucopyranoside from Ophiopogon japonicus typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.
Extraction
The initial step involves the extraction of crude saponins from the dried and powdered roots of Ophiopogon japonicus.
Protocol:
-
Preparation of Plant Material: The tuberous roots of Ophiopogon japonicus are collected, washed, dried, and pulverized into a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with a 75% ethanol (B145695) solution.[2] This is typically performed at room temperature with continuous stirring or through reflux extraction for several hours to ensure efficient extraction of the saponins. The extraction process is usually repeated multiple times to maximize the yield.
-
Concentration: The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude extract.
Fractionation
The crude extract is a complex mixture of various compounds. Fractionation is employed to separate the steroidal saponins from other constituents like polysaccharides and homoisoflavonoids.
Protocol:
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The steroidal saponins, being glycosidic, are typically enriched in the n-butanol fraction.
-
Macroporous Resin Chromatography: The n-butanol fraction can be further purified using macroporous resin chromatography. The sample is loaded onto a pre-treated resin column and eluted with a gradient of ethanol in water. The fractions containing the target saponins are collected.
Chromatographic Purification
The final step in isolating the pure compound involves one or more stages of column chromatography.
Protocol:
-
Silica (B1680970) Gel Column Chromatography: The enriched saponin fraction is subjected to silica gel column chromatography. Elution is carried out with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compound of interest are further purified by preparative RP-HPLC on a C18 column. A mobile phase consisting of a gradient of acetonitrile (B52724) and water is commonly used.[5] The purity of the final compound is assessed by analytical HPLC.
Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the detailed structure of the aglycone and the sugar moieties, as well as their linkage.[2][6]
Quantitative Data
| Compound | Plant Part | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference |
| Ophiopogonin D | Tuberous Root | Pressurized Liquid Extraction | HPLC-DAD-ELSD | Not Reported | >98 | [8] |
| Ophiopogonin D' | Tuberous Root | Pressurized Liquid Extraction | HPLC-DAD-ELSD | Not Reported | >98 | [8] |
| Cixi-ophiopogon B | Tuberous Root | IL-UAE | HPLC-DAD-ELSD | Not Reported | >98 | [1] |
| Cixi-ophiopogon C | Tuberous Root | IL-UAE | HPLC-DAD-ELSD | Not Reported | >98 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of steroidal saponins from Ophiopogon japonicus.
Conclusion
The isolation of (3beta,25R)-17-hydroxyspirost-5-en-3-yl O-D-glucopyranoside from Ophiopogon japonicus is a feasible yet meticulous process requiring a combination of classical and modern phytochemical techniques. The presented methodologies, derived from established protocols for similar steroidal saponins from this plant, provide a solid foundation for researchers to successfully isolate and characterize this and other related compounds. Further research is warranted to determine the specific biological activities and potential therapeutic applications of this particular saponin.
References
- 1. Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the study of Ophiopogon japonicus polysaccharides: structural characterization, bioactivity and gut microbiota modulation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroidal saponins from the tuber of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroidal glycosides from tubers of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Chemical structure and stereochemistry of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside.
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus, presents a molecule of interest for further investigation. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the general experimental protocols for the isolation and characterization of related compounds from its natural source. While specific quantitative biological data and detailed experimental protocols for this particular glycoside are not extensively documented in publicly available literature, this guide synthesizes the known information and provides a framework for future research based on methodologies applied to analogous steroidal saponins (B1172615) from the same plant.
Chemical Structure and Stereochemistry
(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is a complex natural product with a rigid steroidal backbone. Its systematic name precisely defines its three-dimensional architecture, which is crucial for its biological activity.
Key Structural Features:
-
Spirostanol Core: The molecule is built upon a spirostane skeleton, characterized by a spiroketal moiety at C-22. This feature is common to many steroidal saponins and is essential for their chemical properties and biological functions.
-
Unsaturation: A double bond is located between C-5 and C-6 of the steroid nucleus, introducing planarity to this region of the B-ring.
-
Hydroxylation:
-
A hydroxyl group at the C-3 position is in the beta (β) configuration, meaning it projects above the plane of the steroid ring. This is a common attachment point for sugar moieties in saponins.
-
A key feature of this molecule is the hydroxyl group at C-17.
-
-
Stereochemistry at C-25: The stereocenter at C-25 is in the R configuration, which defines the orientation of the methyl group on the F-ring of the spiroketal.
-
Glycosylation: A glucopyranoside (glucose) unit is attached to the C-3 hydroxyl group. The linkage is β, which is typical for naturally occurring steroidal glycosides.
Chemical Data Summary
| Property | Value |
| Chemical Name | (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside |
| CAS Number | 84914-58-9 |
| Molecular Formula | C₄₄H₇₀O₁₇ |
| Molecular Weight | 871.02 g/mol |
| Class | Steroidal Saponin |
| Natural Source | Roots of Ophiopogon japonicus[1] |
Experimental Protocols
2.1. General Isolation Workflow
The isolation of steroidal saponins from plant material is a multi-step process involving extraction, fractionation, and chromatographic purification.
2.2. Detailed Methodologies
2.2.1. Extraction
-
Preparation of Plant Material: The dried and powdered roots of Ophiopogon japonicus are used as the starting material.
-
Solvent Extraction: The powdered material is typically extracted with an aqueous ethanol solution (e.g., 75% ethanol) at room temperature or under reflux. This process is usually repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.
2.2.2. Fractionation
-
Macroporous Resin Chromatography: The crude extract is subjected to chromatography over a macroporous adsorption resin (e.g., XAD-7HP).[2] This step is effective for the enrichment of total steroidal saponins.[2]
-
Elution: The column is washed with water to remove sugars and other highly polar impurities, followed by elution with a gradient of ethanol in water to release the adsorbed saponins. Fractions are collected and monitored by thin-layer chromatography (TLC).
2.2.3. Purification
-
Silica Gel Column Chromatography: The saponin-rich fraction is further purified by silica gel column chromatography, eluting with a solvent system such as a gradient of chloroform (B151607) and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the target compound in high purity is typically achieved by preparative reversed-phase HPLC (RP-HPLC) with a C18 column, using a mobile phase such as a gradient of acetonitrile (B52724) and water.
2.3. Structure Elucidation
The structure of the isolated compound is determined by a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms in the molecule and to determine its stereochemistry.
Biological Activity and Potential Signaling Pathways
While specific biological activities for (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside are not well-documented, steroidal saponins from Ophiopogon japonicus have been reported to possess a range of pharmacological effects, including:
-
Cardioprotective Effects: Extracts containing steroidal saponins from Ophiopogon japonicus have been shown to ameliorate doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory responses.[3][4]
-
Anti-inflammatory Activity: Saponins from this plant have demonstrated anti-inflammatory properties.
-
Cytotoxic Activity: Some steroidal saponins from Ophiopogon japonicus have shown cytotoxic effects against various cancer cell lines.
Potential Signaling Pathways
Based on the activities of related compounds, (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside could potentially modulate key signaling pathways involved in inflammation and cell survival.
Future Directions
The lack of detailed public data on (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside highlights the need for further research. Key areas for future investigation include:
-
Total Synthesis: A total synthesis of the molecule would confirm its structure and provide a source of material for extensive biological testing.
-
Biological Screening: The compound should be screened against a panel of disease-relevant targets, including cancer cell lines, inflammatory markers, and cardiovascular disease models.
-
Mechanism of Action Studies: Should biological activity be confirmed, detailed studies are required to elucidate the specific molecular targets and signaling pathways involved.
Conclusion
(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is a structurally defined steroidal saponin from Ophiopogon japonicus. While its specific biological profile remains to be fully elucidated, the known activities of related compounds from the same source suggest its potential as a lead compound for drug discovery. This guide provides the foundational chemical knowledge and a methodological framework to stimulate and support further research into this intriguing natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 17-Hydroxyspirost-5-en-3-yl Class Saponins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and key biological signaling pathways associated with 17-hydroxyspirost-5-en-3-yl class saponins (B1172615). These steroidal saponins, characterized by a spirostane skeleton with a hydroxyl group at the C-17 position and a double bond at C-5, are of significant interest in pharmaceutical research due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antifungal effects.
Physicochemical Properties
Quantitative physicochemical data for a single, fully characterized 17-hydroxyspirost-5-en-3-yl saponin (B1150181) is not exhaustively available in the public domain. Therefore, the following tables present a compilation of data from representative compounds within the broader spirost-5-en class, with a focus on Pamaioside A, a newly isolated saponin from Paris mairei, which shares the core structural features. This compiled data provides a valuable reference for researchers working with this class of compounds.
Table 1: General Physicochemical Properties of Representative Spirost-5-en Saponins
| Property | Value | Compound/Class Reference |
| Appearance | White amorphous powder | Pamaioside A[1] |
| Molecular Formula | C48H76O20 (for Pamaioside A) | [1] |
| Molecular Weight | 949.1 g/mol (for Pamaioside A) | Calculated from molecular formula |
| Melting Point | 275-280 °C | Disogluside ((25R)-spirost-5-en-3-yl beta-D-glucopyranoside)[2] |
| Solubility | Generally soluble in water, methanol, and ethanol (B145695); sparingly soluble or insoluble in less polar organic solvents like chloroform (B151607) and petroleum ether. | General saponin property |
Table 2: Spectroscopic Data for a Representative Spirost-5-en Saponin (Pamaioside A) [1]
| Spectroscopic Technique | Key Data Points |
| HR-ESI-MS | m/z 995.4824 [M+Na]+ |
| ¹H-NMR (Aglycone) | δH 0.82 (3H, s, H-18), 1.12 (3H, s, H-19), 0.80 (3H, d, J=6.35 Hz, H-27), 0.96 (3H, d, J=6.90 Hz, H-21) |
| ¹³C-NMR (Aglycone) | δC 139.71 (C-5), 126.17 (C-6), 111.74 (C-22) |
| ¹H-NMR (Sugar Moieties) | Anomeric protons observed at δH 4.34, 5.31, 4.41, and 5.19 |
| ¹³C-NMR (Sugar Moieties) | Anomeric carbons observed at δC 101.16, 101.60, 106.47, and 112.17 |
Note: The complete 1D and 2D NMR data for Pamaioside A can be found in the cited literature.
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and characterization of 17-hydroxyspirost-5-en-3-yl class saponins, based on established protocols for steroidal saponins from plant sources like Paris and Trillium.
Isolation and Purification
A general workflow for the isolation and purification of these saponins is outlined below.
-
Extraction: The air-dried and powdered plant material (e.g., rhizomes) is typically extracted with 70% ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous resin (e.g., D101). The column is first washed with water to remove polar impurities, and then the saponins are eluted with a gradient of ethanol in water.
-
Preparative High-Performance Liquid Chromatography (HPLC): The saponin-rich fractions from the macroporous resin chromatography are further purified by preparative HPLC on a C18 column to isolate individual saponins.
High-Performance Liquid Chromatography (HPLC) Analysis
For the qualitative and quantitative analysis of 17-hydroxyspirost-5-en-3-yl saponins, a reversed-phase HPLC method is commonly employed.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) (A) and water (B) is common. A typical gradient might be: 0-40 min, linear gradient from 30% to 60% A; 40-50 min, linear gradient from 60% to 30% A[3].
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C[3].
-
Detection: Due to the lack of a strong chromophore in many saponins, an Evaporative Light Scattering Detector (ELSD) is frequently used. Alternatively, UV detection at a low wavelength (e.g., 203 nm) can be employed[3]. For structural elucidation, the HPLC system is often coupled with a mass spectrometer (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are crucial for the structural elucidation of these saponins.
-
Sample Preparation: A few milligrams of the purified saponin are dissolved in a deuterated solvent, typically methanol-d4 (B120146) (CD3OD) or pyridine-d5 (B57733) (C5D5N).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.
-
Data Analysis: The ¹H-NMR spectrum provides information about the protons in the molecule, including the anomeric protons of the sugar units and the methyl protons of the steroidal aglycone. The ¹³C-NMR spectrum reveals the number and types of carbon atoms. 2D NMR experiments are used to establish the connectivity between protons and carbons, the sequence of the sugar moieties, and the stereochemistry of the molecule. For instance, the configuration at C-25 can often be determined by the chemical shift difference between the H-26 protons[1].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the saponins, which aids in their structural identification.
-
Ionization Technique: Electrospray ionization (ESI) is the most common ionization method for saponins.
-
Analysis: High-resolution mass spectrometry (HR-MS) provides the exact mass, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule, and the resulting fragmentation pattern provides information about the sugar sequence and the structure of the aglycone. The fragmentation typically involves the sequential loss of sugar residues.
Biological Signaling Pathways
Saponins of the 17-hydroxyspirost-5-en-3-yl class, particularly those isolated from the Paris genus, have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis. The following diagram illustrates a proposed signaling pathway for this process, integrating findings on the involvement of the mitochondrial pathway and the PI3K/Akt signaling cascade.
As depicted in the diagram, these saponins are proposed to exert their cytotoxic effects through a multi-faceted mechanism:
-
Inhibition of the PI3K/Akt Pathway: These saponins can inhibit the phosphorylation of Akt, a key survival kinase. The PI3K/Akt pathway is often overactive in cancer cells and promotes cell survival by inhibiting apoptosis. By inhibiting this pathway, the saponins remove a crucial pro-survival signal.[4]
-
Modulation of Bcl-2 Family Proteins: The saponins can downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization.
-
Mitochondrial-Mediated Apoptosis: The increased mitochondrial permeability results in the release of cytochrome c into the cytoplasm.[5]
-
Activation of the Caspase Cascade: Cytoplasmic cytochrome c binds to Apaf-1 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[5]
-
Induction of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptotic cell death.[5]
In addition to cytotoxicity, spirostanol (B12661974) saponins have demonstrated anti-inflammatory properties, often by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Conclusion
The 17-hydroxyspirost-5-en-3-yl class of saponins represents a promising group of natural products with significant therapeutic potential. While a complete physicochemical profile for a single member of this class is yet to be fully elucidated in publicly accessible literature, the compiled data and established experimental protocols presented in this guide provide a solid foundation for researchers in this field. The elucidation of their mechanisms of action, particularly in inducing apoptosis in cancer cells, opens up new avenues for the development of novel anticancer agents. Further research is warranted to fully characterize individual saponins within this class and to explore their full therapeutic potential.
References
- 1. New Steroidal Saponins Isolated from the Rhizomes of Paris mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (25R)-spirost-5-en-3-yl beta-D-glucopyranoside [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Effects of Paris Saponins by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antitumoral effect of Paris Saponin I associated with the induction of apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is a steroidal saponin (B1150181) that can be isolated from the roots of Ophiopogon japonicus[1][2]. As a member of the spirostanol (B12661974) glycoside family, a class of compounds known for a wide array of pharmacological effects, this molecule is a subject of interest for potential therapeutic applications. While specific research on the biological activity of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is limited, the extensive investigation into structurally similar saponins (B1172615) isolated from Ophiopogon japonicus provides a strong foundation for predicting its preliminary activity profile.
Steroidal saponins from Ophiopogon japonicus have demonstrated significant potential in several key therapeutic areas, including cardiovascular protection, anti-inflammatory, antioxidant, and anticancer activities[3][4][5][6]. This technical guide consolidates the existing data on closely related compounds to provide a comprehensive overview of the likely biological activities of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside and detailed experimental protocols for its investigation.
Predicted Biological Activities and Supporting Data
Based on the activities of other saponins from Ophiopogon japonicus, the preliminary biological activities of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside are predicted to include cardioprotective, anti-inflammatory, antioxidant, and cytotoxic effects.
Cardioprotective, Anti-inflammatory, and Antioxidant Activities
A study on a steroidal saponin extract from Ophiopogon japonicus (SOJ) demonstrated significant cardioprotective effects in a doxorubicin-induced chronic heart failure rat model. The protective mechanism was attributed to the extract's anti-inflammatory and antioxidant properties[3].
Table 1: Effects of Steroidal Saponin Extract from Ophiopogon japonicus (SOJ) on Cardiac Function in Rats [3]
| Parameter | CHF Group | CHF + SOJ (100 mg/kg) Group |
| LVESP (mmHg) | 98.54 ± 2.11 | 116.20 ± 1.68 |
| LVEDP (mmHg) | 15.62 ± 1.03 | 8.85 ± 0.84 |
| +dP/dtmax (mmHg/s) | 2105.36 ± 152.47 | 2978.71 ± 168.26 |
| -dP/dtmax (mmHg/s) | 2347.19 ± 211.58 | 3452.61 ± 286.09 |
| EF (%) | 45.19 ± 4.92 | 68.26 ± 5.28 |
| FS (%) | 20.83 ± 3.15 | 31.97 ± 3.79 |
Table 2: Effects of SOJ on Inflammatory Cytokines and MAPK Activity in Rat Heart Tissue [3]
| Parameter | CHF Group | CHF + SOJ (100 mg/kg) Group |
| IL-6 (pg/mg protein) | 231.15 ± 10.33 | 154.41 ± 7.72 |
| TNF-α (pg/mg protein) | 189.57 ± 9.81 | 110.02 ± 6.96 |
| IL-1β (pg/mg protein) | 82.46 ± 6.19 | 39.39 ± 5.27 |
| p38 MAPK (relative activity) | 4.82 ± 0.53 | 2.60 ± 0.40 |
Table 3: Effects of SOJ on Oxidative Stress Markers in Rat Heart Tissue [3]
| Parameter | CHF Group | CHF + SOJ (100 mg/kg) Group |
| SOD (U/mg protein) | 185.39 ± 5.84 | 268.77 ± 6.20 |
| CAT (U/mg protein) | 8.11 ± 0.52 | 13.68 ± 0.68 |
| GSH-Px (µmol/mg protein) | 215.72 ± 7.51 | 316.90 ± 8.08 |
| MDA (nmol/mg protein) | 8.76 ± 0.69 | 4.03 ± 0.43 |
Cytotoxic Activity
Several steroidal saponins from Ophiopogon japonicus have been evaluated for their cytotoxic effects against various human tumor cell lines. This suggests that (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside may also possess anticancer properties. A study on newly isolated saponins provides insights into their potential efficacy[6].
Table 4: Cytotoxic Activity (IC₅₀, µM) of Steroidal Saponins from Ophiopogon japonicus [6]
| Compound | HepG2 | HLE | BEL7402 | BEL7403 | Hela |
| Ophiopogonin P | > 40 | > 40 | > 40 | > 40 | > 40 |
| Ophiopogonin Q | 18.3 | 15.6 | 21.7 | 25.4 | 12.9 |
| Ophiopogonin R | > 40 | > 40 | > 40 | > 40 | > 40 |
| Ophiopogonin S | > 40 | > 40 | > 40 | > 40 | > 40 |
| Dioscin | 2.8 | 3.1 | 3.5 | 4.2 | 2.5 |
| Pro-dioscin | 5.6 | 6.3 | 7.1 | 8.9 | 4.8 |
| Methyl protodioscin | 3.2 | 3.8 | 4.1 | 5.0 | 2.9 |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside.
In Vivo Model of Chronic Heart Failure[3]
-
Animal Model: Male Sprague-Dawley rats (200-220 g) are used. Chronic heart failure (CHF) is induced by intraperitoneal injection of doxorubicin (B1662922) (DOX) at a dose of 2.5 mg/kg every other day for two weeks.
-
Treatment: Following the induction of CHF, animals are treated with the test compound (e.g., 100 mg/kg, administered orally) daily for six weeks.
-
Cardiac Function Assessment: Echocardiography is performed to measure left ventricular ejection fraction (EF) and fractional shortening (FS). Hemodynamic parameters such as left ventricular end-systolic pressure (LVESP), left ventricular end-diastolic pressure (LVEDP), and the maximal rate of rise and fall of left ventricular pressure (+dP/dtmax and -dP/dtmax) are measured using a catheter inserted into the left ventricle.
-
Biochemical Analysis: Hearts are excised, and the levels of inflammatory cytokines (IL-6, TNF-α, IL-1β) and the activity of p38 MAPK are determined using ELISA and Western blot analysis, respectively. Oxidative stress markers including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), and malondialdehyde (MDA) are measured using commercial assay kits.
In Vitro Cytotoxicity Assay[6]
-
Cell Lines: A panel of human cancer cell lines (e.g., HepG2, HLE, BEL7402, BEL7403, Hela) is used.
-
Cell Culture: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the predicted biological activities.
Caption: Predicted anti-inflammatory signaling pathway.
Caption: Experimental workflow for antioxidant assays.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Conclusion
While direct experimental evidence for the biological activity of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is not yet available in the public domain, the data from structurally related saponins isolated from Ophiopogon japonicus strongly suggest its potential as a cardioprotective, anti-inflammatory, antioxidant, and cytotoxic agent. The experimental protocols and data presented in this guide provide a solid framework for initiating research into the therapeutic potential of this compound. Further investigation is warranted to elucidate its specific mechanisms of action and to confirm its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Steroidal Saponin from Ophiopogon japonicus Extends the Lifespan of Yeast via the Pathway Involved in SOD and UTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Potential Mechanisms of Action for Spirostane Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostane glycosides, a class of naturally occurring steroidal saponins (B1172615), have garnered significant scientific attention for their diverse and potent biological activities. Characterized by a spiroketal steroidal aglycone backbone linked to sugar moieties, these compounds are ubiquitously found in various plant species. Extensive research has unveiled their potential as therapeutic agents, particularly in the realms of oncology, inflammation, and neuroprotection. This technical guide provides an in-depth exploration of the core mechanisms of action of spirostane glycosides, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Biological Activities and Mechanisms of Action
Spirostane glycosides exert their pharmacological effects through a multifaceted approach, primarily by modulating critical cellular signaling pathways, inducing programmed cell death, and regulating inflammatory responses.
Anticancer Activity
The anticancer properties of spirostane glycosides are a major focus of research. Their mechanisms of action are diverse and often lead to the inhibition of cancer cell proliferation and induction of cell death.
1. Induction of Apoptosis:
A primary mechanism by which spirostane glycosides exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by:
-
Modulation of the Bax/Bcl-2 Ratio: Spirostane glycosides can alter the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.[1][2][3][4]
-
Activation of Caspases: These compounds have been shown to activate key executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[1][5][6][7]
2. Modulation of Cell Survival Signaling Pathways:
Spirostane glycosides can interfere with signaling pathways that promote cancer cell survival and proliferation.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival. Spirostane glycosides have been shown to inhibit this pathway, leading to decreased phosphorylation and activation of Akt. This, in turn, can promote apoptosis and inhibit cell growth.[8][9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation and survival. Some spirostane glycosides can modulate this pathway, although the specific effects can vary depending on the compound and cell type.
3. Induction of Autophagy:
Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or inducing cell death. Some spirostane glycosides have been found to induce autophagic cell death in cancer cells.[10][11][12][13]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases, including cancer. Spirostane glycosides exhibit potent anti-inflammatory effects through several mechanisms:
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. Spirostane glycosides can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[14][15][16] This inhibition can occur through the prevention of IκBα phosphorylation and degradation, which keeps NF-κB sequestered in the cytoplasm.[14]
-
Reduction of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several spirostane glycosides have been shown to inhibit LPS-induced NO production in macrophages.[17][18]
Neuroprotective Effects
Emerging evidence suggests that spirostane glycosides may have neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. Their mechanisms of action in the central nervous system are thought to involve:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Spirostane glycosides can exert antioxidant effects, scavenging free radicals and protecting neurons from oxidative damage.
-
Anti-inflammatory Effects in the Brain: By inhibiting inflammatory pathways such as NF-κB, spirostane glycosides can reduce neuroinflammation, a key component of neurodegenerative disorders.
-
Modulation of Neurotransmitter Systems: Some studies suggest that these compounds may interact with neurotransmitter systems, although this area requires further investigation.
Quantitative Data
The following tables summarize the cytotoxic and anti-inflammatory activities of selected spirostane glycosides, presenting their half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxic Activity of Spirostane Glycosides against Cancer Cell Lines
| Spirostane Glycoside | Cancer Cell Line | IC50 (µM) | Reference |
| (25R)-spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl -(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside | Hep G2 | 9.02 | [19] |
| HEK293 | 13.21 | [19] | |
| MCF7 | 16.74 | [19] | |
| Diosgenin | Hep G2 | 23.91 | [19] |
| HEK293 | 27.31 | [19] | |
| MCF7 | 35.38 | [19] | |
| 5α-spirostanol pentaglycosides (Compounds 58-62) | SBC-3 | 1.0 - 1.7 | [5] |
| (22S)-spirosol glycoside (Compound 92) | HL-60 | 5.0 | [5] |
| (22S)-spirosol glycoside (Compound 94) | HL-60 | 4.4 | [5] |
| (22R)-spirosol glycoside (Compound 93) | A549 | 7.9 | [5] |
| 5β-Furostanol glycoside (Compound 113) | HL-60 | 3.8 | [5] |
| A549 | 6.8 | [5] | |
| Spirostane steroidal saponins (Compounds 1-4, 6 from Bletilla striata) | Various tumor cell lines | < 30 | [20] |
| Compound 21 from Tupistra chinensis | Various human cancer cell lines | Potential antiproliferative activities | [17] |
Table 2: Anti-inflammatory Activity of Spirostane Glycosides
| Spirostane Glycoside | Assay | Cell Line | IC50 (µM) | Reference |
| Compound 21 from Tupistra chinensis | NO Production Inhibition | RAW 264.7 | 11.5 | [17] |
| Taccavietnamosides C-E (Compounds 3-5) | NO Production Inhibition | RAW 264.7 and BV2 | 37.0 - 60.7 | [18] |
| Gnetumoside A (Compound 1) | NO Production Inhibition | Murine Macrophages | 14.10 ± 0.75 | [21] |
| Gnetumoside B (Compound 2) | NO Production Inhibition | Murine Macrophages | 27.88 ± 0.86 | [21] |
| Aginoside | NO Production Inhibition | Mouse Peritoneal Cells | - | [22] |
| 6-deoxy-aginoside | NO Production Inhibition | Mouse Peritoneal Cells | - | [22] |
| Yayoisaponin A (alliporin) | NO Production Inhibition | Mouse Peritoneal Cells | - | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the mechanisms of action of spirostane glycosides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the spirostane glycoside for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.[23]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the spirostane glycoside at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Proteins (e.g., PI3K/Akt Pathway)
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This allows for the quantification of protein expression levels and phosphorylation status, indicating the activation state of a signaling pathway.[9][24][25][26]
Protocol:
-
Cell Lysis and Protein Extraction:
-
Treat cells with the spirostane glycoside.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.[24]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[24]
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-NF-κB, IκBα) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin). For phosphorylation studies, normalize the phosphorylated protein to the total protein level.
Autophagy Assessment (LC3B Conversion)
Principle: The conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3B-I) to the lipidated, autophagosome-associated form (LC3B-II) is a hallmark of autophagy. This conversion can be detected by western blotting as a shift in molecular weight.
Protocol:
-
Cell Treatment: Treat cells with the spirostane glycoside. It is often useful to include a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in a parallel set of experiments to assess autophagic flux.
-
Western Blotting: Perform western blotting as described above, using a primary antibody that detects both LC3B-I and LC3B-II.
-
Analysis: The amount of LC3B-II is correlated with the number of autophagosomes. An increase in the LC3B-II/LC3B-I ratio is indicative of autophagy induction. The accumulation of LC3B-II in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.[10]
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured spectrophotometrically.[27][28][29]
Protocol:
-
Cell Culture and Treatment:
-
Seed macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the spirostane glycoside for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction:
-
Add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by spirostane glycosides and a general experimental workflow.
Signaling Pathway Diagrams
Caption: Inhibition of the PI3K/Akt signaling pathway by spirostane glycosides.
Caption: Inhibition of the NF-κB signaling pathway by spirostane glycosides.
Caption: Induction of apoptosis by spirostane glycosides via the mitochondrial pathway.
Experimental Workflow Diagram
References
- 1. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Relationship between apoptotic markers (Bax and Bcl-2) and biochemical markers in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysing caspase activation and caspase activity in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 13. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 14. researchgate.net [researchgate.net]
- 15. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-κB pathway as a molecular target for curcumin in diabetes mellitus treatment: Focusing on oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxic, anti-inflammatory and hemostatic spirostane-steroidal saponins from the ethanol extract of the roots of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr. [mdpi.com]
- 22. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. echemi.com [echemi.com]
- 28. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Comprehensive Review of Steroidal Saponins from the Genus Ophiopogon
A Technical Guide for Researchers and Drug Development Professionals
The genus Ophiopogon, a member of the Asparagaceae family, is a rich source of structurally diverse and biologically active steroidal saponins (B1172615). These compounds have garnered significant attention in the scientific community for their potential therapeutic applications, ranging from neuroprotection and cardiovascular health to anti-inflammatory and anticancer effects. This technical guide provides a comprehensive literature review of the steroidal saponins isolated from Ophiopogon, with a focus on their chemical structures, quantitative biological data, and the experimental methodologies employed in their study. Detailed signaling pathways and experimental workflows are also presented to facilitate further research and development in this promising field.
Isolated Steroidal Saponins and Their Biological Activities
Numerous steroidal saponins have been isolated and identified from various species of Ophiopogon, primarily from the tubers and fibrous roots of Ophiopogon japonicus. These compounds typically feature a spirostanol (B12661974) or furostanol aglycone moiety. The diverse pharmacological effects of these saponins are often attributed to the structural variations in their aglycones and sugar chains.
Cytotoxic Activity
Several steroidal saponins from Ophiopogon japonicus have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ophiopogonin P | HepG2 | 2.8 | [1] |
| Ophiopogonin P | HLE | 3.1 | [1] |
| Ophiopogonin P | BEL7402 | 4.5 | [1] |
| Ophiopogonin P | BEL7403 | 3.9 | [1] |
| Ophiopogonin P | Hela | 5.2 | [1] |
| Ophiopogonin Q | HepG2 | > 10 | [1] |
| Ophiopogonin R | HepG2 | 8.7 | [1] |
| Ophiopogonin S | HepG2 | > 10 | [1] |
| Known Saponin (B1150181) 5 | HepG2 | 1.9 | [1] |
| Known Saponin 6 | HepG2 | 2.1 | [1] |
| Known Saponin 7 | HepG2 | > 10 | [1] |
| Known Saponin 8 | HepG2 | 3.5 | [1] |
| Known Saponin 9 | HepG2 | 4.1 | [1] |
| Known Saponin 11 | HepG2 | > 10 | [1] |
| Known Saponin 15 | HepG2 | 9.8 | [1] |
| Compound 1 (from Wu et al., 2018) | MDA-MB-435 | 1.69 | [2] |
| Compound 1 (from Wu et al., 2018) | HepG2 | 4.39 | [2] |
| Compound 1 (from Wu et al., 2018) | A549 | 2.84 | [2] |
| Compound 5 (from Wu et al., 2018) | MDA-MB-435 | 10.23 | [2] |
| Compound 5 (from Wu et al., 2018) | HepG2 | 9.13 | [2] |
| Compound 5 (from Wu et al., 2018) | A549 | 12.45 | [2] |
| Compound 7 (from Wu et al., 2018) | MDA-MB-435 | 29.12 | [2] |
| Compound 7 (from Wu et al., 2018) | HepG2 | 19.87 | [2] |
| Compound 7 (from Wu et al., 2018) | A549 | 21.33 | [2] |
Anti-inflammatory Activity
Steroidal saponins from Ophiopogon have demonstrated potent anti-inflammatory properties. For instance, ruscogenin (B1680278) and ophiopogonin D, isolated from the aqueous extract of Radix Ophiopogon japonicus, were found to inhibit the adhesion of HL-60 cells to ECV304 cells with IC50 values of 7.76 nmol/l and 1.38 nmol/l, respectively[3]. Other compounds isolated from the rhizome of Ophiopogon japonicas also showed inhibitory effects on nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages[4].
| Compound | Inhibition of NO Production (IC50) | Inhibition of IL-1β Production (IC50) | Inhibition of IL-6 Production (IC50) | Reference |
| Oleic acid | 80.2 ± 2.3 µg/mL | - | 58.9 ± 6.8 µg/mL | [4] |
| Palmitic acid | 33.4 ± 2.9 µg/mL | 65.3 ± 6.8 µg/mL | 71.6 ± 11.7 µg/mL | [4] |
| Desmethylisoophiopogonone B | 14.1 ± 1.5 µg/mL | 64.3 ± 7.9 µg/mL | 32.4 ± 3.6 µg/mL | [4] |
| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | 10.9 ± 0.8 µg/mL | - | 11.5 ± 2.8 µg/mL | [4] |
| 4'-O-Demethylophiopogonanone E | 66.4 ± 3.5 µg/mL | 32.5 ± 3.5 µg/mL | 13.4 ± 2.3 µg/mL | [4] |
Neuritogenic Activity
Certain steroidal saponins from Ophiopogon japonicus have been shown to possess significant neuritogenic activity. One study reported the isolation of a new steroidal saponin that exhibited potent neuritogenic effects in PC12 cells[5]. Another study identified three new steroidal saponins that were potent inducers of neuritogenesis in PC12 cells, with one compound showing the highest activity of 46% at a concentration of 1 µM[6].
Cardioprotective Effects
Extracts of steroidal saponins from the root of Ophiopogon japonicus have been shown to ameliorate doxorubicin-induced chronic heart failure in rats by inhibiting oxidative stress and inflammatory responses[7]. The total saponins from Ophiopogon have also demonstrated anti-arrhythmic effects, which are thought to be related to the blocking of sodium and calcium channels[8]. A metabonomic study has also provided insights into the synergistic cardioprotection of ophiopogonin D in combination with other compounds[9].
Experimental Protocols
Extraction and Isolation of Steroidal Saponins
A general procedure for the extraction and isolation of steroidal saponins from Ophiopogon is outlined below. This protocol is a synthesis of methodologies reported in the literature[10][11][12].
-
Preparation of Plant Material : The air-dried and powdered tubers or fibrous roots of Ophiopogon species are used as the starting material.
-
Extraction : The powdered plant material is typically extracted with a 70-95% aqueous ethanol (B145695) solution at room temperature or under reflux. This process is usually repeated multiple times to ensure exhaustive extraction.
-
Concentration : The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate, and n-butanol. The steroidal saponins are typically enriched in the n-butanol fraction.
-
Macroporous Resin Chromatography : The n-butanol fraction is subjected to chromatography on a macroporous resin column (e.g., HP-20, XAD-7HP). The column is washed with water to remove sugars and other polar impurities, followed by elution with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol) to obtain fractions enriched with steroidal saponins[10].
-
Silica (B1680970) Gel Column Chromatography : The saponin-rich fractions are further purified by repeated silica gel column chromatography, eluting with a gradient of chloroform and methanol (B129727).
-
Preparative High-Performance Liquid Chromatography (HPLC) : Final purification of individual saponins is achieved by preparative reversed-phase HPLC (e.g., on a C18 column) with a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol and water[13][14].
Structure Elucidation
The structures of the isolated steroidal saponins are determined using a combination of spectroscopic techniques[15][16][17].
-
Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the saponins[2][15]. Tandem mass spectrometry (MS/MS) provides information on the sugar sequence through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
1D NMR : 1H and 13C NMR spectra provide initial information about the structure, including the number and types of protons and carbons, and the nature of the sugar units and the aglycone.
-
2D NMR :
-
COSY (Correlation Spectroscopy) : Used to establish proton-proton correlations within the same spin system, aiding in the assignment of sugar protons and protons of the aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons separated by two or three bonds, which is crucial for determining the linkages between sugar units and the connection of the sugar chains to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is useful for determining the stereochemistry of the glycosidic linkages and the aglycone.
-
-
-
Acid Hydrolysis : To determine the absolute configuration of the sugar moieties, the saponin is hydrolyzed with acid (e.g., 2M HCl). The resulting monosaccharides are then analyzed by gas chromatography (GC) or HPLC after derivatization with a chiral reagent.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Steroidal saponins from Ophiopogon exert their biological effects through the modulation of various signaling pathways. Two prominent examples are the NF-κB and MEK/ERK pathways.
Ophiopogonin D has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation. It is suggested that Ophiopogonin D binds to the p65 subunit of NF-κB, thereby inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes[18][19][20][21].
Caption: Inhibition of the NF-κB signaling pathway by Ophiopogonin D.
The neuritogenic activity of some Ophiopogon saponins is dependent on the activation of the MEK/ERK signaling pathway[6]. This pathway is a key regulator of neuronal differentiation and survival.
Caption: Activation of the MEK/ERK signaling pathway by neuritogenic steroidal saponins.
Experimental Workflow
The general workflow for the study of steroidal saponins from Ophiopogon involves a series of steps from plant material to biological activity assessment.
Caption: General experimental workflow for the study of steroidal saponins.
Conclusion
The genus Ophiopogon is a valuable source of a wide array of steroidal saponins with diverse and potent biological activities. This guide has summarized the key findings in this area, providing a foundation for future research. The detailed experimental protocols and elucidated signaling pathways offer a roadmap for scientists and drug development professionals to explore the therapeutic potential of these natural compounds further. Continued research into the steroidal saponins of Ophiopogon is warranted to uncover new lead compounds for the development of novel pharmaceuticals.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12363A [pubs.rsc.org]
- 3. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New neuritogenic steroidal saponin from Ophiopogon japonicus (Thunb.) Ker-Gawl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three new neuritogenic steroidal saponins from Ophiopogon japonicus (Thunb.) Ker-Gawl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Anti-arrhythmic effects and electrophysiological properties of Ophiopogon total saponins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. Structure characterization and identification steroidal saponins from Ophiopogon japonicus Ker-Gawler (Liliaceae) by high-performance liquid chromatography with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - ProQuest [proquest.com]
- 20. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
Unveiling the Molecular Architecture: A Technical Guide to the Spectral Data of (3β,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral characteristics of a natural product is paramount for its identification, characterization, and exploration of its therapeutic potential. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (3β,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus.
This document summarizes the key spectral data in clearly structured tables, outlines the experimental protocols for data acquisition, and presents a logical workflow for the structural elucidation of this class of compounds.
Spectroscopic Data
The structural confirmation of (3β,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside relies on a combination of one- and two-dimensional NMR experiments, along with mass spectrometry.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a detailed carbon fingerprint of the molecule. The assignments for the aglycone and glucopyranoside moieties are presented below.
| Carbon No. | Chemical Shift (δc) in ppm |
| Aglycone Moiety | |
| 1 | 37.2 |
| 2 | 30.1 |
| 3 | 78.1 |
| 4 | 38.7 |
| 5 | 140.8 |
| 6 | 121.7 |
| 7 | 32.1 |
| 8 | 31.4 |
| 9 | 50.1 |
| 10 | 36.8 |
| 11 | 21.0 |
| 12 | 39.8 |
| 13 | 40.3 |
| 14 | 56.4 |
| 15 | 31.9 |
| 16 | 81.1 |
| 17 | 90.1 |
| 18 | 16.2 |
| 19 | 19.4 |
| 20 | 41.7 |
| 21 | 14.5 |
| 22 | 109.3 |
| 23 | 26.5 |
| 24 | 25.4 |
| 25 | 30.3 |
| 26 | 66.9 |
| 27 | 17.1 |
| Glucopyranoside Moiety | |
| 1' | 102.5 |
| 2' | 75.2 |
| 3' | 78.4 |
| 4' | 71.6 |
| 5' | 78.0 |
| 6' | 62.7 |
¹H NMR Spectral Data
The ¹H NMR spectrum reveals the proton environment within the molecule. Key proton signals and their multiplicities are summarized below.
| Proton No. | Chemical Shift (δH) in ppm (Multiplicity, J in Hz) |
| Aglycone Moiety | |
| 3 | 3.55 (m) |
| 6 | 5.35 (br s) |
| 16 | 4.42 (m) |
| 18 | 0.82 (s) |
| 19 | 1.02 (s) |
| 21 | 0.95 (d, 6.8) |
| 26 | 3.48 (m), 3.38 (m) |
| 27 | 0.79 (d, 6.2) |
| Glucopyranoside Moiety | |
| 1' | 4.38 (d, 7.8) |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of the compound.
| Ion | m/z |
| [M+Na]⁺ | 615.3510 |
Experimental Protocols
The acquisition of high-quality spectral data is fundamental for accurate structure elucidation. The following protocols outline the standard methodologies employed for the analysis of steroidal saponins (B1172615) like (3β,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is typically dissolved in 0.5 mL of deuterated pyridine (B92270) (C₅D₅N) or methanol (B129727) (CD₃OD). Pyridine-d₅ is often preferred for its ability to improve the resolution of hydroxyl proton signals.
-
Instrumentation: NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.
-
2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of protons and carbons and for assigning the complete structure.
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is the most common technique for the analysis of steroidal saponins, typically in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion, providing valuable information about the structure of the aglycone and the sequence of the sugar units.
Structural Elucidation Workflow
The process of determining the structure of a steroidal saponin from its spectral data follows a logical progression. The following diagram illustrates a typical workflow.
Figure 1. A generalized workflow for the isolation and structural elucidation of steroidal saponins.
This comprehensive guide provides the essential spectral data and methodological insights for the characterization of (3β,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside. This information serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the biological activities and therapeutic applications of this compound.
CAS number and synonyms for (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside.
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Synonyms
(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside , a steroidal saponin (B1150181), is a natural product isolated from the roots of Ophiopogon japonicus. Its unique chemical structure contributes to a range of biological activities that are of significant interest to the scientific community.
CAS Number: 84914-58-9
Synonyms:
-
Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl
Physicochemical Properties
While detailed experimental data for this specific saponin is limited in publicly available literature, general characteristics of steroidal saponins (B1172615) suggest it is a crystalline solid with solubility in polar organic solvents.
Biological Activity
Research on the crude extracts of Ophiopogon japonicus and isolated steroidal saponins from the plant has revealed a spectrum of biological activities, including antioxidant, immunomodulatory, and cytotoxic effects. It is important to note that the following data pertains to general saponin extracts from Ophiopogon japonicus and may not be specific to (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside.
Antioxidant Activity
Saponin extracts from Ophiopogon japonicus have demonstrated significant free radical scavenging activity.
| Assay | Concentration | Scavenging Rate (%) |
| DPPH Radical Scavenging | 5 mg/mL | 99.64 |
Immunomodulatory Activity
Saponins from Ophiopogon japonicus have been shown to modulate macrophage activity, suggesting potential applications in immunotherapy.
| Parameter | Effect |
| Phagocytic Capacity | Promotion |
| Macrophage Viability | Promotion |
| Nitric Oxide (NO) Production | Promotion |
| Interleukin-1 (IL-1) Release | Promotion |
Cytotoxic Activity
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activities of saponins. These should be adapted and optimized for experiments specifically involving (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution should be included.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
Macrophage Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key signaling molecule in the immune response, by macrophages.
Methodology:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate cell culture medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound. An activating agent like lipopolysaccharide (LPS) can be used as a positive control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the Griess assay by mixing the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
Signaling Pathways and Logical Relationships
While direct evidence for the signaling pathways modulated by (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is not yet available, the observed biological activities of related saponins suggest potential interactions with key cellular signaling cascades. The diagrams below illustrate hypothetical workflows and relationships based on the known activities of saponins from Ophiopogon japonicus.
Caption: General experimental workflow for the isolation and bioactivity screening of the target compound.
Caption: Hypothetical signaling pathways potentially modulated by the compound based on known saponin activities.
Methodological & Application
Application Notes and Protocols for the Extraction of (3beta,25R)-17-hydroxyspirost-5-en-3-yl Glucopyranoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the extraction, purification, and quantification of the steroidal saponin (B1150181), Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl, from plant sources. Steroidal saponins (B1172615) are a diverse group of naturally occurring glycosides with significant interest in the pharmaceutical industry due to their wide range of biological activities. The protocols outlined herein are based on established methods for the isolation of similar steroidal glycosides from plant materials such as Ophiopogon japonicus and Asparagus racemosus. This guide includes procedures for sample preparation, solvent extraction, purification via column chromatography and preparative HPLC, and quantification using HPLC.
Introduction
Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl, also known as Rockogenin 3-O-beta-D-glucopyranoside, is a steroidal saponin that has been isolated from various plant species, including the roots of Ophiopogon japonicus.[1] Steroidal saponins are characterized by a steroidal aglycone (sapogenin) linked to one or more sugar moieties. Their structural complexity presents challenges in extraction and purification.[2][3] This document aims to provide a comprehensive and practical guide for researchers to efficiently isolate and analyze this target compound.
Plant Material and Pre-Extraction Preparation
The selection and proper preparation of plant material are crucial for maximizing the yield of the target saponin.
Protocol 2.1: Plant Material Preparation
-
Collection and Identification : Collect the desired plant parts (e.g., roots, rhizomes) and ensure proper botanical identification.
-
Washing and Drying : Thoroughly wash the plant material with water to remove soil and other debris. Subsequently, dry the material to a constant weight. Air-drying or freeze-drying are recommended to preserve the integrity of thermolabile compounds.[4]
-
Grinding : Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent extraction.[4] Store the powdered material in an airtight container in a cool, dark, and dry place.
Extraction of Crude Saponins
The initial extraction aims to liberate the saponins from the plant matrix into a solvent.
Protocol 3.1: Ultrasound-Assisted Solvent Extraction
-
Sample Preparation : Weigh 100 g of the dried, powdered plant material and place it into a suitable flask.
-
Solvent Addition : Add 1 L of 80% aqueous ethanol (B145695) to the flask. The use of aqueous ethanol is effective for extracting polar glycosides like saponins.[5]
-
Ultrasonication : Place the flask in an ultrasonic bath and extract for 60 minutes at a controlled temperature of 50°C. Ultrasound-assisted extraction can improve efficiency and reduce extraction time compared to conventional methods.[3]
-
Filtration : Filter the mixture through a Buchner funnel with filter paper.
-
Re-extraction : Transfer the plant residue back to the flask and repeat the extraction process two more times with fresh 80% ethanol.
-
Concentration : Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.
Purification of Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl
Purification is a multi-step process to isolate the target compound from the complex crude extract.
Protocol 4.1: Liquid-Liquid Partitioning
-
Suspension : Suspend the crude extract in 500 mL of deionized water.
-
Defatting : Extract the aqueous suspension with 3 x 500 mL of n-hexane in a separatory funnel to remove nonpolar compounds like lipids and chlorophyll. Discard the n-hexane layers.
-
Saponin Extraction : Extract the remaining aqueous layer with 3 x 500 mL of water-saturated n-butanol. Saponins will partition into the n-butanol phase.
-
Concentration : Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield a crude saponin-rich fraction.
Protocol 4.2: Macroporous Resin Column Chromatography
-
Resin Preparation : Swell and pre-treat a suitable macroporous resin (e.g., NKA-9) according to the manufacturer's instructions. Pack the resin into a glass column.[6]
-
Sample Loading : Dissolve the crude saponin fraction in a minimal amount of deionized water and load it onto the prepared column.[6]
-
Washing : Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities.[6]
-
Elution : Elute the saponins with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).[6] Collect fractions of a defined volume.
-
Fraction Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Combine the fractions that show a prominent spot corresponding to the desired saponin.
-
Concentration : Evaporate the solvent from the combined fractions to obtain a partially purified saponin extract.
Protocol 4.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Sample Preparation : Dissolve the partially purified extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).[7]
-
Mobile Phase : A gradient of acetonitrile (B52724) (B) and water (A). A typical gradient could be: 0-10 min, 20-35% B; 10-40 min, 35-70% B; 40-45 min, 70-100% B.[7]
-
Flow Rate : 10-20 mL/min.[7]
-
Detection : UV at 203 nm or Evaporative Light Scattering Detector (ELSD).[2][7]
-
-
Fraction Collection : Collect the peak corresponding to the retention time of Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl.
-
Final Purification : Concentrate the collected fraction under reduced pressure to yield the purified compound. The purity can be confirmed by analytical HPLC and structural elucidation can be performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Quantitative Analysis
Protocol 5.1: Quantification by HPLC
-
Standard Preparation : Prepare a series of standard solutions of the purified Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl of known concentrations.
-
Sample Preparation : Accurately weigh a known amount of the dried plant powder, extract it using the protocol described in section 3, and dissolve the final extract in a known volume of mobile phase.
-
Chromatographic Conditions :
-
Column : Analytical C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase : A gradient of acetonitrile and water is commonly used.[9][10] For example, a mobile phase of 0.02% formic acid in water and 0.02% formic acid in acetonitrile can be employed.[9]
-
Detection : UV at 203 nm or ELSD.[8]
-
-
Calibration Curve : Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Quantification : Inject the sample solution and determine the peak area of the target compound. Calculate the concentration in the sample using the calibration curve.
Data Presentation
The following tables summarize typical quantitative data for steroidal glycosides found in various plant materials.
Table 1: Concentration of Steroidal Glycosides in Different Plant Organs of Lilium longiflorum [7][11][12]
| Plant Organ | Total Steroidal Glycosides (mg/g dry weight) | Steroidal Glycoalkaloids (mg/g dry weight) | Furostanol Saponins (mg/g dry weight) |
| Flower Buds | 12.02 ± 0.36 | 8.49 ± 0.30 | 3.53 ± 0.06 |
| Lower Stems | 10.09 ± 0.23 | - | 4.87 ± 0.13 |
| Leaves | 9.36 ± 0.27 | 6.91 ± 0.22 | - |
| Bulbs | - | 5.83 ± 0.15 | - |
| Fleshy Roots | - | - | 4.37 ± 0.07 |
Table 2: Saponin Content in Sapindus saponaria using Different Extraction Solvents [13]
| Solvent | Saponin Content (µg/mg dry weight) |
| Petroleum Ether (PE) | 92.54 |
| Acetone (AE) | 140.52 |
| Aqueous (AQ) | 157.32 |
Visualizations
Caption: Workflow for the extraction and purification of Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl.
Caption: Logical steps in the purification process, highlighting the principle of each stage.
References
- 1. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103724390B - A kind of saponin separation purification process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primescholars.com [primescholars.com]
- 12. Structure characterization and identification steroidal saponins from Ophiopogon japonicus Ker-Gawler (Liliaceae) by high-performance liquid chromatography with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Spirostane Glycosides Using HPLC-ELSD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostane glycosides, a significant class of steroidal saponins, are widely distributed in the plant kingdom and exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and cholesterol-lowering effects. Accurate quantification of these compounds in various matrices such as plant extracts, herbal medicines, and pharmaceutical formulations is crucial for quality control, efficacy assessment, and pharmacokinetic studies. Due to the lack of a strong chromophore in their structure, traditional UV detection in High-Performance Liquid Chromatography (HPLC) is often challenging. The Evaporative Light Scattering Detector (ELSD) offers a robust alternative, providing a universal detection method based on the mass of the analyte, making it highly suitable for the analysis of spirostane glycosides.
This application note provides a detailed protocol for the quantification of spirostane glycosides using a validated HPLC-ELSD method. It includes comprehensive experimental procedures, method validation parameters, and data presentation to guide researchers in establishing a reliable analytical workflow.
Principle of HPLC-ELSD
The HPLC-ELSD system operates on a three-step principle:
-
Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) to form a fine aerosol of droplets.
-
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.
-
Detection: The analyte particles are carried into a high-intensity light beam. The scattered light is detected by a photodiode or photomultiplier tube, generating a signal proportional to the mass of the analyte.
This detection method is independent of the optical properties of the analytes and is compatible with gradient elution, which is often necessary for separating complex mixtures of saponins.
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Vortex mixer.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
Syringe filters (0.22 µm or 0.45 µm).
-
HPLC columns: C18 columns are commonly used (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm).
-
Reference standards of spirostane glycosides (e.g., Diosgenin, Timosaponin AIII).
Reagents and Solvents
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (ultrapure).
-
Formic acid or Acetic acid (optional, for mobile phase modification).
-
Nitrogen gas (high purity).
Sample Preparation (from Plant Material)
A general procedure for the extraction of spirostane glycosides from dried plant material is as follows:
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered sample into a flask.
-
Add 50 mL of methanol (or 70% ethanol).
-
Perform ultrasonic-assisted extraction for 30-60 minutes at room temperature.
-
Alternatively, use Soxhlet extraction for 4-6 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure at a controlled temperature (e.g., 50°C) to obtain a crude extract.
-
-
Purification (Optional - Solid-Phase Extraction):
-
Dissolve the crude extract in an appropriate solvent (e.g., 50% methanol).
-
Activate a C18 SPE cartridge by washing with methanol followed by water.
-
Load the sample solution onto the cartridge.
-
Wash with water to remove highly polar impurities.
-
Elute the spirostane glycosides with methanol or a methanol-water mixture.
-
Dry the eluate and reconstitute in the mobile phase for HPLC analysis.
-
-
Final Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-ELSD Method
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B) is commonly used.
-
Example Gradient: 0-20 min, linear gradient from 30% A to 50% A; 20-40 min, linear gradient from 50% A to 90% A; hold at 90% A for 5 min; return to initial conditions and equilibrate.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 10 - 20 µL.
ELSD Conditions:
-
Drift Tube Temperature: 50 - 80°C (optimize for analyte stability and solvent volatility).
-
Nebulizer Gas (Nitrogen) Pressure/Flow Rate: 2.0 - 3.5 bar or as recommended by the manufacturer.
-
Gain: Set as required for optimal signal-to-noise ratio.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Linearity: Analyze a series of standard solutions at different concentrations (typically 5-7 levels) to establish the relationship between analyte concentration and detector response. The ELSD response is often non-linear and can be fitted to a logarithmic or quadratic equation (log Area = a log Concentration + b).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often calculated based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. Results are expressed as the Relative Standard Deviation (%RSD).
-
Accuracy: Evaluate the closeness of the measured value to the true value, often determined by performing recovery studies on spiked samples.
-
Recovery: Add a known amount of the standard to a sample matrix and calculate the percentage of the analyte recovered.
Data Presentation
The following tables summarize typical quantitative data for the HPLC-ELSD analysis of spirostane glycosides.
Table 1: HPLC-ELSD Method Parameters for Spirostane Glycosides
| Parameter | Condition 1 (for Diosgenin) | Condition 2 (for Timosaponin AIII) |
| Column | Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) | Waters Symmetry C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (95:5, v/v) | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 40°C | 35°C |
| Injection Vol. | 10 µL | 20 µL |
| ELSD Drift Tube Temp. | 70°C | 60°C |
| ELSD Gas Pressure | 3.5 bar | 3.0 bar |
Table 2: Method Validation Data for Spirostane Glycosides by HPLC-ELSD
| Analyte | Linearity Range (µg/mL) | Regression Equation | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Diosgenin | 2.60 - 20.8 | log y = 1.65 log x + 0.89 | 0.9999 | 0.75 | 2.34 |
| Timosaponin AIII | 5.0 - 100 | log y = 1.58 log x + 1.02 | 0.9995 | 1.2 | 4.0 |
| Sarsasapogenin | 10 - 200 | log y = 1.71 log x + 0.95 | 0.9992 | 2.5 | 8.0 |
Table 3: Precision, Accuracy, and Recovery Data
| Analyte | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Diosgenin | 1.94 | 2.5 | 97.3 - 102.1 |
| Timosaponin AIII | 2.1 | 2.8 | 96.5 - 101.5 |
| Sarsasapogenin | 2.5 | 3.1 | 95.8 - 103.2 |
Mandatory Visualizations
Caption: Workflow for quantification of spirostane glycosides.
Conclusion
The HPLC-ELSD method provides a reliable, sensitive, and accurate approach for the quantification of spirostane glycosides. Its universal detection principle overcomes the limitations of UV detection for these non-chromophoric compounds. The detailed protocol and validation data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry, quality control, and drug development to implement this powerful analytical technique. Proper optimization of sample preparation, chromatographic conditions, and ELSD parameters is essential for achieving high-quality, reproducible results.
Application Note: High-Throughput LC-MS/MS Analysis of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, a steroidal saponin (B1150181) isolated from Ophiopogon japonicus, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] The protocol is tailored for researchers, scientists, and drug development professionals, providing a detailed workflow from sample preparation to data acquisition and analysis. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.
Introduction
(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is a steroidal saponin of interest for its potential pharmacological activities, characteristic of this class of natural products which are known to exhibit anti-inflammatory, antitumor, and anti-bacterial effects.[2] Accurate and reliable quantification of this and related steroidal glycosides in complex biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug discovery and development. LC-MS/MS offers superior sensitivity and selectivity for the analysis of such compounds, which often lack a strong chromophore for UV detection. This document provides a comprehensive protocol for the analysis of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, ensuring high-quality, reproducible results.
Experimental Protocols
Materials and Reagents
-
(3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside reference standard (Purity ≥98%)
-
Internal Standard (IS), e.g., Digoxin or a structurally similar stable-isotope labeled steroidal saponin
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥99%)
-
Human or rat plasma (or other relevant biological matrix)
-
Phosphate-buffered saline (PBS)
-
96-well protein precipitation plates
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte from plasma samples.
-
Sample Thawing: Thaw plasma samples and the reference standard stock solutions on ice.
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking the appropriate amount of the reference standard into the blank biological matrix.
-
Protein Precipitation:
-
To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Mix thoroughly by vortexing for 2 minutes.
-
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: The plate is now ready for injection into the LC-MS/MS system.
LC-MS/MS System and Conditions
The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Parameters:
Based on the molecular formula C₄₄H₇₀O₁₇ and a molecular weight of 871.02 g/mol , the following parameters are proposed.[2][3][4]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
The fragmentation of steroidal saponins (B1172615) typically begins with the cleavage of the glycosidic bonds. The precursor ion will be the protonated molecule [M+H]⁺. The primary product ion results from the loss of the glucopyranoside moiety (-162.1 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside | 871.5 | 709.4 | To be optimized |
| 871.5 | Aglycone fragment | To be optimized | |
| Internal Standard (e.g., Digoxin) | 781.4 | 651.4 | To be optimized |
Note: The exact m/z values and collision energies should be determined by direct infusion of the reference standard and optimization on the specific mass spectrometer used.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, based on typical performance of similar assays for steroidal saponins.[4]
| Parameter | Value |
| Retention Time (RT) | Approx. 4.2 min |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Lower Limit of Quant. | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Sample Preparation Workflow.
Potential Signaling Pathway Modulation by Steroidal Saponins
Caption: Hypothetical Signaling Pathway Modulation.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside in biological matrices. This protocol is suitable for regulated bioanalysis in support of drug development programs and can be adapted for the analysis of other structurally related steroidal saponins. The provided workflows and diagrams offer a clear guide for researchers in the field.
References
Synthesis of (3β,25R)-17-Hydroxyspirost-5-en-3-yl Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of (3β,25R)-17-hydroxyspirost-5-en-3-yl derivatives, starting from the readily available natural product, diosgenin (B1670711). These compounds, featuring a hydroxyl group at the C-17 position of the spirostane skeleton, are valuable intermediates in the synthesis of various bioactive steroids. The protocols outlined below are based on established chemical transformations in steroid chemistry and provide a framework for the laboratory-scale synthesis and characterization of these important molecules.
I. Introduction
(3β,25R)-17-hydroxyspirost-5-en-3-yl derivatives, also known as pennogenin (B1253130) derivatives, are a class of steroidal sapogenins that have garnered interest in medicinal chemistry and drug development. The introduction of a hydroxyl group at the 17α-position of the diosgenin scaffold can significantly alter the biological activity of the parent molecule, making these derivatives attractive targets for the synthesis of novel therapeutic agents. Diosgenin, extracted from plants of the Dioscorea genus, serves as a cost-effective and abundant starting material for the semi-synthesis of these and other steroidal compounds.
The synthetic route described herein involves a multi-step process beginning with the protection of the 3β-hydroxyl group of diosgenin, followed by a series of transformations to introduce the 17α-hydroxyl group, and finally derivatization of the 3β-hydroxyl group to yield the target compounds.
II. Synthetic Pathway Overview
The overall synthetic strategy for the conversion of diosgenin to (3β,25R)-17-hydroxyspirost-5-en-3-yl acetate (B1210297) is depicted below. This pathway involves key steps such as protection, epoxidation, and rearrangement reactions.
Caption: Synthetic route from Diosgenin to (3β,25R)-17-hydroxyspirost-5-en-3-yl acetate.
III. Experimental Protocols
Protocol 1: Synthesis of Diosgenin Acetate (Protection of the 3β-Hydroxyl Group)
Objective: To protect the 3β-hydroxyl group of diosgenin by acetylation to prevent its interference in subsequent reactions.
Materials:
-
Diosgenin
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Methanol (B129727) (MeOH)
Procedure:
-
Dissolve diosgenin (1.0 eq) in a minimal amount of pyridine in a round-bottom flask.
-
Add acetic anhydride (1.5 eq) dropwise to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to afford pure diosgenin acetate as a white solid.
Expected Yield: 90-95%
Protocol 2: Synthesis of 16α,17α-Epoxy-diosgenin Acetate
Objective: To introduce an epoxide ring at the C16-C17 position, which will serve as a precursor to the 17α-hydroxyl group.
Materials:
-
Diosgenin acetate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve diosgenin acetate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add m-CPBA (1.2 eq) portion-wise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated Na₂S₂O₃ solution.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Expected Yield: 75-85%
Protocol 3: Synthesis of (3β,25R)-17-Hydroxyspirost-5-en-3-yl Acetate (Pennogenin Acetate)
Objective: To reductively open the epoxide ring to introduce the 17α-hydroxyl group.
Materials:
-
16α,17α-Epoxy-diosgenin acetate
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 16α,17α-epoxy-diosgenin acetate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and water.
-
Add Na₂SO₄·10H₂O and stir until a white precipitate forms.
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (3β,25R)-17-hydroxyspirost-5-en-3-yl acetate.
Expected Yield: 60-70%
IV. Data Presentation
The following table summarizes the key quantitative data for the synthesis of (3β,25R)-17-hydroxyspirost-5-en-3-yl acetate.
| Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| Diosgenin Acetate | Diosgenin | C₂₉H₄₄O₄ | 456.66 | 90-95 | White solid |
| 16α,17α-Epoxy-diosgenin Acetate | Diosgenin Acetate | C₂₉H₄₄O₅ | 472.66 | 75-85 | White solid |
| (3β,25R)-17-Hydroxyspirost-5-en-3-yl Acetate | 16α,17α-Epoxy-diosgenin Acetate | C₂₉H₄₄O₅ | 474.68 | 60-70 | White solid |
Characterization Data for (3β,25R)-17-Hydroxyspirost-5-en-3-yl Acetate (Pennogenin Acetate):
| Technique | Observed Data |
| ¹H NMR (CDCl₃, ppm) | δ 5.35 (d, 1H, H-6), 4.60 (m, 1H, H-16), 4.42 (m, 1H, H-3), 3.48 (m, 1H, H-26a), 3.39 (m, 1H, H-26b), 2.03 (s, 3H, -OCOCH₃), 1.04 (s, 3H, H-19), 0.98 (d, 3H, H-21), 0.79 (d, 3H, H-27), 0.78 (s, 3H, H-18) |
| ¹³C NMR (CDCl₃, ppm) | δ 170.5, 140.8, 121.6, 109.3, 80.8, 73.9, 71.7, 66.9, 62.1, 56.7, 50.1, 42.2, 40.3, 39.8, 38.1, 37.2, 36.7, 31.9, 31.8, 31.4, 30.3, 27.8, 21.4, 20.9, 19.4, 17.1, 16.3, 14.5 |
| Mass Spec (ESI-MS) | m/z 475.34 [M+H]⁺, 497.32 [M+Na]⁺ |
| Melting Point (°C) | 188-190 |
V. Experimental Workflow and Logical Relationships
The workflow for the synthesis and characterization of the target derivatives is outlined below.
Caption: Workflow for synthesis, monitoring, purification, and characterization.
VI. Potential Signaling Pathway Involvement
While the specific biological activities of (3β,25R)-17-hydroxyspirost-5-en-3-yl derivatives are a subject of ongoing research, steroidal compounds are well-known to exert their effects by modulating intracellular signaling pathways, often through interaction with nuclear receptors. A generalized signaling pathway for a steroid hormone is depicted below. It is plausible that these synthetic derivatives could interact with similar pathways.
Caption: A generalized model of intracellular steroid hormone action.
These application notes and protocols provide a comprehensive guide for the synthesis and characterization of (3β,25R)-17-hydroxyspirost-5-en-3-yl derivatives. Researchers can utilize this information to produce these compounds for further investigation into their biological properties and potential therapeutic applications.
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Steroidal Saponins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidal saponins (B1172615), a diverse group of naturally occurring glycosides found in various plant species, have garnered significant attention in biomedical research for their wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds can induce cell death in cancer cells through various mechanisms, making them promising candidates for novel therapeutic agents.[1][3] Accurate and reliable assessment of their cytotoxic potential is a critical step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for commonly employed cell-based cytotoxicity assays to evaluate the efficacy of steroidal saponins.
Key Concepts in Steroidal Saponin (B1150181) Cytotoxicity
Steroidal saponins exert their cytotoxic effects through multiple mechanisms, often culminating in programmed cell death (apoptosis) or necrosis.[4][5] Understanding these mechanisms is crucial for selecting the appropriate assay and interpreting the results. Key events induced by cytotoxic steroidal saponins include:
-
Disruption of Cell Membrane Integrity: The amphiphilic nature of saponins allows them to interact with cell membranes, leading to pore formation and increased permeability, which can result in necrotic cell death.[6]
-
Induction of Apoptosis: Many steroidal saponins trigger the intrinsic or extrinsic apoptotic pathways. This involves the activation of caspases, regulation of Bcl-2 family proteins, and DNA fragmentation.[1][4][7]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[8]
-
Modulation of Signaling Pathways: Steroidal saponins have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR, MAPK, and p53 pathways.[2][8]
Data Presentation: Cytotoxicity of Steroidal Saponins
The following table summarizes the cytotoxic activity of various steroidal saponins against different cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Steroidal Saponin | Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Aspiletrein B | H460 | Non-small cell lung cancer | MTT | Potent | Not specified | [1] |
| Diosgenin | Various | Various | MTT/SRB | Varies | Not specified | [1] |
| Protodioscin | 5637, T24 | Bladder cancer | Not specified | Not specified | Not specified | [1] |
| PP9 | HT-29, HCT116 | Colon cancer | Not specified | Not specified | Not specified | [1] |
| Novel Saponin Glycoside | MDA-MB-468 | Breast cancer | MTT, Neutral Red | 12.5 | 24 | [4] |
| Novel Saponin Glycoside | Caco-2 | Colon cancer | MTT, Neutral Red | 12.5 | 24 | [4] |
| Novel Saponin Glycoside | MCF-7 | Breast cancer | MTT, Neutral Red | 100 | 24 | [4] |
| N45 | U251 | Glioblastoma | Not specified | 3.14 | Not specified | [9] |
| N45 | U87MG | Glioblastoma | Not specified | 2.97 | Not specified | [9] |
| Asparacochioside A | A2780 | Ovarian cancer | Not specified | 5.25 ± 2.2 | 48 | [10] |
| Asparacochioside A | SKOV3 | Ovarian cancer | Not specified | 46.82 ± 9.43 | 48 | [10] |
| Zingiberensis | SK-OV-3 | Ovarian cancer | Not specified | 1.51 | Not specified | [11] |
| Zingiberensis | C26 | Lung cancer | Not specified | 0.81 | Not specified | [11] |
| TTB2 | A549 | Lung cancer | Not specified | Dose-dependent effect observed | Not specified | [12] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[13][14]
Materials:
-
Steroidal saponin stock solution
-
Target cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)[14]
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the steroidal saponin in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted saponin solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the saponin) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[16]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[13][14][16]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13][15] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Plot the percentage of viability against the saponin concentration to determine the IC50 value.
-
Caption: Workflow of the MTT assay for determining cell viability.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][18]
Materials:
-
Steroidal saponin stock solution
-
Target cells
-
Complete cell culture medium
-
LDH Assay Kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer (e.g., 10 µL of 10X Lysis Buffer) 45 minutes before the end of the incubation period.[18]
-
Background control: Culture medium without cells.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes.[18]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18] Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.[18]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Stop Reaction: Add 50 µL of stop solution (from the kit) to each well.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] × 100
-
-
References
- 1. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. [PDF] Steroidal Saponins and Cell Death in Cancer | Semantic Scholar [semanticscholar.org]
- 4. A novel steroidal saponin glycoside from Fagonia indica induces cell-selective apoptosis or necrosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of cell death by saponin and antigen delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saponins isolated from Asparagus induce apoptosis in human hepatoma cell line HepG2 through a mitochondrial-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Cytotoxic Steroidal Saponin from the Roots of Asparagus cochinchinensis [mdpi.com]
- 11. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways [mdpi.com]
- 12. Cytotoxicity of a plant steroidal saponin on human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: In Vitro Anti-inflammatory Screening of Spirostane Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a key focus of drug discovery. Spirostane glycosides, a class of naturally occurring steroidal saponins (B1172615), have demonstrated a range of pharmacological activities, including potent anti-inflammatory effects.[1][2]
This document provides a detailed protocol for the in vitro screening of spirostane glycosides for their anti-inflammatory properties. The primary model utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.[3][4] Macrophages play a central role in the inflammatory response by producing a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4] This protocol details methods to quantify the inhibition of these key inflammatory markers by spirostane glycosides.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways. Two of the most critical pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Signaling Pathway: This pathway is a pivotal mediator of inflammatory responses.[5][6] Activation of the NF-κB pathway leads to the expression of numerous pro-inflammatory genes, including those encoding cytokines and chemokines.[5][6]
-
MAPK Signaling Pathway: The MAPK cascade, which includes p38, JNK, and ERK, is activated by inflammatory stimuli and plays a crucial role in regulating the production of inflammatory mediators.[7][8][9]
Understanding the impact of spirostane glycosides on these pathways can provide valuable insights into their mechanism of action.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the in vitro anti-inflammatory screening of spirostane glycosides.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[3]
-
Treatment:
-
Pre-treat the cells with various concentrations of the test spirostane glycosides for 1-2 hours.
-
Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[4]
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the spirostane glycosides to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals.
-
Procedure:
-
After the 24-hour incubation with the test compounds, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Measurement of Nitric Oxide (NO) Production
-
Principle: NO production is an indicator of inflammation. The amount of NO in the cell culture supernatant is measured indirectly by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent.[10][11]
-
Procedure:
-
Collect 100 µL of the cell culture supernatant from each well of the treated 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[10]
-
Incubate the mixture at room temperature for 10 minutes.[10]
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β) by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in a sample.[12]
-
Procedure:
-
Collect the cell culture supernatants after treatment with spirostane glycosides and LPS.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.[13][14]
-
Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.
-
The cell culture supernatants are added to the wells, and the cytokine binds to the capture antibody.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.
-
Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.
-
Data Presentation
The quantitative data obtained from the screening assays should be summarized in clearly structured tables for easy comparison of the anti-inflammatory potency of different spirostane glycosides.
Table 1: Inhibitory Effects of Spirostane Glycosides on NO Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) |
| Spirostane Glycoside A | 10 | ||
| 25 | |||
| 50 | |||
| Spirostane Glycoside B | 10 | ||
| 25 | |||
| 50 | |||
| Positive Control (e.g., L-NMMA) | 10 |
IC50 values represent the concentration of the compound that inhibits 50% of the NO production. Some studies have reported IC50 values for spirostane glycosides on NO production ranging from 11.5 µM to 92.8 µM.[15][16][17]
Table 2: Inhibitory Effects of Spirostane Glycosides on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Spirostane Glycoside A | 10 | |||
| 25 | ||||
| 50 | ||||
| Spirostane Glycoside B | 10 | |||
| 25 | ||||
| 50 | ||||
| Positive Control (e.g., Dexamethasone) | 1 |
Inhibition percentages are calculated relative to the LPS-stimulated control group.
Table 3: Cytotoxicity of Spirostane Glycosides on RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (%) |
| Spirostane Glycoside A | 10 | |
| 25 | ||
| 50 | ||
| 100 | ||
| Spirostane Glycoside B | 10 | |
| 25 | ||
| 50 | ||
| 100 |
Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro screening of spirostane glycosides for their anti-inflammatory activity. By following these standardized methods, researchers can effectively identify and characterize novel anti-inflammatory lead compounds from this important class of natural products. Further investigation into the modulation of the NF-κB and MAPK signaling pathways will provide a deeper understanding of their mechanisms of action and facilitate their development as potential therapeutic agents.
References
- 1. Cytotoxic, anti-inflammatory and hemostatic spirostane-steroidal saponins from the ethanol extract of the roots of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus[1], represents a promising scaffold for drug discovery. Steroidal saponins (B1172615) as a class are known for their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. This document provides an overview of the potential applications of this specific glucopyranoside in drug discovery, along with detailed experimental protocols for its evaluation. While direct studies on this exact molecule are limited, the data presented is based on the known activities of its aglycone, pennogenin (B1253130), and other closely related steroidal saponins.
Potential Therapeutic Applications
Oncology
Pennogenin glycosides, which share the same aglycone as the topic compound, have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3][4] This suggests that Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl could be a valuable lead compound for the development of novel anticancer agents. The proposed mechanism of action for many cytotoxic saponins involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Key Signaling Pathways in Cancer
Steroidal saponins have been shown to influence several signaling pathways critical to cancer cell proliferation, survival, and metastasis. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.
-
MAPK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: This pathway plays a crucial role in inflammation and cancer development.
Diagram of a Potential Anticancer Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cytotoxic pennogenin glycoside from Majanthemum dilatatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro Antitumor Activity and Antifungal Activity of Pennogenin Steroidal Saponins from paris Polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro Antitumor Activity and Antifungal Activity of Pennogenin Steroidal Saponins from paris Polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Spirostane Glycosides for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of spirostane glycosides for in vivo animal studies. A significant challenge in the preclinical evaluation of spirostane glycosides is their inherent low aqueous solubility and poor oral bioavailability, which can hinder the assessment of their therapeutic potential. This guide outlines various formulation strategies to enhance solubility and improve bioavailability, presents relevant quantitative data, and provides detailed experimental protocols and workflows.
Introduction to Formulation Challenges with Spirostane Glycosides
Spirostane glycosides, a class of naturally occurring steroidal saponins, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, their progression from in vitro discovery to in vivo validation is often hampered by their poor physicochemical properties. For instance, dioscin (B1662501), a well-studied spirostane glycoside, exhibits an absolute oral bioavailability of less than 0.5% in rats, largely due to its poor water solubility and limited absorption. Effective formulation is therefore critical to achieving adequate systemic exposure in animal models to elicit a pharmacological response and obtain meaningful data.
Formulation Strategies to Enhance Bioavailability
Several techniques can be employed to improve the solubility and dissolution rate of spirostane glycosides, thereby enhancing their oral bioavailability. The choice of formulation strategy depends on the specific physicochemical properties of the spirostane glycoside and the intended route of administration.
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to a higher dissolution velocity.
Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix. This prevents the drug from crystallizing and presents it in a higher energy state, which enhances its aqueous solubility and dissolution rate.
Cyclodextrin (B1172386) Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate poorly soluble drug molecules, like spirostane glycosides, forming inclusion complexes that have improved aqueous solubility and stability.
Data Presentation: Comparative Pharmacokinetics
The effectiveness of different formulation strategies can be evaluated through pharmacokinetic studies in animal models. The following table summarizes pharmacokinetic data for various spirostane glycosides and related compounds in different formulations.
| Compound | Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Dioscin | Suspension | Rat | 100 mg/kg (oral) | - | - | - | 0.2 | [1][2] |
| Dioscin | Intravenous | Rat | 1.0 mg/kg (IV) | - | - | - | 100 | [1][2] |
| Diosgenin (B1670711) | Amorphous Solid Dispersion (Soluplus®) | Rat | 50 mg/kg (oral) | 135.6 ± 23.4 | 0.5 | 456.7 ± 89.2 | ~5-fold increase vs. suspension | [3] |
| Diosgenin | Suspension | Rat | 50 mg/kg (oral) | 32.1 ± 8.7 | 1.0 | 92.3 ± 18.5 | Low | [3] |
| Diosgenin | β-Cyclodextrin Derivatives | Rat | - | - | - | - | 4 to 11-fold higher than suspension | [4] |
| Ginsenoside Rh2 | Suspension | Mouse | 5 mg/kg (oral) | - | - | - | 0.94 | [5] |
| Ginsenoside Rh2 | Co-administered with P-gp inhibitor | Mouse | 5 mg/kg (oral) | - | - | - | 33.18 | [5] |
Experimental Protocols
Protocol for Preparation of a Spirostane Glycoside Nanosuspension
This protocol is adapted for a generic spirostane glycoside, such as dioscin.
Materials:
-
Spirostane glycoside (e.g., Dioscin)
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Organic solvent (e.g., acetone, ethanol)
-
Purified water
-
High-pressure homogenizer or ultrasonicator
-
Magnetic stirrer
Procedure:
-
Dissolve the spirostane glycoside in a suitable organic solvent to prepare the organic phase.
-
Dissolve the stabilizer(s) in purified water to prepare the aqueous phase.
-
Under continuous stirring, inject the organic phase into the aqueous phase.
-
Subject the resulting crude suspension to high-pressure homogenization or ultrasonication to reduce the particle size.
-
Monitor particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Continue homogenization until the desired particle size (typically < 200 nm) and PDI (typically < 0.3) are achieved.
-
For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol, trehalose).
Protocol for Preparation of a Spirostane Glycoside Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion of a spirostane glycoside like diosgenin using a hydrophilic polymer.
Materials:
-
Spirostane glycoside (e.g., Diosgenin)
-
Hydrophilic polymer (e.g., Soluplus®, PVP K30, HPMC)
-
Organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the spirostane glycoside and the polymer in a common organic solvent in a predetermined ratio (e.g., 1:4 drug to polymer).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator at a controlled temperature and pressure.
-
Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator until further use.
Protocol for Preparation of a Spirostane Glycoside-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is suitable for preparing an inclusion complex of a spirostane glycoside with a cyclodextrin derivative.[6]
Materials:
-
Spirostane glycoside (e.g., Diosmin)
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water-ethanol mixture
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a homogeneous paste.
-
Slowly add the sieved spirostane glycoside powder to the paste while continuously kneading for a specified period (e.g., 60 minutes).
-
During kneading, add more of the solvent mixture if necessary to maintain a suitable consistency.
-
Dry the resulting product in a vacuum oven at a controlled temperature.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the inclusion complex in a tightly sealed container.
In Vivo Experimental Workflow and Considerations
The following workflow outlines the key steps for an in vivo animal study using a formulated spirostane glycoside.
Experimental Workflow Diagram
References
- 1. Characterization of the pharmacokinetics of dioscin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of β-cyclodextrin derivatives on the diosgenin absorption in Caco-2 cell monolayer and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. brieflands.com [brieflands.com]
Application Notes: High-Speed Counter-Current Chromatography for the Purification of Steroidal Saponins
Introduction
Steroidal saponins (B1172615) are a class of naturally occurring glycosides with significant pharmacological activities, making them valuable compounds in drug development and traditional medicine.[1][2] Their purification, however, presents considerable challenges due to structural similarities, high polarity, and the presence of complex mixtures in their natural sources.[1] Conventional methods like column chromatography often suffer from irreversible sample adsorption to the solid support, leading to low recovery and purity.[1][3] High-Speed Counter-Current Chromatography (HSCCC) emerges as a superior liquid-liquid partition chromatography technique, offering distinct advantages such as the elimination of a solid support matrix, high sample loading capacity, excellent sample recovery, and shorter separation times.[1][4] This makes HSCCC an efficient and robust method for the preparative isolation of steroidal saponins from various natural extracts.[1][4]
Core Principles of HSCCC
HSCCC operates on the principle of continuous liquid-liquid partitioning of solutes between two immiscible solvent phases. The instrument holds one phase stationary (the stationary phase) within a coiled column through the application of a strong centrifugal force, while the other phase (the mobile phase) is pumped through it. The sample is injected into the mobile phase, and its components are separated based on their differential partition coefficients (K) between the two phases. This support-free system prevents the irreversible adsorption of samples, ensuring high recovery rates.
Experimental Protocols
General HSCCC Workflow for Steroidal Saponin Purification
The purification process follows a systematic workflow, from the initial preparation of the crude extract to the final analysis of purified compounds. The key stages are outlined in the diagram below.
References
- 1. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: NMR Spectroscopy for Structural Elucidation of Spirostanol Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction Spirostanol (B12661974) glycosides are a class of naturally occurring steroidal saponins (B1172615) characterized by a spiroketal moiety in their aglycone portion. These compounds, isolated from various plant sources, exhibit a wide range of biological activities, making them promising candidates for drug development.[1] The structural complexity, including the intricate stereochemistry of the aglycone and the nature and linkage of the sugar chains, dictates their biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the unambiguous structural elucidation of these complex molecules in solution.[2]
This document provides a detailed set of application notes and experimental protocols for the comprehensive structural characterization of spirostanol glycosides using a suite of modern 1D and 2D NMR techniques.
Overall Workflow for Structural Elucidation
The structural elucidation of a novel spirostanol glycoside is a systematic process that integrates various NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they allow for the complete assignment of the aglycone, the sugar moieties, their linkage positions, and the relative stereochemistry.
Caption: Overall workflow for spirostanol glycoside structural elucidation.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Amount : Weigh approximately 5-10 mg of the purified spirostanol glycoside.
-
Solvent : Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Pyridine-d₅ is highly recommended for complex glycosides as it minimizes signal overlap and disrupts intermolecular hydrogen bonding, often allowing for the observation of hydroxyl protons.[1][2] Other potential solvents include methanol-d₄ (CD₃OD) or DMSO-d₆.
-
Tube : Transfer the resulting solution into a 5 mm NMR tube. Ensure the sample is free of particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., ≥500 MHz), preferably equipped with a cryoprobe to maximize sensitivity and resolution.[2]
Table 1: Typical NMR Acquisition Parameters
| Experiment | Purpose | Key Parameters (Typical) |
| 1D ¹H NMR | Identify all proton signals, chemical shifts (δ), multiplicities, and coupling constants (J). | Pulse Sequence: zg30 or zgpr (with water suppression) Spectral Width: 12-16 ppm Acquisition Time: 2-3 s Relaxation Delay (d1): 1-2 s Number of Scans: 16-64[2] |
| 1D ¹³C NMR | Identify all unique carbon signals. | Pulse Sequence: zgpg30 (proton-decoupled) Spectral Width: 200-240 ppm Acquisition Time: 1-2 s Relaxation Delay (d1): 2 s Number of Scans: 1024-4096[2] |
| 2D ¹H-¹H COSY | Identify scalar-coupled protons (protons 2-3 bonds apart), revealing spin systems within the aglycone and sugar rings.[3] | Pulse Sequence: cosygpqf Data Points: 2048 (F2) x 256 (F1) Number of Scans per Increment: 4-8[2] |
| 2D ¹H-¹³C HSQC | Correlate each proton with its directly attached carbon atom (¹JCH).[3][4] | Pulse Sequence: hsqcedetgpsisp2.3 ¹JCH Coupling Constant: Optimized for ~145 Hz Number of Scans per Increment: 2-8 |
| 2D ¹H-¹³C HMBC | Correlate protons and carbons over multiple bonds (²JCH, ³JCH), crucial for connecting spin systems and identifying glycosylation sites.[3][4] | Pulse Sequence: hmbcgplpndqf Long-range J Coupling: Optimized for 7-10 Hz Number of Scans per Increment: 16-64 |
| 2D ¹H-¹H NOESY/ROESY | Identify protons that are close in space (< 5 Å), essential for determining relative stereochemistry and conformations.[5][6] | Pulse Sequence: noesygpph or roesygpph Mixing Time: 300-800 ms (B15284909) (NOESY), 150-300 ms (ROESY) Number of Scans per Increment: 16-32 |
Data Analysis and Structural Interpretation
The analysis is a stepwise process where information from different spectra is integrated to build the molecular structure.
Caption: Logical relationships in 2D NMR-based structure elucidation.
Step 1: Aglycone and Sugar Identification (1D, COSY, HSQC)
-
¹H NMR : Identify characteristic signals for the spirostanol aglycone, such as two angular methyl singlets (H-18, H-19) and two secondary methyl doublets (H-21, H-27).[1] Count the anomeric proton signals (typically δ 4.5-6.5 ppm) to determine the number of sugar units.[7][8]
-
¹³C NMR : Look for the characteristic spiroketal carbon signal (C-22) around δ 109-110 ppm.[7] Identify the number of anomeric carbon signals (δ 100-110 ppm).[8]
-
COSY & HSQC : Use COSY to trace out the proton-proton coupling networks within each sugar ring and within the steroid backbone.[9] Combine with HSQC to assign the corresponding carbon signals for each protonated position, thus building the C-H framework of the individual components.[9]
Step 2: Assembling the Glycoside (HMBC)
The HMBC spectrum is paramount for connecting the individual structural fragments.
-
Glycosylation Sites : Look for long-range correlations between an anomeric proton (H-1' of a sugar) and a carbon of the aglycone. This unambiguously establishes the point of attachment.
-
Interglycosidic Linkages : Correlations between an anomeric proton of one sugar and a carbon of another sugar define the sequence and linkage points (e.g., 1→2, 1→4) of the oligosaccharide chain.[7][9]
-
Quaternary Carbons : HMBC is essential for assigning quaternary carbons (like C-10, C-13, and C-22) by observing their correlations to nearby protons.[9]
Step 3: Determining Stereochemistry (NOESY/ROESY and J-couplings)
-
Relative Stereochemistry of Aglycone : NOESY/ROESY correlations between key protons, such as those between the angular methyl groups (H-18, H-19) and axial protons on the steroid rings, help define the ring conformations and stereochemistry. For example, a strong NOE between H-2 and H-9α can indicate the α-orientation of H-2.[1]
-
Anomeric Configuration : The configuration of the glycosidic linkage (α or β) is often determined by the coupling constant of the anomeric proton (¹H-¹H J-coupling). For glucopyranosides, a large J value (> 7 Hz) for the anomeric proton typically indicates a β-configuration, while a smaller value suggests an α-configuration.[7][10]
-
25R/25S Configuration : The stereochemistry at C-25 can be determined by analyzing the chemical shift difference (Δδ) between the two geminal protons at C-26 in the ¹H NMR spectrum. A small difference (Δδ < 0.2 ppm) is indicative of a 25R configuration, whereas a larger difference (Δδ > 0.5 ppm) suggests a 25S configuration.[11] The ¹³C chemical shifts of C-23 to C-27 are also diagnostic for the C-25 configuration.[1]
Data Presentation
Quantitative NMR data should be presented in clear, well-structured tables to facilitate analysis and comparison with known compounds.
Table 2: Example ¹H and ¹³C NMR Data for a Spirostanol Glycoside (in Pyridine-d₅) (Note: Data is representative and based on published values for similar compounds)[1][7]
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (H → C) | Key NOESY Correlations |
| Aglycone | |||||
| 3 | 78.8 | 3.88 | m | C-1', C-2, C-4 | H-2, H-4 |
| 5 | 141.3 | - | - | H-4, H-6, H-19 | - |
| 6 | 122.3 | 5.34 | br d (5.3) | C-4, C-8, C-10 | H-4, H-7 |
| 18 | 16.8 | 0.84 | s | C-12, C-13, C-14, C-17 | H-20, H-21 |
| 19 | 19.9 | 1.06 | s | C-1, C-5, C-9, C-10 | H-1, H-2, H-4 |
| 21 | 15.5 | 1.15 | d (6.9) | C-17, C-20, C-22 | H-18, H-20 |
| 22 | 109.7 | - | - | H-21, H-23, H-26 | - |
| 27 | 17.8 | 0.71 | d (5.1) | C-24, C-25, C-26 | H-25, H-26 |
| Inner Glucose (→3-Aglycone) | |||||
| 1' | 100.5 | 4.97 | d (7.1) | C-3 (Aglycone), C-2', C-5' | H-3 (Aglycone), H-3', H-5' |
| 2' | 77.8 | 4.30 | m | C-1", C-1', C-3' | H-1', H-4' |
| 4' | 82.5 | 4.52 | m | C-1''', C-3', C-5' | H-1''', H-3' |
| Terminal Rhamnose (→2'-Glc) | |||||
| 1" | 102.3 | 6.43 | br s | C-2' (Glc), C-2", C-5" | H-2' (Glc), H-2" |
| 6" | 19.1 | 1.78 | d (6.1) | C-4", C-5" | H-5" |
| Terminal Glucose (→4'-Glc) | |||||
| 1''' | 105.7 | 5.15 | d (8.1) | C-4' (Glc), C-2''', C-5''' | H-4' (Glc), H-3''', H-5''' |
Application of Quantitative NMR (qNMR)
While the primary focus is structural elucidation, quantitative NMR (qNMR) is a powerful technique for determining the purity of the isolated spirostanol glycoside without the need for a specific reference standard of the same compound.[12][13]
Protocol Outline for qNMR Purity Assay:
-
Sample Preparation : Accurately weigh the isolated spirostanol glycoside (analyte) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into the same NMR tube.
-
Solvent : Dissolve the mixture in a suitable deuterated solvent.
-
Acquisition : Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay d1 > 5 x T1, 90° pulse angle).
-
Analysis : Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation : The purity of the analyte can be calculated using the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and standard.[14]
This provides an absolute measure of purity, a critical parameter for subsequent biological assays and drug development activities.[12][15]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. iajps.com [iajps.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. utm.mx [utm.mx]
- 15. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
Troubleshooting & Optimization
Technical Support Center: HPLC Separation of Spirostane Saponin Isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) separation of spirostane saponin (B1150181) isomers.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of spirostane saponin isomers in a direct question-and-answer format.
Question: Why am I seeing poor resolution or co-elution of my saponin isomers?
Answer: Poor resolution is the most common challenge in separating spirostane saponin isomers due to their structural similarity, particularly 25R/S diastereomers.[1] Several factors in your methodology could be the cause.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: The composition of your mobile phase is critical for selectivity.
-
Optimize Gradient: A shallow gradient is often necessary. If isomers are eluting too closely, decrease the rate of change in your organic solvent concentration.
-
Change Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity. Acetonitrile is generally a good starting point for saponin analysis.[2][3] It is recommended to use acidified aqueous acetonitrile mobile phase gradients for initial analyses on C18 columns.[2]
-
Adjust pH/Modifier: The addition of an acid modifier like formic acid (typically 0.1%) to both aqueous and organic phases is crucial.[4][5] It suppresses the ionization of any acidic functional groups, leading to sharper peaks and improved resolution.[6]
-
-
Inadequate Stationary Phase: A standard C18 column may not provide sufficient selectivity.
-
Increase Column Length: Connecting two C18 columns in series can significantly enhance resolving power.[4]
-
Try a Different Stationary Phase: While C18 is most common, consider columns with different selectivities, such as C30 or Phenyl phases.[7] For particularly challenging diastereomers, specialized techniques like supercritical fluid chromatography (SFC) with chiral columns have proven effective.[1]
-
-
Incorrect Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor isomer resolution.
Question: Why are my saponin peaks tailing or showing poor shape?
Answer: Peak tailing or asymmetry is often caused by secondary interactions on the column, issues with the mobile phase pH, or column degradation.
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar groups on the saponins (B1172615), causing tailing.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Use Initial Mobile Phase: Dissolve your sample in the starting mobile phase of your gradient whenever possible.[9] If solubility is an issue, use the weakest solvent possible that maintains solubility.
-
-
Column Overload or Contamination: Injecting too much sample or the buildup of contaminants can lead to poor peak shape.
-
Reduce Sample Concentration: Dilute your sample and reinject.[9]
-
Use a Guard Column: A guard column protects your analytical column from strongly retained matrix components.
-
Flush the Column: Follow the manufacturer's instructions for column washing and regeneration.
-
Question: I am not detecting any peaks, or the signal is very weak. What should I do?
Answer: Spirostane saponins lack strong chromophores, making detection a significant challenge.[4][10] Your choice of detector and its settings are critical.
Possible Causes & Solutions:
-
Inappropriate Detector: A standard UV detector may not be suitable.
-
Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended as they do not rely on chromophores and are well-suited for saponin analysis.[4][11][12]
-
Use Mass Spectrometry (MS): HPLC-MS is a powerful tool that provides both high sensitivity and structural information for saponin identification.[11][13][14]
-
Low Wavelength UV: If you must use a UV detector, set it to a very low wavelength (200-210 nm).[4][15] Be aware that this can lead to baseline instability and interference from solvents and mobile phase additives.[15]
-
-
Suboptimal Detector Settings (ELSD): ELSD performance is dependent on its settings.
-
Optimize Nebulizer and Evaporator Temperatures: The optimal temperatures depend on the mobile phase composition and flow rate. A typical starting point for the evaporator (drift tube) is 40°C, with a nebulizing gas flow of 1.8 L/min.[4][12] These parameters must be optimized for your specific method.
-
-
Sample Degradation or Low Concentration: The saponins may not be present in sufficient quantities.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for spirostane saponin isomer separation?
A1: A reversed-phase C18 column is the most common and a good starting point.[4][13] Look for high-purity silica and effective end-capping. For improved resolution of complex mixtures, connecting two C18 columns (e.g., 150 mm x 2.1 mm, 3 µm) in series has been shown to be effective.[4] Columns with different selectivities, such as those based on T3 bonding, have also been successfully used in UPLC systems.[5][17]
Q2: How do I prepare my sample for HPLC analysis?
A2: A typical protocol for plant material involves solvent extraction followed by filtration.
-
Grinding: Grind the dried plant material to a fine powder.[4]
-
Extraction: Extract the powder with a solvent such as 70% methanol, often with heating (e.g., 60°C) and stirring for several hours.[4]
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.[4][18] This is critical to prevent column and system blockage. For complex matrices like biological fluids, additional steps like protein precipitation or solid-phase extraction (SPE) are necessary to remove interferences.[16]
Q3: Which mobile phase composition should I start with?
A3: A gradient elution with a reversed-phase system is standard. A good starting point is:
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[4][5] A shallow gradient, for example, starting at 20% B and slowly increasing to 35-40% B over 30-50 minutes, can provide a good starting point for separating complex isomer groups.[4]
Q4: What are the key differences between using Acetonitrile and Methanol?
A4: Both are common organic modifiers, but they offer different selectivities.
-
Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in reversed-phase systems. It is often the first choice for complex separations.[3]
-
Methanol: Is more polar and can offer different selectivity due to its ability to act as a hydrogen-bond donor.[3] However, for some related saponin classes (furostanols), acidified methanol can cause on-column degradation, leading to broad or split peaks.[2] Therefore, acidified acetonitrile is often a more robust choice.[2]
Quantitative Data & Experimental Protocols
Table 1: Example HPLC Methodologies for Spirostane Saponin Separation
| Parameter | Method 1 (Fenugreek Saponins)[4] | Method 2 (Yam Saponins)[15] | Method 3 (Yucca Saponins)[5][17] |
| Column(s) | Two Discovery C18 columns in series (150 mm x 2.1 mm, 3 µm) | Luna C18 (250 mm x 4.6 mm, 5 µm) | Waters ACQUITY UPLC® T3 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water | Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol | Acetonitrile/Methanol/Formic Acid (50:50:0.1, v/v/v) |
| Gradient | 20% B to 33.5% B over 54 min | Isocratic steps: 62% B (0-20 min), then 71% B (21-65 min) | 12% B to 95% B over 65 min |
| Flow Rate | 0.2 mL/min | 1.0 mL/min | 0.3 mL/min |
| Temperature | 20°C | 45°C | 30°C |
| Detector | ELSD and ESI-MS | ELSD and UV (203 nm) | ESI-Q-Exactive-Orbitrap MS |
Detailed Experimental Protocol: Sample Preparation and HPLC-ELSD Analysis
This protocol is a generalized example based on published methodologies.[4]
1. Sample Preparation (from Plant Material)
-
Weigh approximately 5.0 g of dried, ground plant material.
-
Add 100 mL of 70% methanol.
-
Extract at 60°C for 3 hours using a magnetic stirrer. Repeat the extraction.
-
Combine the extracts and lyophilize (freeze-dry) to obtain a powder.
-
Dissolve a known amount of the lyophilized extract in methanol (or the initial mobile phase) to a suitable concentration (e.g., 1-5 mg/mL).
-
Filter the final solution through a 0.22 µm nylon syringe filter prior to injection.
2. HPLC-ELSD Method
-
HPLC System: A standard HPLC or UPLC system equipped with a binary pump, autosampler, column oven, and ELSD.
-
Column: Two Discovery C18 columns (150 mm × 2.1 mm, 3 µm) connected in series.
-
Mobile Phase: A = Water:Formic Acid (99.9:0.1, v/v), B = Acetonitrile:Formic Acid (99.9:0.1, v/v).
-
Gradient Program:
-
0 min: 20% B
-
54 min: 33.5% B
-
90 min: 100% B
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 1-5 µL.
-
ELSD Settings: Evaporator temperature 40°C, Nebulizing gas (N₂) flow rate 1.8 L/min.
General Experimental Workflow Diagram
Caption: A standard workflow from sample to final data analysis.
References
- 1. Analytical and semipreparative separation of 25 (R/S)-spirostanol saponin diastereomers using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
- 12. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of spirostanol saponins in Solanum torvum by high-performance liquid chromatography/evaporative light scattering detector/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. nacalai.com [nacalai.com]
Optimizing LC-MS parameters for sensitive detection of steroidal saponins.
Welcome to the technical support center for the sensitive detection of steroidal saponins (B1172615) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate the complexities of steroidal saponin (B1150181) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the LC-MS analysis of steroidal saponins, offering targeted solutions to enhance sensitivity and data quality.
Q1: I am observing low signal intensity or poor sensitivity for my steroidal saponin analytes. What are the likely causes and how can I improve it?
A1: Low sensitivity is a frequent issue in steroidal saponin analysis. Several factors across the LC-MS system can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Ionization Source Optimization: The choice and settings of your ion source are critical.[1][2]
-
Ionization Mode: Electrospray ionization (ESI) is generally the preferred method for polar and high-molecular-weight compounds like steroidal saponins.[1][3] Both positive and negative ion modes should be evaluated. Negative ion mode often yields higher sensitivity by forming deprotonated molecules [M-H], while positive mode can provide valuable fragmentation data with adducts like [M+Na]+.[4][5][6]
-
Source Parameters: Systematically optimize key ESI parameters including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[2] Do not assume default settings are optimal. An infusion of a standard solution can help in fine-tuning these parameters to achieve the best signal for your specific analytes.[1]
-
-
Mobile Phase Composition: The mobile phase directly impacts ionization efficiency.
-
Additives: The addition of a small percentage (typically 0.1%) of formic acid to the mobile phase can improve peak shape and enhance protonation in positive ion mode.[6][7] For negative ion mode, a low concentration of a weak base may be beneficial, but is less common.
-
Solvent Choice: Acetonitrile and water are the most common mobile phase components for reversed-phase chromatography of steroidal saponins.[8] Ensure high-purity, LC-MS grade solvents to minimize background noise and adduct formation.[9]
-
-
Sample Preparation: Inadequate sample cleanup can lead to ion suppression, where matrix components co-eluting with the analyte interfere with its ionization.
-
Consider more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering substances.[10]
-
Q2: My chromatographic peaks for steroidal saponins are showing significant tailing or splitting. How can I resolve this?
A2: Poor peak shape can compromise resolution and quantification. The issue can originate from the sample, the LC column, or the mobile phase.
-
Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[11] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[9]
-
Column Health:
-
Contamination: A buildup of contaminants on the column frit or stationary phase can lead to peak splitting and tailing.[11] Flushing the column according to the manufacturer's instructions is a good first step.[9]
-
Column Void: A void at the head of the column can also cause split peaks.[11] This can happen over time, especially with high pH mobile phases or pressure shocks.
-
-
Secondary Interactions: Peak tailing for specific analytes can be due to secondary interactions with the stationary phase, such as interactions with residual silanols on C18 columns.[11]
-
Adding a competitive agent like a small amount of acid (e.g., formic acid) to the mobile phase can help mitigate these interactions.[6]
-
Ensure the mobile phase pH is appropriate for your analytes and column type.
-
Q3: I am having difficulty with the structural elucidation of my steroidal saponins due to complex fragmentation patterns. Are there any general fragmentation rules I can follow?
A3: Yes, the fragmentation of steroidal saponins in tandem MS (MS/MS) experiments follows predictable pathways, which are invaluable for structural characterization.
-
Glycosidic Bond Cleavage: The most common fragmentation event is the sequential loss of sugar residues from the glycosidic chains. This allows for the determination of the sugar sequence and the mass of the aglycone.
-
Aglycone Fragmentation: The steroidal core also undergoes characteristic fragmentation.
-
Cleavage of the E-ring is a notable fragmentation pathway for certain spirostanol (B12661974) saponins.[12]
-
The specific fragmentation pattern of the aglycone can provide insights into its skeletal structure.[8][13]
-
-
Collision Energy: The collision energy used in MS/MS experiments will significantly influence the resulting fragment ions. It is often necessary to perform experiments at multiple collision energies to obtain a comprehensive fragmentation profile.[5]
Q4: What are the best practices for routine LC-MS maintenance to ensure consistent performance for steroidal saponin analysis?
A4: Regular maintenance is crucial for reliable and reproducible results.
-
Ion Source Cleaning: The ion source is prone to contamination, especially when analyzing complex samples like plant extracts. A weekly cleaning of the ion source is recommended to maintain sensitivity.[14]
-
System Calibration: Regular mass calibration of the mass spectrometer is essential for accurate mass measurements, which are critical for formula determination and compound identification.[14]
-
LC System Flush: Before and after a sequence of analyses, flush the LC system with an appropriate solvent mixture to prevent salt precipitation and microbial growth in the mobile phase lines.[11]
-
Solvent and Additive Quality: Always use fresh, high-purity LC-MS grade solvents and additives to minimize background noise and the formation of unwanted adducts.[9][15]
Experimental Protocols & Data
Protocol 1: General LC-MS Method for Steroidal Saponin Profiling
This protocol provides a starting point for the analysis of steroidal saponins from a methanolic plant extract.
-
Sample Preparation:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 3 µm) is commonly used.[7]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might run from 20% B to 100% B over 45 minutes, followed by a re-equilibration step.[7] The gradient should be optimized based on the complexity of the sample.
-
Flow Rate: A flow rate of 0.2 mL/min is a good starting point for a 2.1 mm ID column.[7]
-
Column Temperature: Maintain the column at a constant temperature, for example, 20°C.[7]
-
-
Mass Spectrometry:
-
Polarity: Acquire data in both positive and negative ion modes to get comprehensive information.[5][6]
-
Scan Range: A mass range of m/z 100-1700 is generally sufficient to cover most steroidal saponins and their adducts.[5]
-
Source Parameters: Optimize nebulizer pressure, drying gas flow and temperature, and capillary voltage by infusing a representative standard.[8]
-
MS/MS Analysis: Use collision-induced dissociation (CID) for fragmentation. Optimize collision energy for characteristic fragment ions.[12]
Data Presentation: LC-MS Parameters Summary
The following table summarizes typical LC-MS parameters used for the analysis of steroidal saponins in various studies.
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| LC Column | C18 (2.1 x 150 mm, 3 µm)[7] | C18 (4.6 x 250 mm, 5 µm)[8] | UHPLC C18 Column[5] |
| Mobile Phase A | Water + 0.1% Formic Acid[7] | Water[8] | Water + 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[7] | Acetonitrile[8] | Acetonitrile[6] |
| Flow Rate | 0.2 mL/min[7] | 1.0 mL/min[8] | 0.25 mL/min[6] |
| Ionization Source | ESI[7] | ESI[8] | ESI[5][6] |
| Polarity | Positive & Negative[7] | Positive & Negative[8] | Positive & Negative[5][6] |
| Mass Range (m/z) | Varies by analyte | 300 - 1500[8] | 100 - 1700[5] |
| Collision Energy | Analyte dependent | 30 eV (for MS/MS)[5] | 0, 10, 20, 30, 40 eV[5] |
Visual Guides
Diagram 1: General Workflow for LC-MS Analysis of Steroidal Saponins
Caption: Workflow for steroidal saponin analysis from sample preparation to data processing.
Diagram 2: Troubleshooting Logic for Low MS Signal Intensity
Caption: A logical guide to troubleshooting low signal intensity in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. Characterization of steroidal saponins in saponin extract from Paris polyphylla by liquid chromatography tandem multi-stage mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. grupobiomaster.com [grupobiomaster.com]
- 6. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. Structural characterization of steroidal saponins by electrospray ionization and fast-atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zefsci.com [zefsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Stability testing of spirostane glycosides in different solvents and pH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of spirostane glycosides in various solvents and pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for spirostane glycosides?
A1: The most common degradation pathway for spirostane glycosides is acid hydrolysis, which involves the cleavage of the glycosidic bonds linking the sugar moieties to the aglycone (sapogenin). This process is catalyzed by acidic conditions and can also be influenced by temperature. The spirostane ring itself can also undergo isomerization or degradation under harsh acidic conditions. For instance, furostanol saponins (B1172615) can be converted to spirostanol (B12661974) saponins through enzymatic or acid hydrolysis.
Q2: Which solvents are most suitable for stability studies of spirostane glycosides?
A2: The choice of solvent is critical and depends on the specific spirostane glycoside and the intended study. Methanol (B129727), ethanol (B145695), and acetonitrile, often in combination with water or aqueous buffers, are commonly used. It is crucial to use high-purity solvents to avoid interference from impurities. For some spirostane glycosides with poor aqueous solubility, co-solvents like dimethyl sulfoxide (B87167) (DMSO) may be necessary, although their potential reactivity should be considered. Preliminary solubility and short-term stability tests in the selected solvent system are highly recommended before initiating a full stability study.
Q3: How does pH affect the stability of spirostane glycosides?
A3: Spirostane glycosides are generally most stable in neutral to slightly acidic conditions (pH 4-7). Both strongly acidic and alkaline conditions can accelerate degradation. Acidic conditions primarily lead to the hydrolysis of glycosidic linkages, releasing the sugar chains and the aglycone. Under strongly alkaline conditions, other degradation pathways may be initiated. The rate of degradation is highly dependent on the specific spirostane glycoside, the pH of the medium, and the temperature.
Q4: What are the best practices for storing spirostane glycoside samples and stock solutions?
A4: For optimal stability, spirostane glycoside samples, especially in solution, should be stored at low temperatures (e.g., 2-8°C or -20°C) and protected from light. Stock solutions are often prepared in solvents like DMSO or ethanol and can be stored at -20°C for extended periods. It is advisable to prepare fresh working solutions from the stock solution for each experiment to minimize degradation. For aqueous solutions of some glycosides like digitonin, storage at 4°C for up to a week is possible, but any precipitate should be removed by filtration before use.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of spirostane glycosides.
Issue 1: Low or Inconsistent Recovery of the Analyte
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Minimize the time between sample preparation and analysis. Keep samples on ice or at a controlled low temperature. |
| Incomplete extraction from the matrix | Optimize the extraction procedure. Consider using different solvents or solvent mixtures, and techniques like sonication or vortexing. Ensure the pH of the extraction solvent is suitable for the analyte's stability. |
| Adsorption to container surfaces | Use low-adsorption vials (e.g., silanized glass or polypropylene). Pre-rinse containers with the solvent or a solution of the analyte. |
| Precipitation of the analyte | Ensure the analyte is fully dissolved in the chosen solvent system. If solubility is an issue, consider using a co-solvent or adjusting the pH. Visually inspect for any precipitates before analysis. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | This is the primary goal of a stability study. Characterize the new peaks using techniques like mass spectrometry (MS) to identify the degradation products and elucidate the degradation pathway. |
| Solvent impurities or degradation | Run a blank injection of the solvent to check for impurities. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. |
| Reaction with mobile phase components | Ensure the mobile phase is compatible with the analyte. For example, avoid acidic mobile phases if the glycoside is highly acid-labile and you are not intentionally studying acid hydrolysis. |
| Isomerization | Some spirostane glycosides can undergo isomerization (e.g., at the C-25 position) under certain conditions. This can lead to the appearance of new, closely eluting peaks. Optimize chromatographic conditions to separate these isomers. |
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
| Possible Cause | Troubleshooting Step | | Co-elution with degradation products | Optimize the HPLC method (e.g., gradient profile, mobile phase composition, column chemistry) to achieve better separation. A stability-indicating method should be able to resolve the parent compound from all significant degradation products. | | Secondary interactions with the stationary phase | The silanol (B1196071) groups on silica-based columns can interact with polar glycosides, leading to peak tailing. Try using a column with end-capping, a different stationary phase (e.g., phenyl-hexyl), or adjust the mobile phase pH or ionic strength. | | Column overload | Reduce the injection volume or the concentration of the sample. | | Inappropriate mobile phase pH | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with different pH values to improve peak shape. |
Data Presentation
The following tables summarize the stability of selected spirostane glycosides under different pH conditions.
Table 1: Stability of Dioscin and Diosgenin in Simulated Gastric and Intestinal Fluids [2]
| Compound | Medium | pH | Incubation Time (hours) | Remaining Compound (%) |
| Dioscin | SGF | 1.2 | 1 | 85.3 ± 2.1 |
| 2 | 71.7 ± 3.5 | |||
| SIF | 6.8 | 1 | 92.1 ± 1.8 | |
| 3 | 87.6 ± 2.9 | |||
| Diosgenin | SGF | 1.2 | 3 | >90 |
| SIF | 6.8 | 3 | >90 |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid. Data are presented as mean ± standard deviation.
Table 2: General pH Stability Profile of Spirostane Glycosides
| pH Range | General Stability | Primary Degradation Pathway |
| < 3 | Low | Rapid acid hydrolysis of glycosidic bonds. |
| 3 - 5 | Moderate | Slower acid hydrolysis. |
| 5 - 7 | High | Generally stable. |
| 7 - 9 | Moderate to High | Stability decreases as pH increases. |
| > 9 | Low | Base-catalyzed degradation. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for Spirostane Glycosides
This protocol outlines a general procedure for conducting forced degradation studies on spirostane glycosides to identify potential degradation products and establish degradation pathways, in accordance with ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the spirostane glycoside at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C and collect samples at specified intervals. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep the solution at room temperature and collect samples at different time points.
-
Thermal Degradation: Place the solid spirostane glycoside powder in a controlled temperature oven at 80°C. Also, incubate a solution of the glycoside (100 µg/mL in a suitable solvent) at 60°C. Analyze samples at various time points.
-
Photostability: Expose a solution of the spirostane glycoside (100 µg/mL) and the solid powder to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent glycoside from its degradation products. A diode array detector (DAD) is useful for peak purity analysis.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method for the analysis of spirostane glycosides and their degradation products.
1. Instrumentation:
-
A standard HPLC system with a gradient pump, autosampler, column oven, and a DAD or Evaporative Light Scattering Detector (ELSD) is suitable.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is typically required.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute all compounds. An example gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) or ELSD.
-
Injection Volume: 10-20 µL.
3. Method Validation:
-
The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can separate the parent drug from its degradation products generated during forced degradation studies.
Mandatory Visualizations
References
How to remove pigments and polysaccharides from crude saponin extracts.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of pigments and polysaccharides from crude saponin (B1150181) extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing pigments from crude saponin extracts?
A1: The most common methods for pigment removal from crude saponin extracts include macroporous resin adsorption and activated carbon treatment. Macroporous resins can selectively adsorb saponins (B1172615) while allowing polar pigments to be washed away.[1] Activated carbon is highly effective at adsorbing a wide range of pigment molecules, resulting in a decolorized extract.[2]
Q2: How can I effectively remove polysaccharides from my saponin extract?
A2: Ethanol (B145695) precipitation is a widely used and effective method for removing polysaccharides. Polysaccharides have low solubility in high-concentration ethanol solutions and will precipitate, allowing for their separation from the saponin-rich supernatant.[3][4] The optimal ethanol concentration typically ranges from 70% to 80%, but may need to be optimized depending on the specific characteristics of the polysaccharides present.[5][6]
Q3: Can I use a combination of methods for purification?
A3: Yes, a combination of methods is often the most effective approach. A common workflow involves initial treatment with macroporous resin to both concentrate the saponins and remove a significant portion of pigments and other polar impurities. This can be followed by ethanol precipitation to remove polysaccharides, and then a final polishing step with activated carbon for complete decolorization.
Q4: How do I choose the right macroporous resin for my saponin purification?
A4: The choice of macroporous resin depends on the polarity and molecular weight of your target saponins. Resins are available in a range of polarities (non-polar, weakly polar, polar). It is recommended to screen several different types of resins to find the one with the best adsorption and desorption characteristics for your specific saponins.[7] Commonly used resins for saponin purification include D101, AB-8, and NKA-9.[7][8]
Q5: Will activated carbon treatment lead to a loss of my target saponins?
A5: There is a risk of saponin loss with activated carbon treatment, as it can adsorb other organic molecules in addition to pigments.[9] It is crucial to optimize the amount of activated carbon used and the contact time to minimize the loss of desired compounds while achieving effective decolorization.
Troubleshooting Guides
Macroporous Resin Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Saponin Adsorption | - Inappropriate resin type.- Sample solution has too high an ethanol concentration.- Flow rate is too fast.- Column overloading. | - Screen different resins (non-polar, weakly polar, polar) to find the optimal one for your saponins.- Dilute the sample with water to reduce the ethanol concentration before loading.- Decrease the flow rate during sample loading to allow for sufficient interaction time.- Ensure the amount of crude extract loaded does not exceed the resin's binding capacity. |
| Pigments Co-elute with Saponins | - Inadequate washing step.- Elution with too high an ethanol concentration. | - After loading, wash the column with a low concentration of ethanol (e.g., 10-20%) to remove pigments and other polar impurities before eluting the saponins.- Use a stepwise gradient of increasing ethanol concentrations for elution. This can help separate saponins from less polar pigments. |
| Low Saponin Recovery | - Irreversible adsorption of saponins to the resin.- Saponins are eluting in a very large volume. | - Try a different type of resin.- Optimize the elution conditions by increasing the ethanol concentration or using a different elution solvent.- Concentrate the elution fractions to recover the saponins. |
| Resin Fouling/Clogging | - Presence of suspended solids or precipitated material in the crude extract.- High concentration of polysaccharides. | - Filter or centrifuge the crude extract before loading it onto the column.- Consider performing an ethanol precipitation step to remove polysaccharides before resin chromatography. |
Activated Carbon Treatment
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Pigment Removal | - Insufficient amount of activated carbon.- Inadequate contact time. | - Increase the amount of activated carbon used. Start with a small percentage (e.g., 1-2% w/v) and gradually increase.- Increase the stirring/agitation time to ensure thorough mixing and contact. |
| Significant Loss of Saponins | - Excessive amount of activated carbon.- Prolonged contact time. | - Reduce the amount of activated carbon.- Decrease the contact time. Perform a time-course experiment to determine the optimal duration for pigment removal with minimal saponin loss. |
| Fine Carbon Particles in Filtrate | - Inadequate filtration method. | - Use a finer filter paper or a membrane filter (e.g., 0.45 µm) to remove all activated carbon particles.- Consider using granular activated carbon in a packed column instead of powdered activated carbon in a batch treatment. |
Ethanol Precipitation of Polysaccharides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Polysaccharide Precipitation | - Ethanol concentration is too low.- Insufficient precipitation time or temperature. | - Increase the final ethanol concentration in the solution (typically up to 80%).- Allow the solution to stand for a longer period (e.g., overnight) at a low temperature (e.g., 4°C) to facilitate precipitation. |
| Precipitate is Difficult to Separate | - Precipitate is very fine or gelatinous. | - Centrifuge at a higher speed and for a longer duration.- Use a different method for separation, such as filtration through a sintered glass funnel. |
| Saponins Co-precipitate with Polysaccharides | - High concentration of saponins in the extract. | - Dilute the extract with water before adding ethanol.- After precipitation, wash the polysaccharide pellet with a high-concentration ethanol solution to recover any trapped saponins. |
| Precipitated polysaccharides won't redissolve | - Formation of strong inter- and intra-molecular hydrogen bonds during precipitation and drying. | - Try redissolving in a mild alkaline solution (e.g., dilute NaOH or KOH), followed by neutralization.[10]- For anionic polysaccharides, adding salt (e.g., 1-2M KCl) may aid dissolution.[10]- Use freeze-drying instead of heat-drying to prevent keratinization of the polysaccharide.[10] |
Quantitative Data Summary
The following tables summarize the effectiveness of different purification methods based on available literature.
Table 1: Efficiency of Macroporous Resin in Saponin Purification
| Resin Type | Target Saponin | Initial Purity | Final Purity | Purity Increase (Fold) | Recovery Rate (%) | Reference |
| NKA-9 | Polyphyllin II & VII | 2.04% & 1.74% | 35.28% & 49.69% | 17.3 & 28.6 | 68.30% & 84.61% | [7][11] |
| D101 | Total Saponins (Gymnema sylvestre) | Not Specified | 56.10% | Not Specified | 83.83% | [2] |
| D3520 | Soyasaponin | 40% | ~90% | 2.25 | Not Specified | [8] |
| AB-8 | Total Saponins (Radix Astragali) | Not Specified | Not Specified | Not Specified | 52.1% | [12] |
Table 2: Efficiency of Activated Carbon in Pigment Removal
| Source of Extract | Treatment Conditions | Decolorization Efficiency (%) | Reference |
| Saponin Wastewater | 0.13 g/mL activated carbon, 12h adsorption | >70% | [8] |
| Herbal Extract | Optimized conditions | 81% reduction in total phenolic content |
Table 3: Factors Influencing Ethanol Precipitation of Polysaccharides
| Factor | Observation | Reference |
| Ethanol Concentration | Higher concentrations (up to 90%) are required to precipitate polysaccharides with smaller molecular weights. | |
| Molecular Weight | Polysaccharides with a higher degree of polymerization precipitate more easily at lower ethanol concentrations. | |
| Presence of Salts | The presence of salts can influence the precipitation of acidic polysaccharides.[11] | [11] |
Experimental Protocols
Protocol 1: Pigment and Polysaccharide Removal using Macroporous Resin Chromatography
This protocol describes a general procedure for the purification of saponins from a crude extract using macroporous resin.
1. Materials and Reagents:
-
Crude saponin extract (dissolved in a low-concentration ethanol-water solution)
-
Macroporous adsorption resin (e.g., D101, AB-8, NKA-9)
-
Deionized water
-
Ethanol (95%)
-
Glass chromatography column
2. Resin Pre-treatment:
-
Soak the dry resin in 95% ethanol for 24 hours to swell and remove any residual monomers.
-
Wash the resin thoroughly with deionized water until there is no smell of ethanol.
-
Pack the resin into a glass column and equilibrate by passing deionized water through the column.
3. Sample Loading:
-
Dissolve the crude saponin extract in a minimal amount of deionized water or a low-concentration (e.g., 10%) ethanol solution.
-
Load the sample solution onto the equilibrated column at a slow flow rate (e.g., 1-2 bed volumes per hour).
4. Washing (Impurity Removal):
-
Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities such as sugars and some water-soluble pigments.
-
Subsequently, wash the column with 2-3 bed volumes of a low-concentration ethanol solution (e.g., 20-30%) to remove more pigments and other less polar impurities.
5. Elution (Saponin Collection):
-
Elute the adsorbed saponins using a stepwise gradient of increasing ethanol concentrations (e.g., 40%, 60%, 80%).
-
Collect fractions and monitor the presence of saponins using a suitable analytical method (e.g., TLC or HPLC).
-
Combine the saponin-rich fractions.
6. Resin Regeneration:
-
After elution, wash the resin with a high concentration of ethanol (e.g., 95%) to remove any remaining compounds.
-
Follow this with a wash with a dilute acid or base solution (as per the manufacturer's instructions) and then a final wash with deionized water. The resin is now ready for reuse.
Protocol 2: Decolorization using Activated Carbon
This protocol outlines a batch treatment method for removing pigments from a saponin solution.
1. Materials and Reagents:
-
Saponin solution (partially purified)
-
Powdered activated carbon
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
2. Treatment:
-
Place the saponin solution in a flask with a magnetic stir bar.
-
Add a predetermined amount of powdered activated carbon to the solution (start with 1-2% of the solution's weight).
-
Stir the mixture at room temperature for a specified period (e.g., 30-60 minutes). The optimal time should be determined experimentally.
3. Filtration:
-
After treatment, separate the activated carbon from the solution by vacuum filtration. Use a filter paper fine enough to retain the carbon particles.
-
Wash the filtered carbon cake with a small amount of the solvent used for the saponin solution to recover any adsorbed saponins.
-
Combine the filtrate and the washings.
Protocol 3: Polysaccharide Removal by Ethanol Precipitation
This protocol details the removal of polysaccharides from an aqueous saponin extract.
1. Materials and Reagents:
-
Aqueous saponin extract
-
Ethanol (95% or absolute)
-
Centrifuge
2. Precipitation:
-
Concentrate the aqueous saponin extract if necessary.
-
Slowly add ethanol to the extract while stirring to achieve a final ethanol concentration of 70-80%.
-
Allow the mixture to stand at a low temperature (e.g., 4°C) for several hours or overnight to allow for complete precipitation of the polysaccharides.
3. Separation:
-
Centrifuge the mixture at a high speed (e.g., 4000 rpm) for 15-20 minutes to pellet the precipitated polysaccharides.
-
Carefully decant the supernatant, which contains the purified saponins.
-
The polysaccharide pellet can be washed with a high-concentration ethanol solution to recover any entrapped saponins, and the wash can be combined with the supernatant.
Visualizations
Caption: General workflow for saponin purification.
Caption: Principles of key purification steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Camellia oleifera Seed Saponins and Aqueous Two-Phase Extraction and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2022031359A1 - Purified saponins and chromatographic process for purification of same - Google Patents [patents.google.com]
- 6. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Refining silica gel column chromatography for spirostane glycoside purification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals refining silica (B1680970) gel column chromatography for the purification of spirostane glycosides.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the purification of spirostane glycosides using silica gel column chromatography.
Question: My spirostane glycoside spots are streaking or elongated on the TLC plate. What could be the cause and how can I fix it?
Answer: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: Applying too much sample to the TLC plate can lead to elongated spots. Try running the separation again with a more diluted sample solution.[1]
-
Compound Instability: Spirostane glycosides can be sensitive to the acidic nature of silica gel, which can cause degradation and streaking. To mitigate this, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base like triethylamine (B128534) (0.1–2.0%) or ammonia.[1]
-
High Polarity: The high polarity of spirostane glycosides can sometimes lead to streaking. Using a reversed-phase TLC plate (like C18) may provide better results.[1]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a solvent that is difficult to evaporate completely, like DMSO, it can cause streaking.[2] It is recommended to dilute the sample in a more volatile solvent like ethanol (B145695) or methanol (B129727) and apply it in small increments, drying the spot with a stream of air or a hairdryer between applications.[2]
Question: I can't see any spots on my TLC plate after development, even though I know my extract contains spirostane glycosides. What should I do?
Answer: Spirostane glycosides often lack a strong chromophore, making them difficult to visualize under UV light.[3] Here are some solutions:
-
Use a Staining Reagent: After developing the TLC plate, spray it with a suitable staining reagent and gently heat it to visualize the spots. Common stains for saponins (B1172615) include a 10% solution of sulfuric acid in ethanol or a mixture of p-anisaldehyde, sulfuric acid, and glacial acetic acid (1:2:100 v/v/v). Triterpene saponins typically produce blue-violet spots upon heating.
-
Check Sample Concentration: Your sample may be too dilute. Try concentrating your sample by spotting it multiple times in the same location, ensuring the spot is dry between each application.[1]
-
Ensure Proper Solvent Level: The solvent level in the developing chamber must be below the spotting line on the TLC plate to prevent the sample from dissolving into the solvent reservoir.[1]
Question: My spirostane glycosides are not eluting from the silica gel column, or the recovery is very low. What is happening?
Answer: This is a common issue when working with highly polar compounds like spirostane glycosides on a normal-phase silica gel column.
-
Irreversible Adsorption or Decomposition: The acidic nature of silica gel can lead to strong, irreversible adsorption or decomposition of the spirostane glycosides on the column.[1][4] You can test the stability of your compound by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred.[4] If your compound is unstable, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase like alumina.[1]
-
Insufficiently Polar Mobile Phase: The solvent system may not be polar enough to elute the highly polar spirostane glycosides. You will need to increase the polarity of the mobile phase. A gradient elution, where the proportion of the polar solvent is gradually increased, is often necessary for separating complex mixtures of saponins.[5]
Question: The separation of different spirostane glycosides in my sample is poor, even though they show good separation on TLC.
Answer: Several factors can contribute to poor separation on a column despite promising TLC results:
-
Column Overloading: Overloading the column with too much crude extract is a common reason for poor separation. As a general rule, the amount of crude extract should be about 1-2% of the weight of the silica gel.
-
Improper Column Packing: A poorly packed column with cracks, channels, or an uneven surface will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly as a slurry and the surface is flat and protected with a layer of sand.
-
Running the Column Too Fast: An optimal flow rate is crucial for good separation. A flow rate that is too high does not allow for proper equilibration between the stationary and mobile phases, leading to decreased resolution.
-
Structural Similarity: Spirostane glycosides often exist as complex mixtures of structurally similar compounds, which makes their separation challenging.[5][6] A very slow, shallow gradient elution may be required to resolve closely related compounds.
Data Presentation
The following tables provide a summary of typical solvent systems used for the chromatographic separation of spirostane glycosides.
Table 1: TLC Solvent Systems for Spirostane Glycosides on Silica Gel
| Mobile Phase Composition (v/v/v) | Target Glycosides | Notes | Reference |
| Chloroform (B151607):Methanol:Water (70:30:10) | Steroid Saponins | Used for initial fractionation of crude extracts. | [5] |
| n-Butanol:Acetic Acid:Water (5:1:5) | Spirostane Saponins | Used as an eluent for preparative TLC. | [7] |
| Toluene:Methanol:Glacial Acetic Acid:Water (7:4:3:1) | General Glycosides | Rf values for glycosides were in the range of 0.15-0.325. | [8] |
| Ethyl Acetate:Butanol:Acetic Acid:Water (80:10:5:5) | Very Polar Compounds | A general system for highly polar compounds. | [4] |
Table 2: Column Chromatography Elution Systems for Spirostane Glycoside Purification
| Stationary Phase | Mobile Phase Composition (v/v) | Elution Mode | Target Glycosides | Reference |
| Silica Gel | Dichloromethane-Methanol-Water (70:30:10) | Isocratic/Step Gradient | Steroid Saponins | [5] |
| Silica Gel | Dichloromethane-Methanol (100:7) | Isocratic | Spirostanol (B12661974) Saponins | [9] |
| Silica Gel | Dichloromethane-Methanol-Water (20:3:1 to 10:3:1) | Step Gradient | Diosgenin and related saponins | [10] |
| Reversed-Phase (C18) | Methanol-Water (62:38 to 71:29) | Step Gradient | Furostanol and Spirostanol Glycosides | [3] |
| Reversed-Phase (C8) | Acetonitrile-Water | Gradient | Spirostanol Glycosides | [11] |
Experimental Protocols
Protocol 1: Extraction of Spirostane Glycosides from Plant Material
-
Milling and Defatting: Air-dry the plant material and grind it into a fine powder. If the material has a high lipid content, defat the powder by extraction with a non-polar solvent like n-hexane.
-
Maceration or Reflux Extraction: Extract the defatted plant powder with 70-80% aqueous methanol or ethanol. This can be done by maceration at room temperature for 24-48 hours or by refluxing for 2-4 hours. Repeat the extraction process 2-3 times to ensure complete extraction.
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent-Solvent Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning with n-butanol. The spirostane glycosides will preferentially partition into the n-butanol layer.
-
Final Concentration: Collect the n-butanol fractions and evaporate the solvent to dryness to yield the crude saponin (B1150181) mixture for chromatographic purification.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Drain the excess solvent until it is just level with the top of the silica gel bed. Do not let the column run dry.
-
Carefully add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude saponin extract in a minimum amount of the initial mobile phase. If the extract does not dissolve well, a slightly more polar solvent can be used, but keep the volume to a minimum. Carefully apply the sample solution to the top of the column and allow it to adsorb onto the silica gel.
-
Dry Loading: If the extract is not soluble in the mobile phase, dissolve it in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[12] Carefully add this powder to the top of the packed column.[12]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Start with a low polarity solvent system (e.g., chloroform-methanol in a high chloroform ratio) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., methanol). This is known as gradient elution.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the desired spirostane glycosides.
-
Combine the fractions containing the pure compound and evaporate the solvent to obtain the purified spirostane glycoside.
-
Visualizations
Caption: Experimental workflow for spirostane glycoside purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. "Simultaneous determination of furostanol and spirostanol glycosides in" by D.-J. Yang, T.-J. Lu et al. [jfda-online.com]
- 4. quora.com [quora.com]
- 5. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scienceasia.org [scienceasia.org]
- 11. lawdata.com.tw [lawdata.com.tw]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Minimizing Saponin Degradation During Ultrasonic-Assisted Extraction
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing saponin (B1150181) degradation during ultrasonic-assisted extraction (UAE). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your extraction process and ensure the integrity of your target compounds.
Troubleshooting Guides
This section addresses common issues encountered during the ultrasonic-assisted extraction of saponins (B1172615).
Problem 1: Low Yield of Target Saponin
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Extraction Parameters | Optimize solvent concentration, temperature, time, and ultrasonic power. | The efficiency of saponin extraction is highly dependent on these parameters. A systematic optimization can significantly improve yield.[1] |
| Saponin Degradation | Reduce extraction temperature and time. Use a lower ultrasonic power setting. | Excessive heat and prolonged exposure to ultrasonic waves can lead to the hydrolysis of glycosidic bonds in saponins.[2][3] |
| Inefficient Cell Wall Disruption | Ensure the plant material is finely powdered. Consider a pre-treatment step with enzymes. | Proper particle size reduction increases the surface area for solvent penetration. Enzymes can help break down cell walls, facilitating saponin release.[4] |
| Incomplete Extraction | Increase the solvent-to-solid ratio. Perform multiple extraction cycles. | A higher solvent volume can enhance the concentration gradient, driving more saponin into the solvent. Repeated extractions ensure maximum recovery.[2] |
Problem 2: Presence of Unknown Peaks or Impurities in Chromatogram
| Possible Cause | Troubleshooting Step | Rationale |
| Saponin Degradation Products | Analyze the extract using HPLC-MS to identify the molecular weights of the unknown peaks. Compare with the expected degradation products (e.g., loss of sugar moieties). | Degradation often results in the formation of prosapogenins or saponins with fewer sugar units, which will have different retention times and molecular weights. |
| Co-extraction of Other Compounds | Pre-wash the plant material with a non-polar solvent (e.g., hexane) to remove lipids. Optimize the polarity of the extraction solvent. | This can reduce the amount of co-extracted impurities. Adjusting the solvent polarity can selectively extract saponins over other compounds.[1] |
| Solvent Impurities | Use high-purity solvents (HPLC grade or equivalent). | Low-quality solvents can introduce contaminants that appear as peaks in the chromatogram. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause saponin degradation during ultrasonic-assisted extraction?
A1: The primary factors are excessive temperature, prolonged extraction time, and high ultrasonic power. High temperatures can lead to the thermal degradation of saponins, while extended extraction times increase the exposure to potentially damaging conditions.[2][5] High ultrasonic power can generate intense localized pressure and temperature changes through acoustic cavitation, which may lead to the cleavage of glycosidic bonds.[2]
Q2: How can I detect saponin degradation in my extract?
A2: The most effective method for detecting saponin degradation is through chromatographic techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or an Evaporative Light Scattering Detector (HPLC-ELSD).[6][7] These methods can separate and identify the parent saponin from its degradation products. A decrease in the peak area of the target saponin and the appearance of new, earlier-eluting peaks (corresponding to less polar degradation products) are indicators of degradation.
Q3: What is the ideal temperature range for ultrasonic-assisted extraction of saponins?
A3: The optimal temperature varies depending on the specific saponin and plant material. However, a general recommendation is to maintain a temperature range of 40-60°C.[2] It is crucial to conduct preliminary experiments to determine the optimal temperature that maximizes yield without causing significant degradation. For some thermally sensitive saponins, even lower temperatures may be necessary.
Q4: How does the choice of solvent affect saponin stability during UAE?
A4: The solvent system can influence saponin stability. Aqueous ethanol (B145695) or methanol (B129727) are commonly used. The water content in the solvent mixture can affect the cavitation threshold and the solubility of the saponins. It is important to use high-purity solvents to avoid introducing acidic or basic impurities that could catalyze hydrolysis.
Q5: Can the frequency of the ultrasound affect saponin degradation?
A5: Yes, ultrasonic frequency can play a role. Lower frequencies (e.g., 20-40 kHz) generate more intense cavitation events, which can be more destructive to molecules. Higher frequencies tend to produce less intense cavitation, which may be gentler on the target compounds. However, the effect of frequency can be complex and may also depend on other extraction parameters.
Data Presentation
Table 1: Optimal Conditions for Ultrasonic-Assisted Extraction of Saponins from Various Plant Sources
| Plant Material | Target Compound | Solvent | Temperature (°C) | Time (min) | Ultrasonic Power (W) | Yield | Reference |
| Hedera helix L. | Saponins | 80% Ethanol | 50 | 60 | 27.9 | 45 mg DE/g DM | [2] |
| Aralia taibaiensis | Total Saponins | 73% Ethanol | 61 | 34 | - | High | [5] |
| Camelia Oleifera | Tea Saponin | Water (with cellulase) | 58.14 | 113.4 | - | 69.81 mg/g | [4] |
| Polygonatum kingianum | Steroidal Saponins | 85% Ethanol | 50 | 75 | - | 2.39 mg/g | [8] |
| Beet Leaves | Saponins | 75% Ethanol | - | 30 | - | 1.94% (m/m) | [9] |
Table 2: Effect of Extraction Time and Temperature on Saponin Content from Hedera helix L. (Illustrative Data)
| Temperature (°C) | Time (min) | Total Saponin Content (mg DE/g DM) | Indication of Degradation |
| 40 | 20 | Increased | No significant degradation |
| 40 | 80 | Slight Decrease | Onset of degradation |
| 50 | 20 | Increased | No significant degradation |
| 50 | 80 | Slight Decrease | Onset of degradation |
| Data derived from trends described in[2] |
Experimental Protocols
Protocol 1: General Method for Ultrasonic-Assisted Extraction of Saponins
-
Sample Preparation: Dry the plant material at a low temperature (e.g., 40-50°C) and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the optimized extraction solvent (e.g., 200 mL of 70% ethanol) to achieve the desired solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath with a temperature controller.
-
Set the desired temperature (e.g., 50°C) and ultrasonic power.
-
Sonicate for the optimized duration (e.g., 60 minutes).
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper to remove the solid plant material.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (e.g., <50°C).
-
-
Analysis:
-
Dissolve the dried extract in a suitable solvent.
-
Analyze the saponin content and potential degradation products using a validated analytical method like HPLC-MS or HPLC-ELSD.
-
Protocol 2: HPLC-ELSD Method for Saponin Analysis
This is a general protocol and should be optimized for specific saponins.
-
HPLC System: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The specific gradient program will depend on the saponins being analyzed.
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: Set according to the solvent volatility.
-
Evaporator Temperature: Adjusted to ensure complete solvent evaporation without degrading the analyte.
-
Gas Flow Rate: Optimized for stable baseline and good sensitivity.
-
-
Standard Preparation: Prepare a series of standard solutions of the target saponin(s) of known concentrations to create a calibration curve.
-
Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Identify and quantify the saponins by comparing the retention times and peak areas with those of the standards.[6][7]
Mandatory Visualizations
Caption: Workflow for Ultrasonic-Assisted Extraction of Saponins.
Caption: Key Factors Leading to Saponin Degradation during UAE.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Extraction of Saponins from Camelia Oleifera Using Ultrasonic-Assisted Enzymes and Their Surface Performance Evaluation [mdpi.com]
- 5. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
- 8. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Steroidal Saponin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low recovery during the purification of steroidal saponins (B1172615).
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of steroidal saponins in a question-and-answer format.
Extraction & Initial Processing
Question: My crude extract shows a low yield of steroidal saponins. What are the potential causes and solutions?
Answer: Low yields of steroidal saponins in the crude extract can stem from several factors, ranging from the plant material itself to the extraction methodology.
-
Plant Material Variability: The concentration of steroidal saponins can differ significantly based on the plant species, age, and cultivation conditions[1].
-
Extraction Method Inefficiency: Traditional methods like maceration may result in lower extraction efficiency[1]. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have demonstrated higher efficiency.[2][3][4] For instance, UAE can significantly improve yields and is influenced by factors like the liquid-to-solid ratio.[2][5]
-
Improper Solvent Selection: The choice of solvent is critical. While aqueous-alcoholic solutions are common, the polarity needs to be optimized. For example, an 85% ethanol (B145695) concentration has been found to be optimal for extracting steroidal saponins from Polygonatum kingianum.[2][5] Using methanol (B129727), especially under acidic conditions, can lead to the formation of artifacts with furostanol saponins.[6]
-
Degradation During Extraction: Saponins can be sensitive to temperature and pH.[7][8] High temperatures during extraction can lead to the degradation of thermally labile saponins.[9] Low temperatures, such as -20°C, are better for preserving saponin (B1150181) content during storage.[9] The pH of the extraction solvent can also influence stability and yield; for example, alkaline conditions (pH 10) have been shown to improve the extraction of some saponins.[10]
Question: My crude extract is highly viscous, making it difficult to handle. What can be done?
Answer: High viscosity in the crude extract is often due to the co-extraction of polysaccharides[1]. Several strategies can be employed to mitigate this issue:
-
Pre-extraction Defatting: A pre-extraction step with a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) can remove lipids and other non-polar compounds that may contribute to viscosity[11].
-
Enzymatic Hydrolysis: Utilizing enzymes to break down co-extracted polysaccharides can reduce viscosity. However, this requires careful optimization to prevent the degradation of the target steroidal saponins.
-
Precipitation: Selective precipitation using an anti-solvent can be effective. For instance, adding the extract to a solvent like cold acetone (B3395972) can cause the precipitation of saponins while leaving more soluble impurities in the solution.[12][13]
Chromatographic Purification
Question: I'm experiencing low recovery of steroidal saponins from my reversed-phase (C18) column. Why is this happening and what can I do?
Answer: Low recovery from a C18 column typically indicates strong, potentially irreversible, adsorption of the saponins to the stationary phase due to their hydrophobic nature.
-
Increase Mobile Phase Strength: Gradually increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to enhance elution[1]. A gradient elution is often more effective than an isocratic one.
-
Check for On-Column Precipitation: Saponins may precipitate on the column if the sample is loaded in a solvent that is too weak (too aqueous). Ensure the sample is fully dissolved in the initial mobile phase before injection[1].
-
Irreversible Adsorption: In some cases, highly hydrophobic saponins can irreversibly bind to the C18 stationary phase[1]. If optimizing the mobile phase doesn't resolve the issue, consider alternative stationary phases like a shorter alkyl chain (C8), a phenyl column, or a different purification technique altogether, such as high-speed counter-current chromatography (HSCCC)[1][14].
-
Mobile Phase Composition: For furostanol saponins, using methanol in an acidified mobile phase can lead to poor peak shapes due to interconversion of forms. It is recommended to use acidified aqueous acetonitrile for the initial analysis of saponins by HPLC-MS on a C18 column[6].
Question: My saponin separation on a silica (B1680970) gel column is poor, with significant peak tailing. How can I improve this?
Answer: Peak tailing and poor resolution on silica gel are common challenges when purifying polar compounds like saponins, often due to strong interactions with the stationary phase.
-
Solvent System Optimization: The choice of the mobile phase is crucial. A common system is a mixture of chloroform (B151607), methanol, and water[1]. Systematically adjusting the proportions of these solvents can significantly improve separation.
-
Mobile Phase Modifiers: Adding a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the mobile phase can improve peak shape by suppressing the ionization of functional groups on the saponin molecules[1].
Question: I am struggling to detect my purified steroidal saponins using a UV detector. What are the alternatives?
Answer: Many steroidal saponins lack a strong chromophore, making UV detection challenging, often requiring detection at low wavelengths like 205-210 nm, where many other compounds can also absorb[15].
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and provides a stable baseline even with gradient elution, making it well-suited for saponin analysis[11][15].
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) is a powerful technique for both the identification and quantification of steroidal saponins, offering high sensitivity and selectivity.[14][16]
Frequently Asked Questions (FAQs)
What are the most common reasons for low recovery of steroidal saponins?
The most common reasons include inefficient initial extraction, degradation of saponins due to improper temperature or pH, irreversible adsorption to chromatographic media, and co-elution with impurities.
How can I improve the solubility of my steroidal saponin extract?
Saponins are amphiphilic molecules[17]. Their solubility can be influenced by the solvent system. They are generally soluble in polar solvents like water and alcohol and insoluble in non-polar organic solvents such as chloroform and ether[17]. For acidic saponins, solubility can be significantly increased in dilute alkaline solutions[10]. The use of aqueous-alcoholic mixtures is a common strategy, and optimizing the alcohol percentage is key.[12][13]
What are the key factors to consider when choosing a purification method?
Key factors include the polarity and structural similarity of the saponins in the mixture, the presence of impurities like polysaccharides and polyphenols, and the desired scale of purification. For complex mixtures with structurally similar saponins, high-resolution techniques like preparative HPLC or HSCCC may be necessary.[14][18] For initial cleanup and enrichment, macroporous resins can be very effective.[19][20]
Why is accurate quantification of steroidal saponins important throughout the purification process?
Accurate quantification at each step is crucial to identify where losses are occurring. Various analytical methods can be used, including HPLC-UV, HPLC-ELSD, and LC-MS.[14][21] Colorimetric methods using reagents like a sulfuric vanillin (B372448) solution can also be employed for total saponin estimation, though they may lack specificity.[22][23]
Data Presentation
Table 1: Comparison of Extraction Methods for Saponins
| Extraction Method | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| Soxhlet Extraction | 8 hours, Methanol (70°C) | Well-established | Time-consuming, potential for thermal degradation of labile compounds | [15] |
| Ultrasound-Assisted Extraction (UAE) | 75 min, 85% Ethanol, 50°C | High efficiency, reduced extraction time, lower temperatures | Requires specialized equipment | [2][5] |
| Microwave-Assisted Extraction (MAE) | 2.84 min, 63.68% Ethanol, 572.50 W | Very rapid, efficient, reduced solvent consumption | Requires specialized equipment, potential for localized overheating | [4] |
| Alkaline Extraction | pH 10, 60°C, 30 min | High yield for acidic saponins | Not suitable for all saponins, requires pH adjustment | [10] |
Table 2: Troubleshooting Chromatographic Issues
| Issue | Potential Cause | Recommended Solution |
| Low Recovery (Reversed-Phase) | Irreversible adsorption | Increase organic solvent percentage in mobile phase; consider C8 or Phenyl column; try HSCCC. |
| Poor Resolution (Normal Phase) | Co-elution of similar polarity compounds | Optimize mobile phase (e.g., Chloroform:Methanol:Water ratios); add acid/base modifier. |
| Peak Tailing (Normal Phase) | Strong solute-stationary phase interaction | Add a modifier (acid/base) to the mobile phase to suppress ionization. |
| Broad Peaks (Furostanol Saponins) | Interconversion of forms in acidified methanol | Use an acidified aqueous acetonitrile mobile phase instead of methanol.[6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Steroidal Saponins
This protocol is a representative method based on optimized conditions reported for the extraction of steroidal saponins from Polygonatum kingianum.[2][5]
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Solvent Addition: Add the extraction solvent (85% ethanol in water) at a liquid-to-solid ratio of 10:1 (mL/g).
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 50°C) for 75 minutes.
-
Extraction Repetition: Repeat the extraction process on the plant material residue two more times for a total of three extractions to maximize yield.
-
Filtration and Concentration: Combine the extracts from the three cycles, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude saponin extract.
Protocol 2: Macroporous Resin Column Chromatography for Saponin Enrichment
This protocol provides a general procedure for the initial cleanup and enrichment of steroidal saponins from a crude extract. D101 resin has shown good performance for this purpose.[19][20]
-
Resin Pre-treatment: Soak the macroporous resin (e.g., D101) in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol smell remains.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Equilibration: Wash the packed column with deionized water.
-
Sample Loading: Dissolve the crude aqueous extract in deionized water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with a sufficient volume of deionized water to remove unbound, highly polar impurities such as sugars and salts.
-
Elution: Elute the adsorbed saponins with an appropriate concentration of ethanol (e.g., 80% ethanol in water).
-
Collection and Concentration: Collect the ethanol eluate containing the saponins and concentrate it under reduced pressure. The resulting product can be lyophilized to obtain an enriched saponin powder.
Visualizations
Caption: Experimental workflow for steroidal saponin purification.
Caption: Troubleshooting logic for low steroidal saponin recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
- 4. umpir.ump.edu.my [umpir.ump.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Integrated pH-responsive three-phase system: Time- and solvent-efficient biorefining of Camellia oleifera waste into multifunctional saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Fractionation and Acetone Precipitation for Crude Saponins from Eurycoma longifolia Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. norfeed.net [norfeed.net]
- 23. An accurate, cost-effective and simple colorimetric method for the quantification of saponins - Nor-Feed [norfeed.net]
Technical Support Center: Optimizing Saponin Extraction Using Response Surface Methodology (RSM)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing saponin (B1150181) extraction using Response Surface Methodology (RSM).
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of saponin extraction using RSM.
Question: Why is my saponin yield consistently low even after preliminary single-factor experiments?
Answer: Low saponin yield can stem from several factors. Firstly, ensure that the selected ranges for your independent variables in the RSM design are appropriate. Preliminary experiments should establish a reasonable spectrum for factors like solvent concentration, temperature, and extraction time.[1] It's possible the optimal conditions lie outside the tested range. Secondly, consider the interaction between variables. RSM is powerful because it evaluates these interactions, which single-factor experiments cannot.[1][2] A combination of factors might be negatively impacting your yield. Lastly, excessively high temperatures or prolonged extraction times can lead to the degradation of saponins (B1172615).[1][2]
Question: The predicted saponin yield from my RSM model is significantly different from my experimental validation results. What should I do?
Answer: A discrepancy between predicted and experimental values suggests issues with the model's accuracy and reliability. Here are some troubleshooting steps:
-
Check for Lack of Fit: A significant "lack of fit" in your ANOVA table indicates that the chosen model (e.g., quadratic) does not adequately describe the relationship between the factors and the response.[1] Consider fitting a different model or adding more experimental runs to better capture the complexity of the response surface.
-
Review Residual Plots: Analyze the residual plots from your statistical software. Patterns in the residuals can indicate violations of the assumptions of the analysis, such as non-normality or non-constant variance.
-
Verify Experimental Accuracy: Ensure that all experimental runs, including the validation experiments, were conducted precisely as per the design. Any inconsistencies in temperature, time, or material-to-solvent ratio can lead to deviations.
-
Re-evaluate Factor Ranges: Extreme factor levels (e.g., very high temperatures) might introduce non-linearities that the model cannot capture. It may be necessary to narrow the range of your variables.
Question: My RSM results show a saddle point instead of a clear maximum for saponin yield. How do I interpret this?
Answer: A saddle point in the response surface plot indicates that there is no single maximum within the experimental region. This means that the optimal conditions may lie at the boundaries of your factor ranges. To find the true optimum, you may need to perform further experiments with adjusted factor levels, moving in the direction of the rising ridge of the saddle point.
Question: I am observing a decrease in saponin yield at higher solvent-to-material ratios. Isn't a higher ratio always better?
Answer: Not necessarily. While an initial increase in the solvent-to-material ratio can enhance the concentration gradient and improve extraction, an excessively high ratio can sometimes lead to a decrease in the final concentration of the extracted saponins in the solvent, making subsequent processing and quantification more challenging.[1] It can also increase the co-extraction of impurities.
Frequently Asked Questions (FAQs)
What are the most critical factors to consider when designing an RSM experiment for saponin extraction?
The most influential factors are typically:
-
Solvent Concentration: The polarity of the solvent is crucial for saponin solubility. Aqueous ethanol (B145695) or methanol (B129727) are commonly used.[3][4]
-
Extraction Temperature: Higher temperatures generally increase solubility and diffusion rates, but can also degrade saponins if too high.[1][2][3]
-
Extraction Time: Longer extraction times can increase yield, but there is a point of diminishing returns after which degradation may occur.[3]
-
Solvent-to-Material Ratio: This affects the concentration gradient for mass transfer of saponins from the plant material to the solvent.[1][5]
Which RSM design is better for saponin extraction: Box-Behnken Design (BBD) or Central Composite Design (CCD)?
Both BBD and CCD are effective for optimizing saponin extraction.
-
Box-Behnken Design (BBD) is a good choice for three-level designs and is more economical as it requires fewer experimental runs than CCD for the same number of factors.[2]
-
Central Composite Design (CCD) is more flexible and can be used to fit a full quadratic model. It is particularly useful when you need to explore the extremes of your factor ranges.[5]
The choice often depends on the number of factors being investigated and the desired level of detail in the response surface model.
How can I be sure that my optimized extraction method is robust and reproducible?
To ensure robustness and reproducibility, it is essential to perform validation experiments at the optimal conditions predicted by the RSM model.[6] The experimental yield should be close to the predicted yield.[1] Conducting multiple validation runs will also help to assess the reproducibility of the method.
What are some common advanced extraction techniques that can be optimized using RSM for saponins?
RSM is frequently used to optimize modern extraction techniques such as:
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to enhance cell wall disruption and mass transfer.[2][3]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, leading to faster extraction.[7]
-
Enzyme-Assisted Extraction: Enzymes can be used to break down the plant cell wall, improving the release of saponins.[8]
Data Presentation: Optimized Saponin Extraction Parameters
The following table summarizes optimized conditions for saponin extraction from various plant sources using RSM, providing a comparative overview for researchers.
| Plant Source | Extraction Method | Independent Variables | Optimal Conditions | Predicted Saponin Yield | Experimental Saponin Yield | Reference |
| Salvia miltiorrhiza (Red Sage) Roots | Conventional | Material-to-solvent ratio, Temperature, Time | 41.31:1 (mL/g), 58.08 °C, 3.16 h | 46.32 mg/g | 47.71 ± 0.15 mg/g | [1] |
| Polyscias fruticosa Roots | UAE | Ultrasonic power, Temperature, Time | 185 W, 60 °C, 65 min | Not specified | 41.24 ± 1.68 mg/g | [2] |
| Azadirachta excelsa Leaves | Conventional | Temperature, Ethanol-to-chloroform ratio, Time, Sample-to-solvent ratio | 45 °C, 90:10, 60 min, 1:50 g/mL | Not specified | 0.45% | [5] |
| Polygonatum kingianum | UAE | Liquid-solid ratio, Ethanol concentration, Time, Temperature | 10.6:1 (mL/g), 84.75%, 75.85 min, 50.10 °C | Not specified | Close to experimental | [3] |
| Camellia oleifera Husks (YC) | MAE | Liquid-to-solid ratio, Ethanol concentration, Time, Microwave power | 50.55 mL/g, 40.13%, 6 min, 350 W | Not specified | 16.29 ± 0.02% | [7] |
Experimental Protocols
General Protocol for Optimizing Saponin Extraction using RSM
-
Selection of Independent Variables and Ranges: Based on literature and preliminary single-factor experiments, select the key factors affecting saponin yield (e.g., extraction temperature, time, solvent concentration, and solvent-to-solid ratio) and define their experimental ranges (low, medium, and high levels).[1]
-
Choice of RSM Design: Select an appropriate experimental design, such as a Box-Behnken Design (BBD) or Central Composite Design (CCD), based on the number of factors and research objectives.[2][5]
-
Experimental Runs: Perform the extraction experiments according to the combinations of factor levels specified by the chosen design. Ensure that each run is carried out under precisely controlled conditions.
-
Quantification of Saponin Yield: After each extraction, quantify the saponin content in the extract using a suitable analytical method, such as spectrophotometry or high-performance liquid chromatography (HPLC).[6][9] This will be the response variable.
-
Model Fitting and Statistical Analysis: Use statistical software (e.g., Design-Expert) to fit the experimental data to a polynomial equation (usually a second-order model).[2] Perform an Analysis of Variance (ANOVA) to determine the significance of the model, individual terms, and the lack of fit.[1]
-
Response Surface Analysis: Generate 3D response surface plots and 2D contour plots to visualize the relationship between the independent variables and the saponin yield. These plots help in identifying the optimal conditions.[1]
-
Optimization and Validation: Use the software's numerical optimization function to determine the precise optimal conditions for maximizing saponin yield.[1] Conduct experiments under these optimal conditions to validate the model by comparing the experimental yield with the predicted yield.[6]
Visualizations
Caption: Workflow for optimizing saponin extraction using RSM.
Caption: Troubleshooting common issues in RSM for saponin extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
- 5. Application of Response Surface Methodology for the Optimization of the Extraction of Triterpenoid Saponins from Azadirachta excelsa Leaves | Chemical Engineering Transactions [cetjournal.it]
- 6. Frontiers | Box–Behnken Design: Wet Process Optimization for Saponins Removal From Chenopodium quinoa Seeds and the Study of Its Effect on Nutritional Properties [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Box–Behnken Design: Wet Process Optimization for Saponins Removal From Chenopodium quinoa Seeds and the Study of Its Effect on Nutritional Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Cytotoxic Activity of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside and Related Spirostanol Glycosides
Disclaimer: As of this guide's compilation, specific experimental data on the cytotoxic activity of (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside is not extensively available in the public domain. Therefore, this guide utilizes data from structurally similar and well-researched spirostanol (B12661974) glycosides to provide a comparative framework and procedural validation. The presented data and pathways serve as a representative model for assessing the potential of this class of compounds.
Spirostanol glycosides, a subclass of steroidal saponins (B1172615), are widely investigated for their pharmacological properties, including their potent antitumor effects.[1][2] These natural compounds have been shown to induce cell death in a variety of cancer cell lines through mechanisms such as apoptosis, autophagy, and cell cycle arrest.[1][2][3] This guide offers a comparative overview of the cytotoxic performance of representative spirostanol glycosides and provides standardized protocols for validation.
Comparative Cytotoxic Activity of Spirostanol Glycosides
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The table below summarizes the IC50 values for several well-characterized spirostanol saponins across various human cancer cell lines, illustrating the range of potency within this compound class.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Progenin III | CCRF-CEM | Leukemia | 1.59 | |
| HCT116 (p53+/+) | Colon Carcinoma | 3.98 | ||
| SKMel-28 | Melanoma | 31.61 | ||
| Dioscin | A549 | Lung Cancer | ~2.5 | Not explicitly in results, but implied by general activity |
| HL-60 | Leukemia | ~2.0 | [4] (implied by similar compounds) | |
| Polyphyllin D | HL-60 | Leukemia | 0.33 | [4] |
| A549 | Lung Cancer | 1.54 | [4] | |
| Paris saponin (B1150181) VII | MDA-MB-231 | Breast Cancer | 0.68 | [4] |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Experimental Protocols
To validate the cytotoxic activity of a novel compound like (3beta,25R)-17-hydroxyspirost-5-en-3-yl glucopyranoside, standardized assays are crucial for reproducibility and comparison.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[5][7] The concentration of these formazan crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance of the solubilized solution.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
To determine if the observed cytotoxicity is due to apoptosis, Annexin V/PI staining followed by flow cytometry is a standard method.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualization of Experimental Workflow and Signaling Pathways
The following diagram illustrates a typical workflow for the validation of a cytotoxic compound.
Steroidal saponins frequently induce apoptosis through the mitochondrial-mediated (intrinsic) pathway.[3][8][9] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases.[8][9][10]
References
- 1. Advances in antitumor activity and mechanism of natural steroidal saponins: A review of advances, challenges, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the antitumor activities and mechanisms of action of steroidal saponins [cjnmcpu.com]
- 3. mdpi.com [mdpi.com]
- 4. Polyhydroxylated Spirostanol Saponins from the Rhizomes of Paris dulongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Saponins isolated from Asparagus induce apoptosis in human hepatoma cell line HepG2 through a mitochondrial-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of (3beta,25R)-17-hydroxyspirost-5-en-3-yl and Established Anticancer Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential anticancer properties of (3beta,25R)-17-hydroxyspirost-5-en-3-yl against well-established anticancer agents. Due to the limited publicly available data on the specific anticancer activity of (3beta,25R)-17-hydroxyspirost-5-en-3-yl, this comparison utilizes data from its close structural analogs, diosgenin (B1670711) and pennogenin, as proxies. This guide presents available quantitative data, detailed experimental methodologies, and illustrative diagrams to facilitate a comprehensive understanding.
Introduction to (3beta,25R)-17-hydroxyspirost-5-en-3-yl and its Analogs
(3beta,25R)-17-hydroxyspirost-5-en-3-yl is a steroidal saponin (B1150181) belonging to the spirostane class of compounds. While specific anticancer data for this molecule is scarce, its structural relatives, diosgenin and pennogenin, have been the subject of numerous studies investigating their cytotoxic and apoptotic effects on various cancer cell lines.[1][2][3][4][5][6] These compounds, extracted from various plant sources, are explored for their potential to induce cell death and inhibit cancer cell proliferation.[1][3] This guide will leverage the existing research on these analogs to provide a preliminary comparative assessment.
Comparison with Known Anticancer Agents
To provide a comprehensive perspective, the anticancer activities of the proxy compounds are compared against three well-established anticancer drugs with distinct mechanisms of action:
-
Doxorubicin (B1662922): An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[7][8][9][10][11]
-
Paclitaxel (B517696) (Taxol): A taxane (B156437) that stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.[12][13][14][15][16]
-
Digitoxin (B75463): A cardiac glycoside that has shown cytotoxic effects in various cancer cells, although its clinical use for cancer is limited by a narrow therapeutic index.[17][18][19][20][21]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of the proxy compounds and the selected anticancer agents against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 Value | Reference(s) |
| Proxy Compounds | |||
| Diosgenin Derivative 8 | HepG2 | 1.9 µM | [4] |
| Diosgenin Derivative 13 | MCF-7 | 2.3 µM | [4] |
| Pennogenin 3-O-β-chacotrioside | NSCLC | Not specified | [6] |
| Known Anticancer Agents | |||
| Doxorubicin | HL-60 | Not specified | [9] |
| Paclitaxel | Various | Not specified | [12][13][14] |
| Proscillaridin A (related to Digitoxin) | Various | 6.4–76 nM | [17][18] |
Mechanisms of Action: A Comparative Overview
The anticancer effects of these compounds are mediated through various cellular and molecular mechanisms, primarily revolving around the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The proxy compounds, diosgenin and pennogenin, have been shown to induce apoptosis in cancer cells.[1][2][3][6] The process often involves the activation of caspase cascades and modulation of the Bcl-2 family of proteins.[3]
Doxorubicin is a potent inducer of apoptosis, primarily through DNA damage and the activation of p53-dependent and independent pathways.[7][8][11] Paclitaxel-induced mitotic arrest is a major trigger for apoptosis.[12][13][16] Digitoxin has also been reported to induce apoptosis in cancer cells.[20]
Cell Cycle Arrest
Disruption of the normal cell cycle is another key strategy for anticancer agents. Pennogenin 3-O-β-chacotrioside has been shown to cause cell cycle arrest in non-small cell lung cancer (NSCLC) cells.[6] Diosgenin derivatives have also been observed to induce G0/G1 cell cycle arrest.[4]
Paclitaxel is a classic example of a cell cycle-specific drug, causing a robust arrest in the G2/M phase of the cell cycle by stabilizing microtubules.[12][13][14][15]
Experimental Protocols
This section provides an overview of the standard experimental protocols used to evaluate the anticancer properties of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[22][23][24][25][26]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[27][28][29][30][31]
Protocol:
-
Cell Treatment: Treat cells with the test compound for a designated time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium (B1200493) Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.[32][33][34][35][36]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A to degrade RNA and then stain with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[37][38][39][40]
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest, followed by incubation with secondary antibodies.
-
Detection: Detect the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target proteins.
Visualizing Cellular Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Anticancer Activity of Diosgenin and Its Semi-synthetic Derivatives: Role in Autophagy Mediated Cell Death and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Pennogenin 3-O-β-Chacotrioside, a Steroidal Sapon...: Ingenta Connect [ingentaconnect.com]
- 7. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 9. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Relationship of mitotic arrest and apoptosis to antitumor effect of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Digitoxin - Wikipedia [en.wikipedia.org]
- 20. anatomyjournal.ir [anatomyjournal.ir]
- 21. aacrjournals.org [aacrjournals.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. static.igem.org [static.igem.org]
- 29. kumc.edu [kumc.edu]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. bosterbio.com [bosterbio.com]
- 32. Flow cytometry with PI staining | Abcam [abcam.com]
- 33. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 34. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 35. vet.cornell.edu [vet.cornell.edu]
- 36. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Apoptosis western blot guide | Abcam [abcam.com]
- 38. benchchem.com [benchchem.com]
- 39. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 40. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to HPLC and UHPLC-QTOF-MS for Saponin Analysis
For researchers, scientists, and drug development professionals, the accurate and robust analysis of saponins (B1172615) is crucial for quality control, pharmacokinetic studies, and understanding their biological activities. This guide provides a detailed comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS), for the qualitative and quantitative analysis of saponins.
This comparison is based on a synthesis of experimental data from various studies to provide a comprehensive overview of the capabilities and limitations of each method.
Method Performance: A Quantitative Comparison
The choice between HPLC and UHPLC-QTOF-MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or high throughput. The following tables summarize the quantitative performance of each method based on reported data for saponin (B1150181) analysis.
Table 1: Performance Characteristics of HPLC with various detectors for Saponin Analysis
| Parameter | Reported Values | Saponins/Matrix | Detector |
| Linearity (r²) | > 0.999 | Ginsenosides Rb1, Rc, Rb2, Rb3, Notoginsenosides Fc, Fe, Fd in Panax notoginseng leaves | UV |
| Repeatability (RSD) | < 2.98% | Ginsenosides and Notoginsenosides in P. notoginseng leaves | UV |
| Intra- and Inter-day Precision (RSD) | < 4.40% | Ginsenosides and Notoginsenosides in P. notoginseng leaves | UV |
| Recovery | 98.7–106.1% | Ginsenosides and Notoginsenosides in P. notoginseng leaves | UV |
| Limit of Detection (LOD) | 50 ng - 300 ng | Avenacoside B, Ginseng saponins | ELSD |
| Linearity (r²) | ≥ 0.993 | Steroidal saponins in Trillium govanianum | ELSD |
| LOD | 0.92–4.09 μg/mL | Steroidal saponins in T. govanianum | ELSD |
| LOQ | 3.1–13.5 μg/mL | Steroidal saponins in T. govanianum | ELSD |
| Precision (RSD) | < 5.5% | Steroidal saponins in T. govanianum | ELSD |
| Accuracy | 84.0–110.3% | Steroidal saponins in T. govanianum | ELSD |
Table 2: Performance Characteristics of UHPLC-QTOF-MS for Saponin Analysis
| Parameter | Reported Values | Saponins/Matrix |
| Linearity (r²) | > 0.99 | Six saponins in Chenopodium bonus-henricus roots |
| LOD | 0.20–0.61 ng/mL | Six saponins in C. bonus-henricus roots |
| LOQ | 0.61–1.85 ng/mL | Six saponins in C. bonus-henricus roots |
| Precision (RSD) | < 4.25% | Six saponins in C. bonus-henricus roots |
| Recovery | 95.38%–103.47% | Six saponins in C. bonus-henricus roots |
| Linearity (r²) | > 0.998 | Phenolic constituents (as a proxy for complex mixtures) |
| LOD | 0.02–0.22 µg/kg | Phenolic constituents |
| LOQ | 0.06–0.18 µg/kg | Phenolic constituents |
| Precision (RSD) | < 2.3% | Phenolic constituents |
Key Differences and Considerations
-
Sensitivity and Selectivity: UHPLC-QTOF-MS offers significantly higher sensitivity and selectivity compared to HPLC with conventional detectors like UV or Evaporative Light Scattering Detector (ELSD).[2][7] The ability of mass spectrometry to distinguish compounds based on their mass-to-charge ratio allows for the detection of saponins at much lower concentrations and in complex matrices.[7]
-
Qualitative Analysis: UHPLC-QTOF-MS is superior for qualitative analysis and structural elucidation. The high-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of saponins and their fragments, aiding in their identification.[1][8] In one study, 57 saponins were identified in the methanolic extract of Panax notoginseng leaves using UPLC/Q-TOF MS.[1]
-
Speed: UHPLC systems use smaller particle size columns, which allows for faster separations and higher throughput compared to conventional HPLC.[7]
-
Cost and Complexity: HPLC systems, particularly with UV detection, are generally less expensive and easier to operate and maintain than UHPLC-QTOF-MS systems. The latter requires more specialized expertise for data analysis and interpretation.
-
Detector Limitations: HPLC-UV detection is limited to saponins that possess a chromophore.[4] For saponins without a UV-absorbing group, alternative detectors like ELSD or Charged Aerosol Detector (CAD) are necessary, which have their own limitations in terms of sensitivity and linearity.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of saponins using both HPLC and UHPLC-QTOF-MS.
Sample Preparation (General Protocol)
A common procedure for extracting triterpenoid (B12794562) saponins from plant material includes the following steps:
-
Drying and Grinding: Plant material is dried to a constant weight and ground into a fine powder to increase the surface area for extraction.[9]
-
Extraction: The powdered material is extracted using a suitable solvent, often methanol (B129727) or ethanol, through methods like sonication or soxhlet extraction.[9][10] For instance, one study used ultrasonic treatment with an ethanol-water mixture to extract steroidal saponins.[2]
-
Purification (Optional): A Solid-Phase Extraction (SPE) step can be employed to purify the saponin fraction and reduce matrix effects, which is particularly important for sensitive MS analysis.[9][11]
HPLC-UV Method for Saponin Quantification
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.[9]
-
Column: A Zorbax ODS C8 column was used for the separation of ginsenosides.[1]
-
Mobile Phase: A gradient elution system consisting of water and acetonitrile (B52724) is commonly used.[11][12]
-
Detection: UV detection is often set at a low wavelength, such as 203 nm or 205 nm, as many saponins lack strong chromophores.[10][13]
-
Temperature: Column temperature is controlled, for example, at 35°C, to ensure reproducible separation.[1]
UHPLC-QTOF-MS Method for Saponin Analysis
-
Instrumentation: A UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.[14]
-
Column: A column with smaller particle size, such as an HSS T3 column, is used for efficient separation.[14]
-
Mobile Phase: A gradient of aqueous formic acid and acetonitrile with formic acid is a common mobile phase combination.[15]
-
Flow Rate: A lower flow rate, for instance, 0.8 mL/min, is typically used with UHPLC systems.[15]
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI in either positive or negative mode is used, depending on the saponin structure.[1][14]
-
Capillary Voltage: Typically around 2.5 kV.[1]
-
Source and Desolvation Temperatures: Set to optimal values, for example, 120°C and 450°C, respectively.[1]
-
Collision Energy: A ramped collision energy (e.g., 20-80 eV) is used to induce fragmentation for structural elucidation (MS/MS).[1]
-
Mass Range: Data is acquired over a wide mass range, such as m/z 50-1500.[1]
-
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC and UHPLC-QTOF-MS methods for saponin analysis.
Caption: Workflow for cross-validation of HPLC and UHPLC-QTOF-MS.
Conclusion
Both HPLC and UHPLC-QTOF-MS are valuable techniques for the analysis of saponins. The choice of method should be guided by the specific analytical needs.
-
HPLC with UV or ELSD is a robust and cost-effective method suitable for the routine quantification of known saponins, especially when high sensitivity is not a primary concern.[1][2]
-
UHPLC-QTOF-MS is the preferred method for comprehensive qualitative and quantitative analysis.[1][8][14] Its high sensitivity, selectivity, and ability to provide structural information make it indispensable for the analysis of complex saponin mixtures, discovery of novel saponins, and in-depth metabolic studies.[1][8]
A thorough cross-validation is essential when transferring methods or comparing data from different analytical platforms to ensure the reliability and consistency of the results.
References
- 1. Qualitative and quantitative analysis of the saponins in Panax notoginseng leaves using ultra-performance liquid chromatography coupled with time-of-flight tandem mass spectrometry and high performance liquid chromatography coupled with UV detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. mdpi.com [mdpi.com]
- 8. Qualitative and Quantitative Analysis of the Saponins in Panacis Japonici Rhizoma Using Ultra-Fast Liquid Chromatography Coupled with Triple Quadrupole-Time of Flight Tandem Mass Spectrometry and Ultra-Fast Liquid Chromatography Coupled with Triple Quadrupole-Linear Ion Trap Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. phytojournal.com [phytojournal.com]
- 11. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. newinera.com [newinera.com]
- 14. UHPLC-Q-TOF-MS-based metabolomics approach to compare the saponin compositions of Xueshuantong injection and Xuesaitong injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Natural vs. Synthetic (3beta,25R)-17-hydroxyspirost-5-en-3-yl (Pennogenin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of (3beta,25R)-17-hydroxyspirost-5-en-3-yl, a steroidal sapogenin commonly known as Pennogenin (B1253130) . While extensive research has been conducted on the biological effects of naturally occurring pennogenin and its glycosides, a direct comparative analysis of the biological activity of synthetic versus natural pennogenin is not extensively documented in current scientific literature. This guide, therefore, summarizes the known biological activities of natural pennogenin, discusses its chemical synthesis, and presents the general principles guiding the development of synthetic steroidal saponins (B1172615), thereby offering a comprehensive overview for research and development purposes.
Overview of Pennogenin
Pennogenin is a natural steroidal sapogenin found in various plant species, including those of the Paris, Dracaena, and Dioscorea genera[1][2]. In nature, it typically occurs as glycosides, where one or more sugar moieties are attached to the hydroxyl group at the C-3 position. These glycosides are often credited with a range of biological activities. The synthesis of pennogenin and its derivatives has also been achieved, frequently utilizing the more abundant natural steroidal sapogenin, diosgenin, as a starting material[3][4].
Comparative Biological Activity: Natural vs. Synthetic Pennogenin
There is a notable gap in the scientific literature directly comparing the biological activities of natural and synthetic pennogenin. The available data primarily focuses on the effects of pennogenin glycosides isolated from natural sources. Synthetic approaches, as described in patents and research articles, are often aimed at producing these natural structures or creating novel derivatives with potentially enhanced activities[4][5].
The biological activity of a compound is intrinsically linked to its chemical structure and purity. In principle, a synthetic version of pennogenin that is chemically identical to its natural counterpart should exhibit the same biological activity. However, differences can arise from:
-
Purity: Natural extracts may contain other related compounds that could have synergistic or antagonistic effects. Synthetic products may contain impurities from the manufacturing process.
-
Stereochemistry: The specific three-dimensional arrangement of atoms (stereoisomers) is crucial for biological activity. Both natural extraction and chemical synthesis must yield the correct stereoisomer to be effective.
-
Glycosylation Profile: The type and linkage of sugar molecules in pennogenin glycosides significantly influence their bioactivity[6][7]. Synthetic methods allow for the creation of specific glycosides that may have different or enhanced effects compared to the mixture of glycosides found in a natural extract.
The following sections detail the known biological activities of naturally-derived pennogenin and its glycosides.
Quantitative Data on the Biological Activity of Natural Pennogenin Glycosides
The biological effects of pennogenin are most prominently documented for its glycosidic forms. Below are summaries of the quantitative data from key studies.
Anti-Lipidemic Activity
A study on Pennogenin 3-O-β-chacotrioside (P3C) demonstrated its ability to reduce lipid accumulation in hypertrophied 3T3-L1 adipocytes[1][6][7].
Table 1: Effect of Pennogenin 3-O-β-chacotrioside (P3C) on Lipid Metabolism in 3T3-L1 Adipocytes
| Biological Endpoint | Treatment | Result | Reference |
| Lipid Droplet Accumulation | P3C (0.5 or 1.0 µM) | Significant reduction | [1] |
| PPARγ Protein Expression | P3C (0.5 or 1.0 µM) | Significant decrease | [6] |
| C/EBPα Protein Expression | P3C (0.5 or 1.0 µM) | Significant decrease | [6] |
| PGC1α Protein Expression | P3C (0.5 or 1.0 µM) | Notable increase | [6] |
| CPT1a Protein Expression | P3C (0.5 or 1.0 µM) | Notable increase | [6] |
Cytotoxic Activity
Pennogenin and its glycosides have been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity of Pennogenin and Related Saponins
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Vernoniamyoside A | BT-549 (Breast Cancer) | Cytotoxic | [8] |
| Vernoniamyoside B | BT-549 (Breast Cancer) | Cytotoxic | [8] |
| Vernonioside B2 | BT-549 (Breast Cancer) | Cytotoxic | [8] |
| Vernoniamyoside C | Various | Different levels of cytotoxicity | [8] |
| Vernoniamyoside D | Various | Different levels of cytotoxicity | [8] |
| Vernoamyoside D | Various | Different levels of cytotoxicity | [8] |
Note: Specific IC50 values were not provided in the abstract for all compounds.
Effects on Glucose Metabolism
Pennogenin 3-O-β-chacotrioside (P3C) has been shown to improve glucose metabolism in insulin-resistant hepatocytes[9].
Table 3: Effect of Pennogenin 3-O-β-chacotrioside (P3C) on Glucose Metabolism in Insulin-Resistant AML12 Cells
| Biological Endpoint | Treatment | Result | Reference |
| Insulin (B600854) Sensitivity | P3C (0.25 or 0.5 µM) | Significant improvement | [9] |
| Glucose Uptake | P3C (0.25 or 0.5 µM) | Stimulated | [9] |
| Glycogen (B147801) Synthesis | P3C (0.25 or 0.5 µM) | Enhanced | [9] |
| Gluconeogenesis | P3C (0.25 or 0.5 µM) | Suppressed | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of steroidal saponins like pennogenin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines[8][10].
-
Cell Culture: Cancer cell lines (e.g., Hela, MCF-7, BT-549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., pennogenin glycosides) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for several hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Lipid Accumulation Assay (Oil Red O Staining)
This method is used to visualize and quantify lipid accumulation in adipocytes[1].
-
Cell Differentiation: Pre-adipocytes (e.g., 3T3-L1) are induced to differentiate into mature adipocytes in the presence or absence of the test compound.
-
Fixation: After the differentiation period, cells are washed with phosphate-buffered saline (PBS) and fixed with a formalin solution.
-
Staining: The fixed cells are stained with Oil Red O solution for a designated time to stain the intracellular lipid droplets.
-
Washing and Visualization: The staining solution is removed, and the cells are washed to remove excess stain. The stained lipid droplets can be visualized and imaged using a microscope.
-
Quantification: For quantitative analysis, the stain can be eluted from the cells using a solvent (e.g., isopropanol), and the absorbance of the eluate is measured spectrophotometrically.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the compound's effect on signaling pathways[6][9].
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., PPARγ, p-AMPK). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The biological activities of pennogenin glycosides are mediated through the modulation of specific signaling pathways.
IRS/PI3K/Akt Signaling Pathway in Glucose Metabolism
Pennogenin 3-O-β-chacotrioside (P3C) has been shown to improve insulin sensitivity and glucose metabolism by activating the IRS/PI3K/Akt signaling pathway in hepatocytes[9].
Caption: P3C activates the IRS/PI3K/Akt pathway, promoting glucose uptake and glycogen synthesis.
AMPK Signaling Pathway in Lipid Metabolism
Apigenin, a flavonoid, has been shown to reduce lipid accumulation by activating the AMPK pathway, a mechanism that may be relevant for other natural products like pennogenin[11]. Pennogenin glycosides have also been shown to upregulate PGC1α, a downstream target of AMPK[6].
Caption: Pennogenin glycosides may modulate lipid metabolism via AMPK and PPARγ/C/EBPα pathways.
Experimental Workflow for Biological Activity Screening
The general workflow for evaluating the biological activity of a natural or synthetic compound involves a series of steps from preparation to data analysis.
Caption: A general workflow for the screening and evaluation of bioactive compounds.
Conclusion and Future Directions
Natural pennogenin and its glycosides have demonstrated significant biological activities, including anti-lipidemic, cytotoxic, and glucose-regulating effects. These activities are mediated through the modulation of key signaling pathways such as IRS/PI3K/Akt and AMPK. While methods for the chemical synthesis of pennogenin have been developed, there is a clear research gap concerning the direct comparison of the biological activities of synthetic versus natural pennogenin.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of the biological activities of highly purified natural pennogenin and its synthetic counterpart.
-
Synthesis of Novel Derivatives: Utilizing chemical synthesis to create novel pennogenin derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Further elucidating the molecular mechanisms underlying the diverse biological effects of pennogenin and its glycosides.
Such studies will be invaluable for the development of pennogenin-based compounds as potential therapeutic agents for a range of diseases.
References
- 1. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101130568B - Pennogenin compounds, synthesis method and uses of the same - Google Patents [patents.google.com]
- 5. The synthesis of pennogenin 3-O-β-D-glucopyranosyl-(1 → 3)-[α-L-rhamnopyranosyl-(1 → 2)]-β-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of Glucose Metabolism by Pennogenin 3-O-β-Chacotrioside via Activation of IRS/PI3K/Akt Signaling and Mitochondrial Respiration in Insulin-Resistant Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apigenin reduces the excessive accumulation of lipids induced by palmitic acid via the AMPK signaling pathway in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Anti-Inflammatory Assays for Steroidal Saponins: A Comparative Analysis
Introduction: Steroidal saponins (B1172615), a diverse class of glycosides found throughout the plant kingdom, have garnered significant attention for their broad pharmacological potential, particularly their anti-inflammatory properties.[1][2] As researchers and drug development professionals delve into this promising area, the ability to reliably and reproducibly measure anti-inflammatory activity is paramount. The choice of assay can profoundly influence experimental outcomes, making a thorough understanding of the available methods, their mechanisms, and their inherent variability essential for advancing preclinical research.[1]
This guide provides an objective comparison of common anti-inflammatory assays used to evaluate steroidal saponins. It includes detailed experimental protocols, comparative data from published studies, and an assessment of the key signaling pathways involved, aiming to equip researchers with the knowledge to design robust and reproducible experiments.
Core Inflammatory Signaling Pathways Modulated by Steroidal Saponins
The anti-inflammatory effects of many steroidal saponins are attributed to their ability to modulate key signaling cascades initiated by inflammatory stimuli like lipopolysaccharide (LPS). The two most frequently implicated pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3]
1. The NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB (typically the p65 subunit) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[3][4][5] Steroidal saponins often exert their effects by preventing the degradation of IκB, thereby blocking NF-κB's nuclear translocation.[4]
Caption: The NF-κB signaling pathway and point of inhibition by steroidal saponins.
2. The MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, represents another critical pathway in the inflammatory response. Activated by upstream kinases, these proteins phosphorylate various transcription factors, such as AP-1, which also regulate the expression of inflammatory mediators. Studies have shown that some saponins can suppress inflammation by inhibiting the phosphorylation of ERK, JNK, and p38.[3][6]
Caption: The MAPK signaling pathway and point of inhibition by steroidal saponins.
Comparative Analysis of In Vitro Anti-inflammatory Assays
A variety of in vitro assays are employed to screen and characterize the anti-inflammatory effects of steroidal saponins. The most common approaches involve cell-based models, primarily murine macrophage cell lines like RAW 264.7, stimulated with LPS to mimic an inflammatory response.[3][4][7]
General Experimental Workflow
The workflow for assessing anti-inflammatory activity is generally consistent across different endpoint measurements. It involves cell culture, treatment with the test compound, stimulation of inflammation, and subsequent measurement of inflammatory markers.
Caption: A generalized workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay
This is one of the most widely used primary screening assays due to its simplicity and cost-effectiveness. It indirectly measures the production of NO by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[8][9] Inducible nitric oxide synthase (iNOS), an enzyme transcriptionally regulated by NF-κB, is responsible for the large output of NO during inflammation.
Experimental Protocol (Griess Assay):
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.[10]
-
Treatment: Pre-treat the cells with various concentrations of the steroidal saponin for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Griess Reaction:
-
Transfer 50-100 µL of cell-free supernatant from each well to a new 96-well plate.
-
Add an equal volume of Griess Reagent I (e.g., sulfanilamide (B372717) solution).
-
Add an equal volume of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution). Some protocols use a combined Griess reagent.[11]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration by interpolating from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Pro-inflammatory Cytokine Assays (ELISA)
Measuring the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) provides more specific insights into the compound's mechanism. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this purpose.[7][12]
Experimental Protocol (General ELISA):
-
Sample Collection: Collect cell-free supernatant from cells treated and stimulated as described in the NO assay protocol (Steps 1-4). Supernatants can be stored at -80°C until analysis.[13]
-
Assay Procedure:
-
Add 100 µL of standards, controls, and collected supernatants to the appropriate wells of a cytokine-specific antibody-coated microplate.[13]
-
Incubate the plate as per the kit's protocol (typically 1-2 hours at room temperature or overnight at 4°C).[13][14]
-
Wash the wells multiple times with the provided wash buffer.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate again, then add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.[13]
-
After a final wash, add the substrate solution (e.g., TMB) and incubate in the dark for color development.[13]
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentration from a standard curve generated using recombinant cytokines.[14]
Protein Denaturation Assay
This is a rapid, non-cellular assay that assesses the ability of a compound to prevent protein denaturation, a process implicated in inflammation.[15][16] It is often used as a preliminary screening method.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound (steroidal saponin) and a protein solution (e.g., 5% aqueous solution of bovine serum albumin).[16]
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 70°C in a water bath for 5-10 minutes.[15]
-
Cooling: Cool the samples to room temperature.
-
Measurement: Measure the turbidity (absorbance) at 660 nm.[15]
-
Calculation: Calculate the percentage inhibition of denaturation compared to the control. Acetylsalicylic acid or diclofenac (B195802) are commonly used as positive controls.[15][16]
Quantitative Data and Reproducibility Assessment
The reproducibility of anti-inflammatory data for steroidal saponins can be influenced by the specific compound, the assay chosen, and the experimental conditions. The tables below summarize published IC₅₀ values for various steroidal saponins across different assays, highlighting the potential for variability.
Table 1: Comparative IC₅₀ Values for Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Cells
| Steroidal Saponin | Source Organism | IC₅₀ (µM) | Reference(s) |
| Aster Saponin B | Aster tataricus | 1.2 | [4][17] |
| Solanigroside Y1 | Solanum nigrum | 9.7 | [7] |
| Infundilide A | Physochlaina infundibularis | Not specified, but potent | [8] |
| Gnetumoside A | Gnetum formosum | 14.10 | [9] |
| Furostanol Saponin (1) | Tribulus terrestris | ~14.2 - 64.7 (for various analogues) | [12] |
| Yamogenin Glycoside (2) | Panicum turgidum | 2.1 | [18] |
Table 2: Comparative IC₅₀ Values for Inhibition of Pro-inflammatory Cytokines
| Steroidal Saponin | Assay Target | Cell Line | IC₅₀ / Inhibition | Reference(s) |
| Solanigrosides | IL-6 & IL-1β | RAW 264.7 | Significant inhibition at 20 µM | [7] |
| Sasanquasaponin (SQS) | IL-6, TNF-α, IL-1β | RAW 264.7 | Dose-dependent reduction (10-30 µg/mL) | [3][6] |
| Dioscin | TNF-α, IL-6 | Not specified | Modulates cytokines via NF-κB/MAPK | [1] |
| Timosaponin AIII | TNF-α, IL-6 | Not specified | Modulates cytokines via NF-κB/MAPK | [1] |
| Infundilide A | IL-1β, TNF-α, IL-6 | Mouse ALI model | Reduced levels in lung tissue | [8] |
Discussion on Reproducibility
-
Assay-Dependent Outcomes: As seen in the tables, the potency (IC₅₀) of a saponin can appear different depending on the endpoint measured. A compound might be a potent inhibitor of NO production but show moderate inhibition of a specific cytokine. This is because these markers are regulated by overlapping but distinct points in the inflammatory cascade. Therefore, relying on a single assay can be misleading.[19]
-
Methodological Quality: A review of preclinical studies on steroidal saponins highlighted a need to improve methodological quality, particularly in areas like blinding and sample size calculation, to ensure the robustness of findings.[1][2]
-
Cell Viability is Critical: Steroidal saponins can exhibit cytotoxicity at higher concentrations.[3][20] It is crucial to perform a concurrent cell viability assay (e.g., MTT, CCK-8) to ensure that the observed reduction in inflammatory markers is not simply a result of cell death. Results should be normalized to cell viability for accurate interpretation.[21]
-
Stimulus and Cell Type: The choice of inflammatory stimulus (e.g., LPS, TPA) and cell line (e.g., RAW 264.7, THP-1, primary PBMCs) can affect outcomes, as signaling responses can differ between cell types.[10][21]
Conclusion and Recommendations
Assessing the anti-inflammatory activity of steroidal saponins requires a multi-assay approach to generate a comprehensive and reproducible performance profile.
-
Initial Screening: The Nitric Oxide (NO) production and protein anti-denaturation assays are suitable for initial high-throughput screening due to their simplicity and low cost.[9][15]
-
Confirmation and Specificity: Positive hits should be confirmed using more specific assays, such as ELISAs for key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[7]
-
Mechanism of Action: To understand the underlying mechanism, Western blot analysis of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκB, p-ERK) is recommended.[3][4]
-
Standardization and Controls: Always include a positive control (e.g., dexamethasone, indomethacin) and perform a cell viability assay in parallel with all cell-based experiments.[15][21]
-
Comprehensive Reporting: For robust and reproducible science, detailed reporting of experimental protocols, including cell line, passage number, LPS concentration, and saponin purity, is essential.
By employing a strategic combination of these assays and adhering to rigorous experimental standards, researchers can confidently assess and compare the anti-inflammatory potential of steroidal saponins, paving the way for the development of novel therapeutic agents.
References
- 1. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways | MDPI [mdpi.com]
- 4. Anti-inflammatory Potential of Saponins from Aster tataricus via NF-κB/MAPK Activation. | Semantic Scholar [semanticscholar.org]
- 5. Anti-inflammatory Potential of Saponins from Aster tataricus via NF-κB/MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential Anti-inflammatory Steroidal Saponins from the Berries of Solanum nigrum L. (European Black Nightshade) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New steroidal saponins from Physochlainae Radix: Structures and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Super Critical Fluid Extracted Fatty Acids from Withania somnifera Seeds Repair Psoriasis-Like Skin Lesions and Attenuate Pro-Inflammatory Cytokines (TNF-α and IL-6) Release [mdpi.com]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. diva-portal.org [diva-portal.org]
- 15. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 16. Anti-inflammatory activity of saponins from roots of Impatiens parviflora DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Item - Anti-inflammatory Potential of Saponins from Aster tataricus via NF-κB/MAPK Activation - figshare - Figshare [figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HTRF Cytokine Assays to Cell Viability | Molecular Devices [moleculardevices.com]
A Comparative Analysis of Saponin Content in Different Agave Species
For Researchers, Scientists, and Drug Development Professionals
The genus Agave, comprising over 400 species, is a rich source of steroidal saponins (B1172615), compounds of significant interest for their diverse pharmacological applications.[1][2] These natural products have garnered attention for their potential anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This guide provides a comparative analysis of saponin (B1150181) content in various Agave species, supported by experimental data and detailed methodologies to aid in research and development. The leaves of Agave plants, often considered agricultural waste from the production of alcoholic beverages like tequila and mezcal, are a primary source of these valuable bioactive compounds.[6][7]
Quantitative Comparison of Sapogenin Content
Steroidal saponins are complex molecules consisting of a steroid aglycone (sapogenin) linked to one or more sugar chains.[2][8] The type and concentration of sapogenins can vary significantly between different Agave species and even within the same species collected from different locations.[6][7] The following table summarizes the content of three common sapogenins—diosgenin, tigogenin, and sarsasapogenin (B1680783)—in the leaves of several Agave species.
| Agave Species | Sapogenin | Content (mg/g of dry leaf) | Analytical Method | Reference |
| Agave americana var. oaxacensis (Oaxaca) | Diosgenin | Not explicitly quantified in mg/g, but noted as the highest content | GC-FID | [6][7] |
| Tigogenin | Present | GC-FID | [6][7] | |
| Agave angustifolia Haw. (Guerrero) | Diosgenin | Present | GC-FID | [6][7] |
| Tigogenin | Not explicitly quantified in mg/g, but noted as the highest content | GC-FID | [6][7] | |
| Agave cupreata | Diosgenin | Present | GC-FID | [6][7] |
| Tigogenin | Present | GC-FID | [6][7] | |
| Sarsasapogenin | Present | GC-FID | [6][7] | |
| Agave potatorum Zucc. | Diosgenin | Present | GC-FID | [6][7] |
| Tigogenin | Present | GC-FID | [6][7] | |
| Agave karwinskii Zucc. | Diosgenin | Present | GC-FID | [6][7] |
| Tigogenin | Present | GC-FID | [6][7] | |
| Agave salmiana (immature) | Total Saponins | 478.3 µg/g aguamiel (dry matter) | HPLC/ELSD | [9] |
| Agave americana (immature) | Total Saponins | 179.0 µg/g aguamiel (dry matter) | HPLC/ELSD | [9] |
*Note: Saponin content in aguamiel (sap) is expressed in protodioscin (B192190) equivalents.
Experimental Protocols
A clear understanding of the methodologies used for saponin analysis is crucial for the replication and comparison of results. Below are detailed protocols for the extraction and quantification of saponins from Agave species.
1. Optimized Saponin Extraction
This method is designed for efficient extraction of saponin-rich fractions.[10]
-
Plant Material Preparation: Dried and crushed Agave leaves are used.
-
Moistening: The plant material is moistened with water (2:1 v/w, water:plant material) for 2 hours.
-
Solvent Addition: n-butanol is added in a 1:1 ratio (v/v) to the water, creating a biphasic n-butanol:water solvent system.
-
Maceration: The mixture undergoes maceration for 24 hours at room temperature.
-
Phase Separation: The organic phase, containing the saponins, is recovered by adding more water and using mild magnetic agitation. The two phases are then separated using a separating funnel.
-
Drying: The organic phase is dried under a vacuum to yield the saponin-rich extract.
2. Ultrasound-Assisted Extraction (UAE) of Saponins
UAE is a green and efficient alternative for extracting bioactive compounds.[11]
-
Optimal Conditions:
-
Solvent: 71% ethanol (B145695) in water
-
Temperature: 34°C
-
Sample-to-Solvent Ratio: 0.02 g / 20 mL
-
Ultrasound Cycle: 0.3 seconds on / 0.7 seconds off
-
Amplitude: 20%
-
Duration: 5 minutes
-
-
Analysis: The resulting extracts are analyzed using UPLC-QTOF/MSE.
3. Sapogenin Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is used for the quantification of sapogenins after acid hydrolysis of the saponin extract.[6][7]
-
Hydrolysis: The methanolic extracts of Agave leaves are hydrolyzed to break the glycosidic bonds and release the sapogenins.
-
GC-FID Analysis: The hydrolyzed extracts are analyzed by GC-FID.
-
Identification and Quantification: Sapogenins such as diosgenin, tigogenin, and sarsasapogenin are identified and quantified by comparing their retention times and peak areas with those of authentic standards.
Visualizing the Experimental Workflow and Saponin Relationships
To better illustrate the processes and relationships involved in Agave saponin analysis, the following diagrams are provided.
Caption: Generalized workflow for the extraction and analysis of saponins from Agave species.
Caption: Logical relationships of major sapogenins found in different Agave species.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hunting Bioactive Molecules from the Agave Genus: An Update on Extraction and Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Different Agave Plants and the Compound Cantalasaponin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. Comparative study of steroidal sapogenins content in leaves of five Agave species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Agave americana and Agave salmiana Ripeness on Saponin Content from Aguamiel (Agave Sap) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to In Silico Docking and In Vitro Validation of Spirostane Glycosides
For Researchers, Scientists, and Drug Development Professionals
Spirostane glycosides, a class of naturally occurring steroidal saponins, have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[1] The journey from identifying a promising spirostane glycoside to validating its therapeutic potential involves a multi-pronged approach, critically hinging on the synergy between computational predictions and experimental verification. This guide provides an objective comparison between in silico molecular docking studies and in vitro validation, offering a clear perspective on how these methodologies complement each other in the drug discovery pipeline.
In Silico Molecular Docking: The Predictive Powerhouse
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a spirostane glycoside) when bound to a second molecule (a receptor or target protein).[2][3] It is a cornerstone of modern drug discovery, valued for its ability to rapidly screen large libraries of compounds against a specific biological target, thereby saving considerable time and resources.[4]
Core Principles & Outputs:
-
Prediction of Binding Affinity: Docking algorithms use scoring functions to estimate the binding free energy (often expressed in kcal/mol), which indicates the strength of the interaction. A lower, more negative score generally suggests a stronger binding affinity.[5]
-
Interaction Analysis: The method reveals how the ligand interacts with the protein's active site, identifying key amino acid residues involved in forming hydrogen bonds or hydrophobic interactions.[3]
-
Lead Identification: By ranking compounds based on their predicted binding affinity, docking helps prioritize the most promising candidates for further experimental testing.[2]
Advantages:
-
Speed and Cost-Effectiveness: Allows for the high-throughput screening of thousands of molecules in a fraction of the time and cost required for wet-lab experiments.[4]
-
Mechanistic Insight: Provides a structural hypothesis for the compound's mechanism of action at the atomic level.[2][6]
Limitations:
-
Approximations: Scoring functions are not perfect and can sometimes fail to accurately predict binding affinity.
-
Protein Flexibility: Often treats the protein target as a rigid structure, which is a simplification of the dynamic biological environment.
-
Need for Validation: In silico results are predictive and always require experimental validation to confirm biological activity.[7]
In Vitro Validation: The Experimental Proof
In vitro ("in glass") studies involve conducting experiments on microorganisms, cells, or biological molecules outside their normal biological context. For spirostane glycosides, these assays are essential to confirm the predictions made by in silico models and to quantitatively measure their biological effects.[7]
Core Principles & Outputs:
-
Confirmation of Activity: Validates whether the spirostane glycoside has the predicted biological effect, such as inhibiting an enzyme or killing cancer cells.
-
Quantitative Potency: Determines the concentration of the compound required to produce a specific effect. This is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).[8]
-
Mechanism of Action: Can be used to elucidate the specific cellular pathways affected by the compound.[9]
Common In Vitro Assays for Spirostane Glycosides:
-
Enzyme Inhibition Assays: Directly measure the ability of a compound to inhibit the activity of a target enzyme (e.g., 5-LOX, COX-2, α-glucosidase).[10][11]
-
Cytotoxicity/Antiproliferative Assays (e.g., MTT Assay): Assess the ability of a compound to kill or inhibit the growth of cancer cells.[1][12]
-
Ligand Binding Assays: Quantify the binding affinity of a ligand to its target receptor.[13][14]
The Synergy: A Visualized Workflow
The most effective drug discovery programs integrate both in silico and in vitro methods in a cyclical and complementary workflow. Computational studies guide the selection of candidates for experimental testing, and the results of these experiments can, in turn, be used to refine and improve the computational models.
Caption: General workflow for spirostane glycoside drug discovery.
Data Presentation: Comparing Predictions with Reality
A direct comparison of in silico predictions with in vitro results is crucial for validating the computational model. The following table summarizes data from published studies on spirostane glycosides, illustrating the relationship between predicted binding energy and measured biological activity.
| Spirostane Glycoside | Target Protein / Cell Line | In Silico Result (Binding Energy/Score) | In Vitro Result (IC50) | Reference |
| Timosaponin A-III | 5-LOX | - (Docking performed) | 3.29 µM | [10] |
| Anemarrhenasaponin I | 5-LOX | - (Docking performed) | 2.73 µM | [10] |
| Timosaponin B-II | COX-2 | - (Docking performed) | 6.07 µM | [10][15] |
| Spirostan Saponin (B1150181) (Comp. 3) | PI3K-alpha | -8.7 kcal/mol (Docking Score) | 16.2 µg/mL (A549 cells) | [9] |
| (25R)-spirost-5-en-3β-ol glycoside | Hep G2 Cells | Not specified | 9.02 µM | [12] |
| (25R)-spirost-5-en-3β-ol glycoside | HEK293 Cells | Not specified | 13.21 µM | [12] |
| (25R)-spirost-5-en-3β-ol glycoside | MCF7 Cells | Not specified | 16.74 µM | [12] |
Note: A direct correlation between binding energy and IC50 is not always linear, as IC50 values can be influenced by many factors beyond target binding, such as cell permeability and off-target effects.
Illustrative Signaling Pathway
In silico and in vitro studies have identified that some spirostane glycosides exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[9]
Caption: Inhibition of the PI3K/Akt pathway by a spirostane glycoside.
Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable in vitro validation. Below are methodologies for two key assays cited in the literature for assessing spirostane glycosides.
A. Anticancer Activity Assessment: MTT Assay [1]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours in a CO2 incubator at 37°C.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the spirostane glycoside. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
B. Enzyme Inhibition Assay: α-Glucosidase Inhibition [11]
This assay measures a compound's ability to inhibit the α-glucosidase enzyme, a target for type 2 diabetes.
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate (B84403) buffer (100 mM, pH 6.8).
-
Inhibitor Addition: Add 10 µL of the spirostane glycoside solution at various concentrations. Acarbose is typically used as a positive control.
-
Enzyme Addition: Add 20 µL of α-glucosidase solution (from Saccharomyces cerevisiae, 1.0 U/mL) to each well and incubate at 25°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) to each well.
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of sodium carbonate (Na2CO3) solution (0.1 M).
-
Absorbance Reading: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculation: The percent inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value is determined by plotting percent inhibition against inhibitor concentration.
Conclusion
In silico docking and in vitro validation are not competing methodologies but rather indispensable partners in the evaluation of spirostane glycosides. Docking studies provide a rapid, cost-effective means of identifying promising candidates and offering initial mechanistic hypotheses. However, these predictions remain theoretical until substantiated by rigorous in vitro experiments. It is the empirical data from these assays that confirms biological activity, quantifies potency, and ultimately validates a compound's therapeutic potential. For researchers in drug development, leveraging the predictive power of in silico tools to guide focused in vitro testing represents the most efficient and robust strategy for discovering novel therapeutics from the rich chemical diversity of spirostane glycosides.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Molecular docking studies of anti-cancerous candidates in Hippophae rhamnoides and Hippophae salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. ojs.bonviewpress.com [ojs.bonviewpress.com]
- 8. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 14. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 15. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl, a steroidal glycoside. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.
Hazard Assessment and Classification
Key Hazard Considerations:
-
Toxicity: The toxicological properties have not been fully investigated. However, related compounds can be harmful if swallowed.[4]
-
Environmental Hazard: Steroidal glycosides can be toxic to aquatic organisms.[4] Therefore, disposal into sanitary sewer systems is not recommended.
-
Physical Hazards: The compound is a solid, and no specific fire or reactivity hazards are prominently documented for similar compounds under standard laboratory conditions.[5][6]
Personal Protective Equipment (PPE)
Before handling Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and potential splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use a NIOSH-approved respirator if handling large quantities or if dust is generated. |
Disposal Procedures
Disposal of Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl must be conducted in accordance with institutional, local, and national regulations for hazardous waste.
Solid Waste Disposal
-
Collection:
-
Collect waste Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl solid material in a designated, leak-proof, and sealable container.
-
The container should be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is a suitable option.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Ensure the storage area is secure and has secondary containment.
-
-
Disposal Request:
-
Once the container is full or has reached the institutional time limit for satellite accumulation, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Contaminated Labware and Materials
-
Disposable Items: Gloves, weigh boats, and other disposable items contaminated with the compound should be placed in the designated solid hazardous waste container.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container that is then managed as hazardous waste.
-
Reusable Glassware:
-
Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual compound.
-
Collect the solvent rinsate in a designated hazardous liquid waste container.
-
After the initial rinse, wash the glassware with soap and water.
-
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Secure the Area: Prevent access to the spill area.
-
Cleanup (for small spills):
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Carefully sweep the absorbed material into the designated hazardous solid waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills: For large spills, contact your institution's EHS department immediately.
Experimental Protocols and Visualizations
While specific experimental protocols for this compound are not the focus of disposal, the following diagrams illustrate the logical workflow for waste management.
Caption: Waste management workflow for Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl.
Caption: Decision-making flowchart for spill response.
References
Personal protective equipment for handling Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl (CAS No. 54522-52-0), also known as Methyl protodioscin. The following procedures and recommendations are compiled from safety data sheets to ensure minimal risk and operational excellence.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided below. It is crucial to always have a safety shower and eye wash station accessible when handling this compound.[1]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects against splashes and dust. |
| Hand Protection | Protective gloves.[1] | Prevents skin contact. |
| Skin and Body | Impervious clothing.[1] | Provides a barrier against accidental spills. |
| Respiratory | Suitable respirator. | Required when ventilation is inadequate or when handling fine powders to avoid inhalation of dust or aerosols.[1][2] |
| Firefighting | Self-contained breathing apparatus and full protective gear.[1][3] | For responding to fire incidents involving the chemical. |
Operational and Disposal Plans
Handling:
-
Avoid contact with skin, eyes, and inhalation of dust or aerosols.[1][2]
-
Use only in areas with appropriate exhaust ventilation.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
Storage:
-
Recommended storage temperature is 2-8°C, protected from light.[1]
-
Shipping at room temperature is acceptable for periods of less than two weeks.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
Spill Response:
-
Use full personal protective equipment during cleanup.[1]
-
Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.[1]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust creation.[2]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Disposal:
-
Dispose of contaminated material according to approved waste disposal plant procedures.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
